2-Isopropoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZYLSYQJYXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183268 | |
| Record name | 2-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29026-74-2 | |
| Record name | 2-(1-Methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29026-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029026742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Isopropoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M3MFC22JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2-Isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical sciences and organic synthesis, a profound understanding of the physical properties of chemical entities is paramount. These properties not to only govern the behavior of a substance under various conditions but also critically influence its suitability for specific applications, from reaction kinetics to formulation and bioavailability. This technical guide is dedicated to a comprehensive exploration of the physical characteristics of 2-isopropoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to present this information with technical accuracy and field-proven insights, moving beyond a mere recitation of data to elucidate the underlying principles and experimental considerations.
This document is structured to provide a holistic understanding, beginning with the fundamental molecular and physical data, followed by a detailed examination of its spectral properties. We will delve into the experimental methodologies for determining these properties, offering a rationale for procedural choices that underscores the principles of scientific integrity. It is my hope that this guide will serve as an invaluable resource for researchers and professionals in their pursuit of scientific advancement.
Section 1: Core Physical and Molecular Properties
This compound, also known as o-isopropoxyaniline, is an aromatic organic compound with the chemical formula C₉H₁₃NO. Its structure, featuring an isopropoxy group and an amino group attached to a benzene ring in an ortho position, imparts a unique combination of physical and chemical characteristics that are crucial for its application in organic synthesis.
Molecular and General Properties
A foundational understanding of this compound begins with its basic molecular attributes, which are summarized in the table below. These values are fundamental for stoichiometric calculations in synthesis and for various analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| CAS Number | 29026-74-2 | |
| Appearance | Brown to black liquid or solid |
It is noteworthy that there are discrepancies in the reported physical state of this compound, with some sources describing it as a liquid and others as a solid. This variation may be attributed to the presence of impurities or the specific crystalline form of the compound.
Thermal and Density Properties
The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and are essential for designing reaction and purification protocols.
| Property | Value | Source(s) |
| Melting Point | 139-141 °C | |
| Boiling Point | 273.23 °C (rough estimate) | |
| Density | 1.0406 g/cm³ (rough estimate) | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
The provided melting point suggests that at room temperature, pure this compound should be a solid. The description of it as a liquid by some suppliers may indicate that it is often handled in a molten state or as a supercooled liquid. The high boiling point is characteristic of an aromatic compound with polar functional groups capable of intermolecular hydrogen bonding.
Solubility Profile
The solubility of this compound is a key consideration for its use in various reaction media and for its purification.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [2] |
| Organic Solvents | Soluble | [2] |
| Methanol | Slightly soluble | [2] |
| Chloroform | Slightly soluble | [2] |
The presence of the polar amino and ether groups allows for some interaction with polar solvents, while the nonpolar benzene ring contributes to its solubility in a range of organic solvents. The general principle of "like dissolves like" is a useful guide here; the aromatic and ether functionalities suggest solubility in solvents of moderate polarity.
Section 2: Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, and mass spectrometry is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: The proton NMR spectrum of this compound provides detailed information about the arrangement of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 6.75 | m | 4H | Aromatic protons | - |
| 4.52 | m | 1H | CH (isopropoxy) | - |
| 3.77 | br s | 2H | NH₂ | - |
| 1.35 | d | 6H | CH₃ (isopropoxy) | 6.1 |
Source:
The multiplet in the aromatic region (δ 6.75 ppm) is indicative of the complex splitting patterns arising from the protons on the substituted benzene ring. The septet (or multiplet) for the methine proton of the isopropoxy group and the doublet for the methyl protons are characteristic of an isopropyl group. The broad singlet for the amino protons is typical and its chemical shift can be variable depending on the solvent and concentration.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~145 | C-O (aromatic) |
| ~140 | C-N (aromatic) |
| ~120-128 | Aromatic CH |
| ~70 | CH (isopropoxy) |
| ~22 | CH₃ (isopropoxy) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1620-1580 | N-H bend | Primary amine |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1020 | C-N stretch | Aromatic amine |
| 1100-1000 | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z of 151.
Predicted Fragmentation Pattern:
-
Loss of a methyl group (-CH₃): A fragment at m/z 136.
-
Loss of an isopropyl group (-CH(CH₃)₂): A fragment at m/z 108.
-
Cleavage of the ether bond: This can lead to various fragments, including a prominent peak corresponding to the aromatic portion of the molecule.
Section 3: Experimental Methodologies and Rationale
The accurate determination of physical properties relies on standardized and carefully executed experimental protocols. The choice of method is often dictated by the physical state of the substance and the desired level of precision.
Workflow for Physical Property Determination
Caption: Workflow for the comprehensive determination of this compound's physical properties.
Step-by-Step Protocols
1. Melting Point Determination (for solid samples)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
-
Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range is indicative of impurities.
2. Boiling Point Determination (for liquid samples)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or micro boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source.
-
Procedure:
-
Place a small amount of liquid this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
-
Causality: The continuous stream of bubbles indicates that the vapor pressure of the liquid is equal to or greater than the atmospheric pressure. As the liquid cools, the vapor pressure drops, and when it becomes slightly less than the atmospheric pressure, the external pressure forces the liquid into the capillary tube. This point represents the equilibrium between the liquid and vapor phases.
3. Density Determination (for liquid samples)
-
Principle: Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer or a graduated cylinder and an analytical balance.
-
Procedure (using a pycnometer for high accuracy):
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with distilled water and record the weight. The volume of the pycnometer can be calculated using the known density of water at the measurement temperature.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and record the weight.
-
Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.
-
-
Causality: A pycnometer is designed to measure a precise and reproducible volume, which is essential for an accurate density determination. Temperature control is important as the density of liquids is temperature-dependent.
4. Solubility Determination
-
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
-
Procedure:
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, methanol, ethanol, acetone, diethyl ether, toluene).
-
Agitate the mixture vigorously for a set period (e.g., 1 minute).
-
Observe whether the solid has completely dissolved. If it has, the substance is soluble. If not, it is insoluble or sparingly soluble.
-
-
Causality: This qualitative assessment provides a practical understanding of which solvents are suitable for reactions, extractions, and purifications. For quantitative solubility, a saturated solution would be prepared, and the concentration of the dissolved solute would be determined analytically.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest in the pharmaceutical and chemical industries. By consolidating data on its molecular, thermal, density, solubility, and spectroscopic characteristics, and by elucidating the experimental methodologies for their determination, we have aimed to create a resource that is both comprehensive and practical. The discrepancies in the reported physical state and melting point highlight the importance of careful experimental verification and the potential influence of purity on physical properties. The provided spectroscopic data and predicted fragmentation patterns serve as a valuable reference for the identification and characterization of this compound. It is our conviction that a thorough understanding of these fundamental properties is indispensable for the effective and innovative application of this compound in research and development.
References
An In-Depth Technical Guide to 2-Isopropoxyaniline (CAS: 29026-74-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Alkoxy Anilines in Modern Synthesis
2-Isopropoxyaniline, a substituted aniline derivative, represents a class of versatile chemical intermediates that are crucial in the synthesis of complex organic molecules. While aniline itself is a well-known potential "structural alert" in drug discovery due to its propensity for metabolic activation into reactive species, the strategic introduction of substituents like the isopropoxy group can modulate its electronic and steric properties. This guide provides a comprehensive technical overview of this compound, covering its physicochemical characteristics, synthesis, safety considerations, and its role as a building block in the development of pharmaceuticals and other specialized chemicals. For drug development professionals, understanding the nuances of such intermediates is key to designing molecules with improved metabolic stability and desirable pharmacokinetic profiles.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 29026-74-2 | |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | |
| Physical Form | Solid | |
| Melting Point | 139-141 °C | [1] |
| Boiling Point | ~273.23 °C (rough estimate) | [1] |
| Density | ~1.0406 g/cm³ (rough estimate) | [1] |
| pKa | ~5.17 (Predicted) | [1] |
Note: Some sources may describe this compound as a brown to black liquid, which could be attributed to impurities or the presence of its hydrochloride salt form.[1]
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves a two-step process, starting from a readily available precursor. This pathway is favored for its efficiency and scalability.
Experimental Protocol: Catalytic Hydrogenation of 1-Isopropoxy-2-nitrobenzene
The following protocol outlines a general procedure for the synthesis of this compound.[1]
-
Dissolution: Dissolve 1-isopropoxy-2-nitrobenzene (e.g., 5.00 g, 27.5 mmol) in methanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to catalytic hydrogenation under hydrogen pressure (e.g., 60 psi) with agitation until the reaction is complete (monitored by TLC or GC).
-
Filtration: Upon reaction completion, carefully filter the mixture to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield this compound. The product is typically obtained as a brown oil.
-
Confirmation: The structure of the product can be confirmed by ¹H NMR and mass spectrometry. For example, the mass spectrum (DCI/NH₃) would show m/e 152 (M + H)⁺.[1]
Applications in Synthesis
Alkoxy anilines, including this compound and its isomers, are valuable intermediates in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]
Pharmaceutical Intermediates
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is relevant to medicinal chemistry. The isopropoxy group can serve to block a potential site of metabolism and influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The broader class of isopropoxyanilines is utilized in the production of various therapeutic agents, including antipsychotics, antidepressants, and antihypertensive agents.[2] The aniline moiety provides a reactive handle for a variety of chemical transformations, such as N-alkylation, acylation, and diazotization, allowing for its incorporation into more complex molecular scaffolds.
Agrochemical Synthesis
Similar to their role in pharmaceuticals, isopropoxyanilines serve as precursors in the manufacturing of herbicides and other agrochemicals.[2] The specific substitution pattern on the aniline ring is a key determinant of the final product's biological activity.
Analytical Characterization
Robust analytical methods are essential for ensuring the purity and quality of this compound used in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Purpose | Key Considerations |
| ¹H NMR | Structural elucidation and confirmation. | The spectrum should show characteristic peaks for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. |
| GC-MS | Purity assessment and identification of volatile impurities. | A suitable column and temperature program should be selected to achieve good separation of the main component from any potential byproducts or starting materials. |
| HPLC | Quantification and purity determination. | A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for method development. |
| FTIR | Identification of functional groups. | Expect to see characteristic absorption bands for the N-H stretches of the amine and the C-O stretch of the ether. |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Hazard Class: Irritant[1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Protect from light.[1]
Conclusion
This compound (CAS: 29026-74-2) is a valuable chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its synthesis via the catalytic hydrogenation of 1-isopropoxy-2-nitrobenzene is a well-established and scalable method. While handling this compound requires adherence to standard safety protocols for irritants, its utility as a building block for introducing the isopropoxy aniline moiety into larger structures is undeniable. For drug development professionals, the strategic use of such substituted anilines can be a key tool in modulating the properties of lead compounds to enhance their therapeutic potential.
References
A Comprehensive Spectroscopic Guide to 2-Isopropoxyaniline for Research and Development
An In-Depth Technical Guide:
This guide provides a detailed analysis of the spectroscopic data for 2-isopropoxyaniline (CAS: 29026-74-2), a key intermediate in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of such reagents is paramount. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and interpretation, ensuring a self-validating approach to molecular characterization.
The structural integrity of this compound, with its empirical formula C₉H₁₃NO and molecular weight of 151.21 g/mol , is confirmed through a multi-technique spectroscopic approach. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), presenting validated protocols, in-depth spectral interpretation, and summary data to facilitate seamless integration into your research workflows.
Chapter 1: Infrared (IR) Spectroscopy: Mapping Functional Groups
1.1. Principle & Application: The "Why" of IR
Infrared spectroscopy is the foundational step in structural elucidation. It provides a rapid, non-destructive fingerprint of a molecule's functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can confirm the presence of key bonds, such as the N-H of the amine, the C-O of the ether, and the characteristic bonds of the aromatic ring. This technique is indispensable for quickly verifying that the primary structural motifs of this compound are present in a sample.
1.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The choice of ATR-FTIR is deliberate; it requires minimal sample preparation and is suitable for solid samples, which is the typical form of this compound.
-
Instrument Preparation: Ensure the Thermo Nicolet NEXUS 870 spectrometer (or equivalent) is powered on and the MCT detector is cooled with liquid nitrogen.[1]
-
Background Scan: Clean the surface of the ZnSe or diamond ATR crystal with isopropanol and acquire a background spectrum. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal surface absorptions from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. This is vital for achieving a high-quality, reproducible spectrum.
-
Data Acquisition: Collect the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.[1]
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
1.3. Spectral Interpretation
The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are found just below 3000 cm⁻¹. The C-O stretching of the aryl-alkyl ether is a strong, characteristic band typically found between 1200-1250 cm⁻¹.[1]
1.4. Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3450 - 3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium |
| ~3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| ~2980 - 2850 | C-H Stretch | Isopropyl Group | Medium-Strong |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Strong |
| ~1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
Chapter 2: ¹H NMR Spectroscopy: Elucidating the Proton Environment
2.1. Principle & Application: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. By analyzing the chemical shift, integration, and signal splitting (multiplicity), we can piece together the exact structure of this compound.
2.2. Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals overwhelming the analyte signals.
-
Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and provides a reference point for all other chemical shifts.
-
Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full proton relaxation between pulses, ensuring accurate signal integration.
2.3. Spectral Interpretation
The ¹H NMR spectrum provides an unambiguous confirmation of the structure.[2]
-
Isopropyl Protons: The six methyl protons (CH₃) of the isopropyl group are equivalent and appear as a doublet around δ 1.35 ppm due to coupling with the single methine proton. The methine proton (-CH-) appears as a multiplet (specifically a septet) around δ 4.52 ppm, split by the six methyl protons. The J-coupling constant of ~6.1 Hz is characteristic of this arrangement.[2]
-
Aromatic Protons: The four protons on the benzene ring are in different chemical environments and will appear as a complex multiplet pattern, generally in the range of δ 6.7-7.2 ppm.[2] The electron-donating nature of both the amino and isopropoxy groups shifts these protons upfield compared to unsubstituted benzene (δ 7.26 ppm).[3]
-
Amine Protons: The two amine protons (-NH₂) typically appear as a broad singlet around δ 3.77 ppm.[2] The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. This peak will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.
2.4. Data Summary: ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | Multiplet | 4H | Ar-H |
| ~4.52 | Septet (m) | 1H | -O-CH -(CH₃)₂ |
| ~3.77 | Broad Singlet | 2H | -NH ₂ |
| ~1.35 | Doublet | 6H | -O-CH-(CH ₃)₂ |
Chapter 3: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
3.1. Principle & Application: The Carbon Framework
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Although the ¹³C isotope has a low natural abundance (~1.1%), modern NMR techniques like proton decoupling allow for the clear observation of a distinct signal for each unique carbon atom.
3.2. Experimental Protocol
The protocol is nearly identical to that for ¹H NMR, using the same sample. A proton-decoupled pulse sequence is used, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.
3.3. Spectral Interpretation
For this compound, we expect to see 7 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.
-
Aliphatic Carbons: The two methyl carbons of the isopropyl group are equivalent and will appear as a single peak at the highest field (lowest ppm), typically around δ 22 ppm. The methine carbon will be further downfield, around δ 70 ppm, due to its direct attachment to the electronegative oxygen atom.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon atom directly attached to the oxygen (C-O) will be the most downfield aromatic signal (~δ 145-150 ppm). The carbon attached to the nitrogen (C-N) will also be significantly downfield (~δ 135-140 ppm). The remaining four aromatic carbons will appear between δ 110-125 ppm. The specific shifts can be predicted using additivity rules or compared to similar alkoxy-substituted anilines.[4]
3.4. Data Summary: Predicted ¹³C NMR Spectroscopy (101 MHz, CDCl₃)
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~147 | C -O |
| ~138 | C -NH₂ |
| ~122 | Ar-C H |
| ~118 | Ar-C H |
| ~116 | Ar-C H |
| ~114 | Ar-C H |
| ~71 | -O-C H-(CH₃)₂ |
| ~22 | -O-CH-(C H₃)₂ |
Chapter 4: Mass Spectrometry: Confirming Molecular Weight and Structure
4.1. Principle & Application: Weighing the Molecule
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), we can generate a protonated molecular ion [M+H]⁺, allowing for the precise determination of the molecular mass. Further fragmentation of this ion (MS/MS) provides structural information that corroborates the NMR and IR data.
4.2. Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. A trace of formic acid is often added to the solvent to facilitate protonation.[5]
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-300 Da) to observe the protonated molecule.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 152.1) and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.
4.3. Spectral Interpretation
The ESI mass spectrum will show a prominent base peak at an m/z of 152.1, corresponding to the protonated molecule [C₉H₁₃NO + H]⁺.[2][6] The high-resolution mass should match the calculated exact mass (152.10700 Da) within a few ppm, confirming the elemental composition.[6]
The MS/MS fragmentation pattern is key to confirming the connectivity. A primary and highly probable fragmentation pathway involves the loss of a neutral propene molecule (42 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 110. This corresponds to the protonated 2-aminophenol structure.
4.4. Data Summary: ESI-MS
| m/z (Daltons) | Assignment |
| 152.1 | [M+H]⁺ (Protonated Molecular Ion) |
| 110.1 | [M+H - C₃H₆]⁺ (Loss of propene) |
Chapter 5: Integrated Spectroscopic Workflow & Data Visualization
A robust characterization relies on the convergence of data from multiple techniques. The workflow below illustrates the logical progression from initial functional group identification to definitive structural confirmation.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
The fragmentation pathway is a critical piece of evidence derived from mass spectrometry.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The collective evidence from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. The characteristic N-H and C-O stretches in the IR, the distinct isopropyl and aromatic signals in the ¹H NMR, the unique carbon framework revealed by ¹³C NMR, and the definitive molecular weight and fragmentation pattern from MS all converge to unequivocally confirm the structure. This guide provides the necessary protocols and interpretive logic for researchers to confidently verify the identity and purity of this important chemical building block.
References
An In-Depth Technical Guide to 2-Isopropoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxyaniline, a substituted aniline derivative, is a key building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—an aromatic amine ortho-substituted with a bulky isopropoxy group—confer specific reactivity and properties that make it a valuable intermediate in the creation of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications in drug discovery, alongside established safety and handling protocols.
Core Molecular Attributes
This compound is characterized by the following fundamental properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 29026-74-2 | [1] |
| Appearance | Brown to black liquid or solid | [1][2] |
| Melting Point | 139-141 °C | [2] |
| Boiling Point | ~273 °C (estimate) | [2] |
| pKa | 5.17 ± 0.10 (Predicted) | [2] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation.
Synthetic Workflow Overview
Caption: Synthesis of this compound via catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a general procedure for the reduction of nitroarenes.[2]
Materials:
-
1-Isopropoxy-2-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable hydrogenation vessel, dissolve 1-isopropoxy-2-nitrobenzene (e.g., 5.00 g, 27.5 mmol) in methanol.[2]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi) and stir the reaction mixture vigorously at room temperature.[2]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; keep it wet and dispose of it appropriately.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The resulting crude this compound, typically a brown oil, can be used directly or purified further by column chromatography or distillation if necessary. A reported yield for this reaction is approximately 90%.[2]
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Isopropyl -CH₃ | ~1.35 | Doublet (d) | 6H | ~6.1 | The two methyl groups are equivalent and are split by the methine proton. |
| Amino -NH₂ | ~3.77 | Broad Singlet (br s) | 2H | - | The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen exchange. |
| Isopropyl -CH | ~4.52 | Multiplet (m) or Septet | 1H | ~6.1 | This proton is split by the six equivalent methyl protons. |
| Aromatic -CH | ~6.75 | Multiplet (m) | 4H | - | The aromatic protons appear as a complex multiplet due to their proximity and coupling with each other. |
Note: Data is based on a spectrum taken in CDCl₃ at 400 MHz.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum distinguishes the unique carbon atoms within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Isopropyl -CH₃ | ~22 | Shielded aliphatic carbon. |
| Isopropyl -CH | ~71 | Aliphatic carbon attached to an electronegative oxygen atom. |
| Aromatic C-NH₂ | ~115-120 | Aromatic carbon directly attached to the electron-donating amino group. |
| Aromatic C-H | ~118-122 | Aromatic carbons influenced by both the amino and isopropoxy groups. |
| Aromatic C-O | ~140-145 | Aromatic carbon attached to the isopropoxy group, deshielded by oxygen. |
| Aromatic C (quaternary) | ~135-140 | Quaternary aromatic carbon. |
Note: These are predicted ranges. Actual values can vary based on solvent and other experimental conditions.[3]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Amine) | 3500 - 3300 | Medium | N-H stretch (primary amines show two bands) |
| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretch |
| C-H (Aliphatic) | 2980 - 2850 | Medium to Strong | C-H stretch |
| C=C (Aromatic) | 1600 - 1450 | Medium | C=C ring stretch |
| C-O (Ether) | 1320 - 1000 | Strong | C-O stretch |
| C-N (Amine) | 1335 - 1250 | Strong | C-N stretch |
Note: These are characteristic ranges for the functional groups present.[4]
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern can provide further structural information.
Expected Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A peak at m/z = 136.
-
Loss of the isopropyl group (-CH(CH₃)₂): A significant peak at m/z = 108, resulting from the cleavage of the ether bond.
-
Loss of propene (CH₂=CHCH₃) via McLafferty-type rearrangement: A peak at m/z = 109.
Caption: Common fragmentation pathways for this compound.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the interplay between the nucleophilic amino group and the electron-donating isopropoxy group on the aromatic ring.
Key Reactions
-
N-Alkylation and N-Acylation: The primary amine is readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. This is a common step in building more complex molecular scaffolds.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring (e.g., via Sandmeyer reactions).
-
Electrophilic Aromatic Substitution: The electron-donating nature of both the amino and isopropoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups will influence the position of substitution.
Role in Medicinal Chemistry
Aniline and its derivatives are prevalent motifs in many FDA-approved drugs.[5][6] They serve as versatile scaffolds and key intermediates. While specific examples of marketed drugs derived directly from this compound are not prominently disclosed in publicly available literature, its structure is highly relevant for the synthesis of bioactive molecules. Substituted anilines are core components of numerous kinase inhibitors, GPCR modulators, and other therapeutic agents. The ortho-isopropoxy group can provide steric hindrance that influences the conformation of the final molecule, potentially enhancing selectivity for a biological target or modifying its metabolic profile.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
It is noted to be heat and air-sensitive; storage at refrigerated temperatures (2-8 °C) under an inert gas like argon is recommended.[8]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for its effective use in research and development. The detailed spectroscopic data and protocols provided in this guide serve as a valuable resource for scientists, enabling the confident synthesis, characterization, and application of this versatile intermediate in the pursuit of novel chemical entities and therapeutic agents.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis [mdpi.com]
- 7. 3-Isopropoxyaniline, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Synthesis of 2-Isopropoxyaniline from 2-Isopropoxynitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic amines are a cornerstone of modern organic synthesis, serving as vital precursors and key intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals.[1] Among these, 2-isopropoxyaniline is a valuable building block, and its synthesis from 2-isopropoxynitrobenzene is a frequently employed transformation. The reduction of a nitroarene to its corresponding aniline is one of the most efficient methods for introducing an amino group onto an aromatic ring.[1] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanisms, a comparative analysis of various reduction methodologies, detailed experimental protocols, and critical safety considerations.
The conversion of 2-isopropoxynitrobenzene to this compound involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). While historically accomplished using metals in acidic media, contemporary methods often favor catalytic hydrogenation and transfer hydrogenation due to milder reaction conditions, higher yields, and a more favorable environmental profile.[1] This document will explore these modern techniques in detail, offering insights into the causal factors that guide experimental design and reagent selection.
Reaction Mechanism: From Nitroarene to Aniline
The reduction of a nitroarene to an aniline is a multi-step process that proceeds through several intermediates. While the exact pathway can vary depending on the chosen reducing agent and reaction conditions, a generally accepted sequence involves the progressive reduction of the nitrogen atom.
The initial step is the reduction of the nitro group to a nitroso group (-NO). This is followed by further reduction to a hydroxylamine (-NHOH), which is then ultimately converted to the final amine product.[2] In some cases, particularly with certain metal catalysts, condensation reactions between intermediates can lead to the formation of azoxy and azo compounds, which are then further reduced to the aniline.[3]
Below is a generalized schematic of the reduction pathway:
Caption: Generalized pathway for the reduction of a nitroarene to an aniline.
Methodologies for the Reduction of 2-Isopropoxynitrobenzene
The choice of reduction method is a critical decision in the synthesis of this compound, with each approach offering a unique balance of efficiency, selectivity, cost, and safety. This section will explore the most prevalent techniques, providing detailed protocols and a comparative analysis.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely adopted and highly efficient method for the reduction of nitroarenes.[4] This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is favored for its high activity and efficiency in promoting the addition of hydrogen across the nitro group.[4][5] The carbon support provides a large surface area for the reaction to occur.[5]
-
Solvent: Methanol or ethanol are common solvents as they readily dissolve the nitroarene and are relatively inert under the reaction conditions.
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient supply for the reduction. This is often achieved using a balloon filled with hydrogen or a pressurized hydrogenation apparatus.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Reactor Setup: In a flask equipped with a magnetic stir bar, dissolve 2-isopropoxynitrobenzene (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogen Atmosphere: Purge the flask with nitrogen or argon, then introduce hydrogen gas (e.g., via a balloon or from a cylinder).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.[6]
Transfer Hydrogenation
Transfer hydrogenation has emerged as a safer and more convenient alternative to traditional catalytic hydrogenation, as it avoids the direct handling of flammable hydrogen gas.[1] This method utilizes a hydrogen donor molecule, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst.[1][7]
Causality of Experimental Choices:
-
Hydrogen Donor: Hydrazine hydrate is a highly effective hydrogen source for the reduction of nitro groups.[8] It decomposes in the presence of the catalyst to generate hydrogen in situ.
-
Catalyst: As with catalytic hydrogenation, palladium on carbon is a highly effective catalyst for transfer hydrogenation.[1][7]
-
Solvent: Alcohols like ethanol are suitable solvents for this reaction.
Experimental Protocol: Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
-
Reactor Setup: To a solution of 2-isopropoxynitrobenzene (1.0 eq) in ethanol, add 10% palladium on carbon (5-10 mol%).
-
Hydrogen Donor Addition: Heat the mixture to reflux and then add hydrazine hydrate (typically 2-3 equivalents) dropwise.
-
Reaction: Continue to reflux the mixture, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography.
A Chinese patent describes a similar process for a substituted isopropoxyaniline using a composite catalyst and hydrazine hydrate in ethanol, highlighting the industrial applicability of this method.[9]
Metal-Acid Reductions
The reduction of nitroarenes using a metal in the presence of an acid is a classic and robust method.[1] Common metal/acid combinations include iron/hydrochloric acid (Fe/HCl) and tin(II) chloride/hydrochloric acid (SnCl₂/HCl).
a) Iron and Hydrochloric Acid (Béchamp Reduction)
This method is cost-effective and often preferred in industrial settings.[10][11] An interesting feature of this reaction is that the iron(II) chloride formed can be hydrolyzed to regenerate hydrochloric acid, meaning only a catalytic amount of acid is required to initiate the reaction.[10][11]
Causality of Experimental Choices:
-
Metal: Iron powder is an inexpensive and effective reducing agent.[4]
-
Acid: Hydrochloric acid provides the necessary protons for the reduction and facilitates the reaction.
Experimental Protocol: Fe/HCl Reduction
-
Reactor Setup: In a round-bottom flask, create a stirred mixture of 2-isopropoxynitrobenzene (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of ethanol and water.
-
Acid Addition: Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid.
-
Reaction: Continue refluxing and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and make it basic with sodium carbonate or sodium hydroxide.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified.
b) Tin(II) Chloride Reduction
Tin(II) chloride is a mild and selective reducing agent for nitro groups.[4][12] It is particularly useful when other reducible functional groups are present in the molecule.
Causality of Experimental Choices:
-
Reducing Agent: Tin(II) chloride acts as the electron donor in this reduction.[12]
-
Solvent: Ethanol is a common solvent for this transformation.
Experimental Protocol: SnCl₂ Reduction
-
Reactor Setup: Dissolve 2-isopropoxynitrobenzene (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Workup: After the reaction is complete, pour the mixture into ice-water and make it strongly basic with sodium hydroxide.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.[13]
Comparative Summary of Reduction Methods
| Method | Reducing Agent | Catalyst | Solvent | Temperature | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas | Pd/C | Methanol/Ethanol | Room Temp. | High yield, clean reaction | Requires handling of flammable H₂ gas |
| Transfer Hydrogenation | Hydrazine Hydrate | Pd/C | Ethanol | Reflux | Avoids H₂ gas, mild conditions | Hydrazine is toxic |
| Fe/HCl Reduction | Iron Powder | None (HCl initiator) | Ethanol/Water | Reflux | Inexpensive, scalable | Generates iron waste, workup can be tedious |
| SnCl₂ Reduction | Tin(II) Chloride | None | Ethanol | Room Temp./Heat | Mild, selective | Generates tin waste, stoichiometric reagent |
Purification and Characterization
Following the synthesis, the crude this compound must be purified and its identity confirmed.
Purification Techniques
-
Distillation: For liquid products, vacuum distillation can be an effective method for purification, separating the desired aniline from non-volatile impurities.
-
Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to isolate the product from byproducts and unreacted starting material.
Characterization Methods
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The amine protons often appear as a broad singlet.[15] The integration of these signals will correspond to the number of protons in each environment. A published ¹H NMR spectrum for this compound shows a doublet for the six methyl protons, a broad singlet for the two amine protons, a multiplet for the methine proton, and a multiplet for the four aromatic protons.[6]
-
¹³C NMR: Will show the expected number of signals for the different carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic N-H stretching absorptions for the primary amine group in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region due to symmetric and asymmetric stretching.[15]
-
-
Mass Spectrometry (MS):
-
Will show the molecular ion peak corresponding to the molecular weight of this compound (151.21 g/mol ).[16] The fragmentation pattern can provide further structural information.
-
Safety and Handling
Safety is paramount when performing any chemical synthesis. The reagents and products involved in the synthesis of this compound present several hazards that must be properly managed.
Hazardous Materials
-
Nitroaromatic Compounds (e.g., 2-isopropoxynitrobenzene): These compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[17] They are also potential environmental hazards.[18]
-
Anilines (e.g., this compound): Anilines are toxic and can cause a range of health effects, including cyanosis (a blue discoloration of the skin due to lack of oxygen).[19] They can be absorbed through the skin.[19]
-
Hydrazine Hydrate: This substance is corrosive, toxic, and a suspected carcinogen.
-
Palladium on Carbon: While the metal itself is not particularly hazardous, finely divided palladium on carbon can be pyrophoric (ignite spontaneously in air), especially after use in hydrogenation reactions when it is dry and saturated with hydrogen.
-
Acids (e.g., HCl): Concentrated acids are corrosive and can cause severe burns.
-
Solvents (e.g., Methanol, Ethanol): These are flammable liquids. Methanol is also toxic.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.[20]
-
Gloves: Chemically resistant gloves should be worn.[20]
-
Lab Coat: A lab coat should be worn to protect from splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhaling vapors.[17][20]
Handling and Disposal
-
All manipulations of hazardous chemicals should be performed in a fume hood.
-
Spill kits should be readily available.
-
Waste materials, including solvents and reaction residues, must be disposed of in accordance with institutional and governmental regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
The synthesis of this compound from 2-isopropoxynitrobenzene is a fundamental transformation in organic chemistry with significant applications in the pharmaceutical and chemical industries. This guide has provided a detailed examination of the key methodologies for this reduction, including catalytic hydrogenation, transfer hydrogenation, and metal-acid reductions. By understanding the underlying principles and the rationale behind experimental choices, researchers can select and optimize the most appropriate synthetic route for their specific needs. Adherence to rigorous safety protocols is essential to ensure the well-being of laboratory personnel and to minimize environmental impact. The characterization techniques outlined herein provide the necessary tools to verify the identity and purity of the final product, ensuring its suitability for subsequent applications.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. brainly.in [brainly.in]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. scispace.com [scispace.com]
- 14. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. westliberty.edu [westliberty.edu]
- 19. bloomtechz.com [bloomtechz.com]
- 20. carlroth.com:443 [carlroth.com:443]
Solubility of 2-Isopropoxyaniline in different solvents
An In-depth Technical Guide to the Solubility of 2-Isopropoxyaniline in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] this compound, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits a solubility profile that is crucial for its handling, formulation, and reaction kinetics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents. It delves into the molecular interactions governing its solubility, presents a detailed protocol for its experimental determination using the reliable shake-flask method, and offers insights into the interpretation of solubility data for drug development applications.
Introduction: The Significance of Solubility in Pharmaceutical Development
In the realm of drug discovery and development, understanding the solubility of a compound is of paramount importance.[1][2] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising drug candidate. This compound, with its chemical formula C9H13NO, is a vital building block in organic synthesis.[3][4][5] Its solubility characteristics dictate the choice of solvents for synthesis, purification, and formulation, directly impacting yield, purity, and the ultimate performance of the final drug product. This guide aims to provide a detailed exploration of the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.
Theoretical Framework: Factors Influencing the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of the molecules involved.[6][7][8] The structure of this compound, featuring a benzene ring, an amino group (-NH2), and an isopropoxy group (-OCH(CH3)2), presents a fascinating interplay of polar and non-polar characteristics that dictate its solubility.
-
Molecular Structure of this compound:
-
Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[9]
-
Amino Group (-NH2): The amino group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents like water and alcohols.[6][10]
-
Isopropoxy Group (-OCH(CH3)2): The ether linkage in the isopropoxy group can act as a hydrogen bond acceptor. However, the bulky isopropyl group introduces steric hindrance and contributes to the overall non-polar character of the molecule.
-
-
Intermolecular Forces at Play:
-
Hydrogen Bonding: The ability of the amino group to form hydrogen bonds is a significant driver of solubility in protic solvents.[6][11]
-
Dipole-Dipole Interactions: The polar nature of the C-N and C-O bonds leads to dipole-dipole interactions with polar aprotic solvents.[6]
-
London Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction in non-polar solvents.[6]
-
The balance between the hydrophobic benzene ring and isopropoxy group and the hydrophilic amino group results in this compound being generally more soluble in organic solvents than in water. Aromatic amines, like aniline, are known to have limited solubility in water due to the large non-polar benzene ring.[9][12][13] The presence of the isopropoxy group further increases the non-polar surface area, likely reducing aqueous solubility compared to aniline itself.
Solubility Profile of this compound: A Comparative Analysis
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Sparingly Soluble | The large hydrophobic benzene ring and isopropoxy group outweigh the hydrogen bonding capability of the amino group.[9][12][13] |
| Methanol | Polar Protic | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the amino group. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding.[14] |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amino group of this compound. |
| Dichloromethane | Polar Aprotic | Soluble | The polarity of dichloromethane allows for dipole-dipole interactions. |
| Toluene | Non-polar | Moderately Soluble | The non-polar nature of toluene interacts favorably with the benzene ring of this compound. |
| Hexane | Non-polar | Sparingly Soluble | The highly non-polar nature of hexane has limited interaction with the polar amino group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong polar aprotic solvent capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[14] |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[15][16][17] It involves allowing a surplus of the solid compound to equilibrate with the solvent until a saturated solution is formed.
Principle of the Method
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is at its maximum, representing the thermodynamic solubility.
Experimental Protocol
Materials and Equipment:
-
This compound (solid)[4]
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Molecular Interactions and Solubility: A Deeper Dive
The solubility of this compound is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
The Role of Hydrogen Bonding
The primary amino group of this compound is the key player in its interaction with protic solvents. In a solvent like methanol, the hydroxyl group can donate a hydrogen bond to the nitrogen atom of the amino group and the oxygen of the isopropoxy group, while the hydrogen atoms of the amino group can donate hydrogen bonds to the oxygen atom of methanol. These favorable interactions overcome the solute-solute and solvent-solvent forces, leading to good solubility.
Influence of Steric Hindrance
The isopropoxy group, being bulkier than a methoxy or ethoxy group, can introduce steric hindrance, potentially affecting the solvation of the adjacent amino group. This steric effect might slightly reduce the solubility compared to less hindered analogues.
Diagram of Molecular Interactions
Caption: Molecular interactions governing the solubility of this compound in different solvent types.
Conclusion and Implications for Drug Development
A thorough understanding of the solubility of this compound is indispensable for its effective utilization in pharmaceutical research and development. This guide has elucidated the key structural and intermolecular factors that govern its solubility and has provided a robust experimental protocol for its quantitative determination. By applying the principles and methodologies outlined herein, researchers can optimize reaction conditions, select appropriate formulation strategies, and ultimately accelerate the development of new and effective medicines. The predicted solubility profile serves as a valuable starting point for experimental investigation, emphasizing the importance of empirical data in the scientific process.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. teachy.ai [teachy.ai]
- 8. Khan Academy [khanacademy.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Aniline is insoluble in water because: - askIITians [askiitians.com]
- 13. embibe.com [embibe.com]
- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
2-Isopropoxyaniline: A Versatile Building Block in Modern Organic Synthesis
An In-Depth Technical Guide
Core Characteristics of 2-Isopropoxyaniline
This compound, also known as 2-(1-Methylethoxy)benzenamine, is an aromatic amine distinguished by the presence of an isopropoxy group ortho to the amino functionality.[1] This substitution pattern is not merely incidental; it imparts specific steric and electronic properties that chemists can strategically exploit. The bulky isopropoxy group can direct incoming electrophiles and influence the conformation of the final molecule, while its electron-donating nature activates the benzene ring, facilitating electrophilic substitution reactions.[2]
A summary of its key physicochemical properties is presented below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 29026-74-2 | [3] |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Brown to black liquid/solid | [1] |
| Melting Point | 139-141 °C | [1] |
| Boiling Point | ~242-273 °C (estimate) | [1][3] |
| Density | ~1.014-1.04 g/cm³ (estimate) | [1][3] |
| pKa | 5.17 ± 0.10 (Predicted) | [1] |
| SMILES | CC(C)Oc1ccccc1N | [4] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro-aromatic precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding method.
The logical flow of this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
The choice of a Palladium on Carbon (Pd/C) catalyst is critical; it provides a surface for the reaction to occur efficiently and is easily removed by filtration post-reaction. The use of hydrogen gas at moderate pressure (e.g., 60 psi) ensures the complete reduction of the nitro group to the primary amine without affecting the isopropoxy ether linkage or the aromatic ring.[1]
Detailed Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a suitable pressure vessel, dissolve 1-isopropoxy-2-nitrobenzene (5.00 g, 27.5 mmol) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 60 psi. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Remove the Pd/C catalyst by filtration through a pad of celite. Rinse the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, affording this compound as a brown oil (typical yield: ~90%). The product's identity and purity can be confirmed by ¹H NMR and mass spectrometry.
Key Applications in Organic Synthesis
The strategic placement of the amino and isopropoxy groups makes this compound a valuable precursor for synthesizing a range of complex molecules, particularly those with biological activity.
Synthesis of Heterocyclic Compounds
Aniline derivatives are foundational in the synthesis of nitrogen-containing heterocycles.[5] this compound serves as an excellent starting point for building fused ring systems like quinoxalines, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[6]
The typical reaction involves the condensation of the 1,2-diamine functionality (which can be formed from this compound) with a 1,2-dicarbonyl compound. The isopropoxy group in the final quinoxaline structure can modulate the molecule's lipophilicity and binding interactions with biological targets.
Caption: Pathway to bioactive quinoxalines from this compound.
Precursor in Pharmaceutical Development
The aniline scaffold is a privileged structure in medicinal chemistry.[7] this compound can be incorporated into drug candidates where the isopropoxy group provides a handle for tuning pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, it can be used as a key building block for inhibitors of specific enzymes or receptor antagonists. The synthesis often involves N-acylation, N-alkylation, or participation in cross-coupling reactions to build the final complex molecular architecture.[8][9]
Intermediate in Agrochemical Synthesis
Substituted anilines are cornerstones of the agrochemical industry, forming the core of many herbicides, fungicides, and insecticides.[10][11][12] A notable example is the synthesis of 2,4-dichloro-5-isopropoxy aniline, an intermediate for certain herbicidal compounds.[13] This demonstrates how the this compound core can be further functionalized (e.g., via chlorination) to produce highly active agrochemical ingredients. The synthetic route typically involves electrophilic aromatic substitution on the aniline ring, a reaction that is heavily influenced by the existing amino and isopropoxy substituents.
Building Block for Dyes and Pigments
Anilines are classical precursors for azo dyes through a process of diazotization followed by coupling with an electron-rich aromatic compound.[14] this compound can be converted into its corresponding diazonium salt, which then acts as an electrophile to form vibrantly colored azo compounds. The isopropoxy group can influence the final color (a bathochromic or hypsochromic shift) and improve the dye's solubility in organic media or its affinity for certain fabrics.[15]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[16][17]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[17] Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[1][17] It is often stored under an inert gas like argon.[17]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if you feel unwell.[16][17]
Conclusion
This compound is more than just a simple aromatic amine; it is a strategically designed building block that offers synthetic chemists significant advantages. Its unique combination of an electron-donating isopropoxy group and a reactive amino group on an aromatic core allows for the controlled and efficient synthesis of a wide array of high-value molecules. From life-saving pharmaceuticals and crop-protecting agrochemicals to advanced materials, the applications of this compound continue to expand, underscoring its importance in the landscape of modern organic synthesis.
References
- 1. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. This compound | C9H13 N O - BuyersGuideChem [buyersguidechem.com]
- 4. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 12. benchchem.com [benchchem.com]
- 13. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- 14. scialert.net [scialert.net]
- 15. impactfactor.org [impactfactor.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. spectrumchemical.com [spectrumchemical.com]
Stability and storage conditions for 2-Isopropoxyaniline
An In-depth Technical Guide to the Stability and Storage of 2-Isopropoxyaniline
This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS No: 29026-74-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.
Foundational Chemical Profile
Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability and handling requirements. The molecule consists of an aniline core, which is an aminobenzene, substituted with an isopropoxy group at the ortho-position. This structure dictates its reactivity, particularly the susceptibility of the amino group to oxidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| CAS Number | 29026-74-2 | [1] |
| Appearance | Solid; may appear as a brown to black liquid | [1][4] |
| Melting Point | 139-141 °C | [4] |
| Boiling Point | ~229-230 °C (lit.) | [5] |
| pKa | 5.17 ± 0.10 (Predicted) | [4] |
| Storage Class | 11 - Combustible Solids |[1][6] |
The presence of the primary amine on the benzene ring is the primary determinant of its chemical behavior. Aniline and its derivatives are notoriously prone to degradation, a factor that must be proactively managed to ensure experimental reproducibility and material integrity.
Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of the aniline moiety. While specific degradation studies on this particular molecule are not widely published, its degradation pathway can be reliably predicted based on the well-documented behavior of anilines.[7] The principal mechanism of degradation is oxidation.
Causality of Degradation: The lone pair of electrons on the nitrogen atom of the primary amine group is readily available, making the molecule susceptible to attack by atmospheric oxygen and other oxidizing agents. This process is often catalyzed by light (photo-oxidation) and trace metal ions.[8] Initial oxidation can lead to the formation of radical intermediates, which then polymerize to form complex, highly colored impurities. This explains why many aniline compounds, initially colorless or light-colored, darken significantly upon storage.[9]
Hazardous decomposition products formed under fire conditions can include carbon monoxide and nitrogen oxides.[10]
Caption: Proposed oxidative degradation pathway for this compound.
Recommended Storage and Handling Protocols
A self-validating storage protocol is one where conditions are established to proactively prevent known degradation pathways. Given the susceptibility of this compound to oxidation and potential sensitivity to heat and light, a multi-faceted approach to storage is required.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Source(s) |
|---|---|---|
| Temperature | Refrigerate (2-8 °C) | Slows the rate of oxidative reactions.[4][11] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidation.[11][12][13] |
| Container | Tightly closed, well-sealed container | Prevents exposure to air and moisture.[9][10][11][12] Opened containers must be carefully resealed.[7][10] |
| Light | Protect from light; use amber vials or store in the dark | Prevents photo-oxidation.[4][7] |
| Ventilation | Store in a dry, well-ventilated area | Ensures a stable environment and dissipates any potential off-gassing.[7][10][12] |
| Incompatibilities | Store away from strong oxidizers, strong acids, and certain metals like iron and zinc. | Prevents violent reactions and catalytic degradation.[7][9][14] |
Caption: Logical workflow for the receipt and storage of this compound.
Safe Handling Protocol:
-
Risk Assessment: Always consult the Safety Data Sheet (SDS) before use.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]
-
Ventilation: Handle the compound in a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors or dust.[9][12][13]
-
Spill Management: In case of a spill, absorb with an inert dry material (e.g., vermiculite, sand) and place it in a suitable, sealed container for hazardous waste disposal.[7][10] Do not let the product enter drains.[12][13]
-
Disposal: Dispose of waste and contaminated materials through a licensed professional waste disposal service in accordance with local regulations.[10]
Experimental Protocol: Forced Degradation Study
To empirically validate the stability of a specific lot of this compound, a forced degradation study is the authoritative method. This involves subjecting the compound to accelerated stress conditions to identify potential degradants and determine stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions and develop a stability-indicating HPLC method.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare separate aliquots of the stock solution for each stress condition.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to an aliquot. Heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to an aliquot. Heat at 60 °C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Store an aliquot (in solid and solution form) at an elevated temperature (e.g., 80 °C) for 7 days.
-
Photolytic Degradation: Expose an aliquot (in solid and solution form) to direct UV and visible light (ICH Q1B guidelines) for a defined period.
-
Control Sample: Store an aliquot of the stock solution under recommended conditions (2-8 °C, protected from light).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a reverse-phase HPLC with a UV detector (RP-HPLC-UV). A C18 column is a common starting point.
-
The mobile phase should be optimized to achieve good separation between the parent peak and any degradation products. A gradient elution with acetonitrile and water/buffer is typical.
-
Use a photodiode array (PDA) detector if available to assess peak purity and obtain UV spectra of degradants.
-
-
Data Interpretation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation of this compound.
-
Identify the retention times of major degradation products.
-
Assess the mass balance to ensure all major degradants are accounted for.
-
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion
The chemical integrity of this compound is paramount for its effective use in research and development. Its stability is primarily threatened by oxidation of the aniline functional group, a process accelerated by air, light, and heat. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigeration under an inert atmosphere and protection from light—is the most effective strategy to mitigate degradation. For critical applications, empirical verification of stability through forced degradation studies is strongly recommended to ensure the quality and reliability of experimental outcomes.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Isopropoxyaniline, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. researchgate.net [researchgate.net]
- 9. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Safe Handling of 2-Isopropoxyaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safety protocols and handling precautions for 2-Isopropoxyaniline (CAS No. 29026-74-2). As a specialized aniline derivative used in synthetic chemistry and early-phase drug discovery, a thorough understanding of its hazard profile is critical for ensuring personnel safety and experimental integrity. This guide moves beyond mere procedural lists to provide the causal reasoning behind each recommendation, grounded in established chemical safety principles.
Section 1: Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary acute hazard is oral toxicity, but as with many aniline derivatives, the potential for skin, eye, and respiratory irritation should not be underestimated.
GHS Classification Summary The primary classification for this compound is Acute Toxicity 4 (Oral), signified by the GHS07 pictogram.
| GHS Classification | Hazard Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Table 1: GHS Hazard Classification for this compound.
Core Hazard Statements:
-
H302: Harmful if swallowed.
Prudent Precautionary Statements (based on related aniline compounds): [1][2]
-
Prevention:
-
Response:
Section 2: Physicochemical Properties
Understanding the physical properties of this compound is fundamental to designing safe handling procedures. Data from various suppliers shows some variability in its reported physical state, which may be due to purity differences or its low melting point. It has been described as both a solid and a brown-to-black liquid or oil.[6] For safety purposes, it should be treated as a substance that can be present in either phase at or near ambient laboratory temperatures.
| Property | Value | Source |
| CAS Number | 29026-74-2 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Brown to black solid or liquid | [6] |
| Boiling Point | ~273.23 °C (rough estimate) | [6] |
| Melting Point | 139-141 °C (Note: This value appears unusually high and may correspond to a salt form; handle as a low-melting solid or liquid) | [6] |
| Density | ~1.04 g/mL (rough estimate) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and methanol. | [7] |
| Flash Point | Not applicable (for solid form); >110 °C (for 3-isomer) |
Table 2: Key Physicochemical Properties of this compound.
Section 3: Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls: The First Line of Defense The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][8] This is critical to prevent the inhalation of any vapors or aerosols that may be generated.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure sufficient air exchange.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in the event of a significant splash.
Personal Protective Equipment (PPE): A Necessary Barrier PPE is not a substitute for robust engineering controls but serves as the final barrier between the user and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] If there is a significant risk of splashing, a full-face shield should be worn over the goggles for enhanced protection.[8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves must be inspected for any signs of degradation or perforation before each use. The "double-gloving" technique is recommended for extended operations. Proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[5][8]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
-
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[3] However, in the event of a ventilation failure or a large spill, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[1]
Section 4: Standard Handling and Storage Protocols
Adherence to methodical handling and storage procedures is paramount.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is operational. Verify the location of the nearest eyewash station and safety shower.
-
Aliquotting: When transferring the chemical, use appropriate tools (spatulas for solids, pipettes for liquids) to minimize the generation of dust or aerosols. Perform all transfers over a tray or absorbent pad to contain any minor drips or spills.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid direct heating with a hot plate, which can create localized hot spots.
-
Post-Handling: After use, ensure the container is tightly sealed.[2] Decontaminate the work area and any equipment used. Remove PPE in the correct order, finishing with hand washing.[8]
Storage Requirements:
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[1][6]
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[1][2]
-
Atmosphere: For long-term storage, storing under an inert gas like argon or nitrogen is recommended, as aniline derivatives can be sensitive to air and light.[1]
-
Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[1][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[5][10] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.[10]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray.[4][8] Avoid using a solid stream of water, as it may scatter the material.[4]
-
Specific Hazards: During a fire, toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), will be generated.[2][10][11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10]
Accidental Release Measures (Spill Response):
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could actively disperse the material into the air.
-
Control: Remove all sources of ignition.
-
Contain: For a liquid spill, contain it using an inert absorbent material like vermiculite, dry sand, or earth.[1] For a solid spill, carefully sweep it up without creating dust.[8]
-
Collect: Place the absorbed or swept material into a suitable, labeled, and sealed container for chemical waste disposal.[1][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Section 6: Toxicological Profile
The toxicological data for this compound is limited, underscoring the need for cautious handling.
-
Acute Toxicity: The primary known hazard is that it is harmful if swallowed (Acute Toxicity Category 4, Oral).
-
Irritation: While not formally classified for the 2-isomer, related isomers and aniline compounds are known to cause skin, eye, and respiratory system irritation.[7] Therefore, it is prudent to assume this compound has similar irritant properties.
-
Carcinogenicity: Safety data sheets for related isomers indicate that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[8] However, the absence of data does not mean the absence of hazard, and exposure should always be minimized.
Section 7: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and appropriate waste container.[1][8]
-
Disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[4] Do not dispose of this chemical down the drain.[8][10]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of chemical hygiene and safety engineering. The core tenets of its safe use are consistent risk assessment, stringent use of engineering controls, diligent application of appropriate PPE, and preparedness for emergency situations. By understanding the rationale behind these safety protocols, researchers can foster a secure laboratory environment for the advancement of science.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. smooth-on.com [smooth-on.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Isopropoxyaniline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-isopropoxyaniline, a valuable aromatic amine intermediate. The document delves into its historical context, fundamental chemical and physical properties, and detailed synthetic methodologies. Key synthetic routes, including the classical Williamson ether synthesis and the reduction of 2-isopropoxynitrobenzene, are presented with step-by-step protocols and mechanistic insights. Furthermore, this guide explores the applications of this compound, particularly within the realm of medicinal chemistry and drug development, and discusses its toxicological and metabolic profile based on available data for related compounds. Spectroscopic characterization data, including 1H NMR, is provided to aid in the identification and quality control of this compound.
Introduction and Historical Context
This compound, also known as o-isopropoxyaniline or 2-(1-methylethoxy)benzenamine, is an organic compound that has found utility as a building block in the synthesis of more complex molecules. While the specific date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the development of synthetic organic chemistry, particularly the advancements in ether synthesis and nitroarene reduction in the late 19th and early 20th centuries.
The synthesis of alkoxyanilines, in general, presented a classic chemoselectivity challenge for early organic chemists: the preferential O-alkylation of the hydroxyl group of an aminophenol over the N-alkylation of the amino group. Early methods often required a protection-deprotection sequence to achieve the desired regioselectivity, making the process more laborious and less efficient. A significant advancement in the production of alkoxyanilines was the development of processes for direct and selective O-alkylation, as detailed in patents from the mid-20th century onwards. For instance, a 1976 patent by Sumitomo Chemical Company described a process for selectively producing alkoxyanilines in high yield by reacting a hydroxyaniline with an alkyl halide in the presence of a specific base and a non-protonic organic solvent, thereby overcoming the common issue of N-alkylation.[1] This highlights the industrial importance and the synthetic hurdles that needed to be overcome in the production of this class of compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and characterization.
General Properties
| Property | Value | Source(s) |
| CAS Number | 29026-74-2 | [1][2] |
| Molecular Formula | C9H13NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | Brown to black liquid/solid | [4] |
| Boiling Point | 242 °C at 760 mmHg | [1] |
| Density | 1.014 g/cm3 | [1] |
| Flash Point | 100.6 °C | [1] |
| pKa | 5.17 ± 0.10 (Predicted) | [4] |
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
A general procedure for obtaining 1H NMR data for this compound involves dissolving the sample in a suitable deuterated solvent, such as chloroform-d (CDCl3), and acquiring the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The expected chemical shifts (δ) and multiplicities are as follows:
-
Aromatic protons (4H): A multiplet in the range of δ 6.7-6.9 ppm.
-
CH of isopropyl group (1H): A septet (or multiplet) around δ 4.5 ppm.
-
NH2 protons (2H): A broad singlet, typically around δ 3.8 ppm, the chemical shift of which can be concentration-dependent and affected by moisture.
-
CH3 of isopropyl group (6H): A doublet around δ 1.3 ppm.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts for this compound would show distinct signals for the aromatic carbons, with the carbon attached to the isopropoxy group shifted downfield, and signals for the methine and methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm-1, characteristic of a primary amine.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm-1.
-
C=C stretching (aromatic): Peaks around 1600 cm-1.
-
C-O-C stretching (ether): A strong band in the region of 1200-1250 cm-1.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be observed at m/z = 151. The fragmentation pattern would likely involve the loss of the isopropyl group or parts of it.
Synthesis of this compound
Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of this compound, this involves the reaction of 2-aminophenol with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.[5] The base deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, to form a phenoxide that then acts as a nucleophile.
Reaction Scheme:
Detailed Experimental Protocol:
-
Materials: 2-Aminophenol, 2-bromopropane, potassium carbonate (K2CO3), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Procedure:
-
To a stirred suspension of 2-aminophenol and an excess of anhydrous potassium carbonate in DMF, add 2-bromopropane dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without significantly affecting the less acidic amino group, thus favoring O-alkylation.
-
Choice of Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
-
Temperature: Heating the reaction increases the rate of the SN2 reaction. However, excessively high temperatures should be avoided to minimize potential side reactions, such as N-alkylation or elimination of the alkyl halide.
Mechanism:
The Williamson ether synthesis proceeds via an SN2 mechanism.
References
- 1. This compound | C9H13 N O - BuyersGuideChem [buyersguidechem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
Navigating the Labyrinth of a Key Synthetic Building Block: A Technical Guide to 2-Isopropoxyaniline for Researchers and Drug Development Professionals
Foreword: The Burden of Proof in Early-Stage Drug Discovery
In the fast-paced world of drug discovery and development, the quality of starting materials is a cornerstone of reproducible and reliable research. While seemingly a simple building block, 2-Isopropoxyaniline (CAS 29026-74-2) presents a unique challenge for researchers. Its commercial availability is often accompanied by a significant caveat: a lack of guaranteed purity and comprehensive analytical data from major suppliers. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights and technical protocols to navigate this challenge, ensuring the integrity of their research from the outset. As we will explore, the burden of proof for the identity and purity of this crucial reagent often falls upon the end-user, making a thorough understanding of its commercial landscape and analytical characterization paramount.
The Commercial Landscape: A Spectrum of Purity and Scrutiny
The acquisition of this compound requires careful consideration of the supplier and the grade of the material. While readily available, the level of quality control and documentation varies significantly.
A prominent supplier, Sigma-Aldrich, offers "this compound AldrichCPR".[1] However, it is crucial to note their disclaimer: they do not collect analytical data for this product, and the buyer assumes full responsibility for confirming its identity and purity.[1] This "buyer-beware" scenario highlights the critical need for in-house quality control.
Other suppliers, such as those listed on platforms like BuyersGuideChem, provide access to a range of vendors.[2] Additionally, brands like BLD Pharmatech and Enamine are also listed as suppliers on the Sigma-Aldrich platform.[3] While some vendors may offer materials with stated purities, obtaining a detailed Certificate of Analysis (CoA) prior to purchase is highly recommended. An example of a CoA for a structurally similar compound, 2-Isobutoxyaniline, from Molnova, indicates a purity of 98% by HPLC and consistency with the expected structure by NMR, which is the level of detail researchers should seek.
The following table summarizes the offerings from a selection of commercial suppliers. It is important to note that the availability of specific purity grades and comprehensive CoAs should be verified directly with the supplier.
| Supplier/Platform | Brand/Grade | Stated Purity | Certificate of Analysis (CoA) | Key Considerations |
| Sigma-Aldrich (Merck) | AldrichCPR | Not specified | Not provided by supplier | Buyer is responsible for all quality control.[1] |
| BuyersGuideChem | Various | Varies by supplier | Inquire with supplier | Platform aggregates multiple suppliers; diligence is required.[2] |
| BLD Pharmatech | Not specified | Inquire with supplier | Inquire with supplier | Listed as a supplier on major platforms.[3] |
| Enamine | Not specified | Inquire with supplier | Inquire with supplier | Known for a wide range of building blocks.[3] |
| American Elements | General Catalog | Can be produced in high purity (99%+) | Inquire with supplier | General statement on capability, not specific to this product.[4] |
Purity in the Context of Drug Development: Why It Matters
In the pharmaceutical industry, a starting material is not merely a reagent; it is the first link in a chain that ultimately leads to a therapeutic product. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, place stringent requirements on the quality of "Regulatory Starting Materials" (RSMs).
According to ICH Q7, Good Manufacturing Practices (GMPs) are required from the introduction of the starting material into the active pharmaceutical ingredient (API) synthesis. This underscores the need for a well-characterized material with a controlled impurity profile. The concern is that impurities present in the starting material can be carried through the synthetic process and end up in the final drug substance, potentially affecting its safety and efficacy. A common threshold for significance is an impurity level greater than 0.10%.
Therefore, for researchers in a drug development setting, using a starting material of unconfirmed purity is a significant risk that can jeopardize the validity of preclinical studies and create substantial hurdles in later stages of development.
Potential Impurities: A Look into the Synthesis
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-isopropoxynitrobenzene.[5]
Caption: Potential impurities in the synthesis of this compound.
Based on this synthesis, potential impurities could include:
-
Unreacted starting material: Residual 2-isopropoxynitrobenzene.
-
Byproducts of the isopropylation step: Unreacted 2-nitrophenol or potential over-alkylation products.
-
Isomeric impurities: Positional isomers such as 4-isopropoxyaniline, which may arise from impurities in the starting 2-nitrophenol or isomerization during synthesis.
-
Solvent and reagent residues: Residual solvents and reagents used in the synthesis and purification process.
A Framework for In-House Quality Control: Protocols and Methodologies
Given the variability in the quality of commercially available this compound, establishing a robust in-house quality control workflow is not just good practice; it is a necessity.
Caption: A typical workflow for the in-house quality control of this compound.
Identity Confirmation
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The spectra should be compared against literature data or a previously qualified reference standard.
-
¹H NMR (400 MHz, CDCl₃): Key expected signals include a doublet for the isopropyl methyl protons, a multiplet for the isopropyl methine proton, and signals in the aromatic region corresponding to the substituted benzene ring. The amine protons may appear as a broad singlet.[5]
-
¹³C NMR: The spectrum will show characteristic signals for the isopropyl group carbons and the aromatic carbons, with the carbon attached to the oxygen appearing at a higher chemical shift.
b) Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and the C-O stretch of the ether linkage.
Purity Assessment and Impurity Profiling
a) High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse for purity determination. A reverse-phase method is typically suitable for this compound.
-
Example HPLC Method:
-
Column: Newcrom R1 or a similar C18 column.[6]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[6]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, a reference standard is required.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. It offers high sensitivity and selectivity.
-
Sample Preparation: The sample can be dissolved in a suitable solvent like ethyl acetate. Derivatization may be employed to improve chromatographic performance, though it is often not necessary for anilines.
-
GC Conditions: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The temperature program should be optimized to separate the main peak from any potential impurities.
-
MS Detection: Mass spectrometry provides structural information about the impurities, aiding in their identification.
Conclusion: Empowering Researchers with Rigorous Science
The use of this compound in research and drug development demands a higher level of scrutiny than many other commercially available reagents. The prevailing practice of some major suppliers to provide this compound without analytical data places the onus of quality control squarely on the shoulders of the scientist. By implementing a robust in-house analytical testing program encompassing identity confirmation and purity assessment, researchers can mitigate the risks associated with using a poorly characterized starting material. This diligence not only ensures the reliability and reproducibility of their own research but also upholds the stringent quality standards required in the journey of developing new medicines.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H13 N O - BuyersGuideChem [buyersguidechem.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 6. 1190021-87-4|2-Isopropoxy-5-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
The Strategic Role of 2-Isopropoxyaniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Distribution To: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of organic molecules, including those with significant biological activity.[1][2][3] Within this chemical class, 2-isopropoxyaniline emerges as a key intermediate with substantial potential in the development of novel herbicides, fungicides, and insecticides. The presence of the isopropoxy group at the ortho position, combined with the reactive amine functionality, provides a unique structural motif for the elaboration of complex, biologically active compounds. This guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis, complete with detailed protocols, safety considerations, and an exploration of the chemical principles underpinning its utility.
Introduction: The Value Proposition of this compound in Agrochemical Design
The relentless need for new and effective crop protection agents drives continuous innovation in synthetic chemistry.[4] this compound (also known as o-isopropoxyaniline or 2-(1-methylethoxy)benzenamine) is a versatile building block that offers several advantages in the design of new agrochemicals. Its utility stems from the interplay of its constituent functional groups:
-
The Aromatic Amine: The primary amine group is a nucleophilic handle that can be readily derivatized through a variety of reactions, including acylation, alkylation, and diazotization. This allows for the introduction of diverse functionalities and the construction of various heterocyclic systems common in agrochemicals.
-
The Isopropoxy Group: This bulky, lipophilic group can significantly influence the physicochemical properties of the final molecule. It can enhance membrane permeability, modulate solubility, and provide steric hindrance that can fine-tune the molecule's interaction with its biological target.
-
The Phenyl Ring: The aromatic core serves as a rigid scaffold upon which various substituents can be placed to optimize biological activity and selectivity.
This combination of features makes this compound and its derivatives, such as 2,4-dichloro-5-isopropoxyaniline, valuable precursors for a range of commercially relevant agrochemicals.
Physicochemical and Safety Data for this compound
A thorough understanding of the properties and hazards of a starting material is paramount for safe and effective laboratory work.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 29026-74-2 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Solid | |
| InChI Key | PZOZYLSYQJYXBI-UHFFFAOYSA-N | |
| SMILES String | CC(C)Oc1ccccc1N |
Safety and Handling Precautions
This compound, as with many aromatic amines, requires careful handling due to its potential toxicity.[5][6][7]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).
-
Irritation: May cause skin and eye irritation.[8]
-
Carcinogenicity: Aromatic amines as a class are known to have carcinogenic potential and should be handled as such.[5][6]
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed.[10]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[10]
Application in Herbicide Development: Synthesis of Oxadiazon
A prominent application of a this compound derivative is in the synthesis of the pre-emergent herbicide Oxadiazon.[11] The key intermediate for this synthesis is 2,4-dichloro-5-isopropoxyaniline.[11][12][13]
Overview of the Synthetic Strategy
The synthesis of Oxadiazon from 2,4-dichloro-5-isopropoxyaniline is a multi-step process that involves the construction of the 1,3,4-oxadiazole heterocyclic ring.[9] The general pathway can be conceptualized as follows:
Caption: Conceptual workflow for Oxadiazon synthesis.
Protocol for the Synthesis of 2,4-dichloro-5-isopropoxyaniline
Several patented methods exist for the synthesis of this key intermediate. One common approach involves the reduction of the corresponding nitrobenzene derivative.[12][13]
Reaction Scheme:
2,4-dichloro-5-isopropoxynitrobenzene → 2,4-dichloro-5-isopropoxyaniline
Materials and Reagents:
-
2,4-dichloro-5-isopropoxynitrobenzene
-
Ethanol (or other suitable alcohol solvent)
-
Composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃) or a standard hydrogenation catalyst (e.g., Pd/C)[12][14]
-
Hydrazine hydrate or Hydrogen gas (H₂)[12]
Step-by-Step Protocol (Illustrative, based on patented methods):
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dichloro-5-isopropoxynitrobenzene in ethanol.
-
Catalyst Addition: Add the chosen catalyst to the solution.
-
Reduction:
-
Method A (Hydrazine Hydrate): While stirring, slowly add hydrazine hydrate dropwise to the reaction mixture. The reaction temperature is typically maintained between 60-80°C.[13]
-
Method B (Catalytic Hydrogenation): Pressurize the reaction vessel with hydrogen gas and stir the mixture until the reaction is complete, as monitored by TLC or HPLC.
-
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or chromatography to yield pure 2,4-dichloro-5-isopropoxyaniline.
-
Protocol for the Synthesis of Oxadiazon from 2,4-dichloro-5-isopropoxyaniline
The conversion of the aniline to the final herbicide involves several key transformations. The following is a representative protocol based on established chemical principles and patent literature.[9][14][15][16]
Materials and Reagents:
-
2,4-dichloro-5-isopropoxyaniline
-
Hydrochloric acid
-
Sodium nitrite
-
Stannous chloride (or other reducing agent)
-
An acylating agent (e.g., an acid chloride or anhydride)
-
A cyclizing/dehydrating agent (e.g., phosgene, triphosgene, or a safer alternative like methyl chloroformate or dimethyl carbonate)[15][16]
-
An alkylating agent
-
Appropriate solvents (e.g., toluene, chloroform)[14]
Step-by-Step Protocol (Conceptual):
-
Formation of the Hydrazine:
-
Convert 2,4-dichloro-5-isopropoxyaniline to its corresponding diazonium salt by reacting it with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C).
-
Reduce the diazonium salt in situ with a reducing agent like stannous chloride to form 2,4-dichloro-5-isopropoxyphenylhydrazine.[14]
-
-
Acylation: React the hydrazine derivative with a suitable acylating agent to form the corresponding hydrazide.
-
Cyclization to form the Oxadiazole Ring:
-
Alkylation: Alkylate the oxadiazole intermediate to introduce the final side chain, yielding Oxadiazon.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Application in Fungicide Development: A Representative Protocol for Triazole Synthesis
Aniline derivatives are common starting materials for the synthesis of triazole fungicides, which are a major class of agricultural antifungals.[17][18][19] While a specific commercial fungicide derived directly from this compound is not prominently documented in public literature, a representative synthesis can be outlined to illustrate the potential application.
General Strategy for Triazole Synthesis from Anilines
The synthesis of 1,2,4-triazole derivatives from anilines often proceeds through an azide intermediate, followed by a cycloaddition reaction.[17]
Caption: General workflow for triazole synthesis from an aniline.
Representative Protocol for Triazole Synthesis
This protocol is illustrative and would require optimization for the specific substrate and desired final product.
Materials and Reagents:
-
This compound
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium azide
-
A suitable alkyne for the cycloaddition reaction
-
Copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate)
-
Solvent (e.g., t-butanol/water, DMF)
Step-by-Step Protocol:
-
Formation of 2-Isopropoxyphenyl Azide:
-
Dissolve this compound in a mixture of hydrochloric acid and water and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature.
-
To the resulting diazonium salt solution, add an aqueous solution of sodium azide. A precipitate of the aryl azide should form.
-
Isolate the crude 2-isopropoxyphenyl azide by filtration and wash with cold water. Caution: Aryl azides can be explosive and should be handled with extreme care.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a reaction flask, dissolve the 2-isopropoxyphenyl azide and the chosen alkyne in a suitable solvent system (e.g., t-butanol/water).
-
Add the copper(I) catalyst.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired triazole derivative.
-
Application in Insecticide Development: A Representative Protocol for Carbamate Synthesis
Aniline derivatives can also be used to synthesize N-aryl carbamate insecticides.[20][21][22] The general approach involves the reaction of the aniline with a carbamoylating agent.
General Strategy for Carbamate Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.albany.edu [search.library.albany.edu]
- 3. The Chemistry of Anilines - Google 圖書 [books.google.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Oxadiazon (Ref: RP 17623 ) [sitem.herts.ac.uk]
- 12. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- 13. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- 14. CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google Patents [patents.google.com]
- 15. CN104327010A - Synthesis technology of oxadiazon - Google Patents [patents.google.com]
- 16. CN103641790A - Synthetic method of oxadiazon - Google Patents [patents.google.com]
- 17. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. arsdcollege.ac.in [arsdcollege.ac.in]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of N-Aryl Pharmaceutical Intermediates from 2-Isopropoxyaniline
Abstract: 2-Isopropoxyaniline is a versatile primary amine that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates, particularly those featuring N-aryl moieties. Its isopropoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability in the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of two powerful, transition-metal-catalyzed methods for the arylation of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We offer detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance for researchers and drug development professionals aiming to leverage this valuable starting material.
Foundational Knowledge: this compound
Before proceeding to synthetic protocols, a thorough understanding of the starting material is paramount for safety and experimental success.
Physicochemical Properties
This compound is a solid at room temperature with properties that make it suitable for a range of organic transformations.[1]
| Property | Value | Source |
| CAS Number | 29026-74-2 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | PZOZYLSYQJYXBI-UHFFFAOYSA-N | [1] |
Safety & Handling Protocol
This compound is classified as an acute oral toxin and requires careful handling in a controlled laboratory environment.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a designated chemical waste container.[2] Dispose of all waste in accordance with local and national regulations.
Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the cornerstone of modern C-N bond formation, prized for its high efficiency, broad substrate scope, and functional group tolerance.[4][5] It is particularly effective for coupling anilines with (hetero)aryl halides, which are common scaffolds in kinase inhibitors and other targeted therapies.
Principle and Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical; bulky, electron-rich biaryl phosphine ligands are used to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination, the latter of which is often rate-limiting.[5][6] This methodology is superior to older techniques due to its milder reaction conditions and its ability to couple a wider range of substrates, including less reactive aryl chlorides.[4][7]
Workflow & Catalytic Cycle Diagram
The following diagram illustrates the general workflow for the synthesis of an N-aryl intermediate from this compound.
Caption: General workflow for Buchwald-Hartwig amination.
The catalytic cycle, facilitated by the phosphine ligand (L), is the core of the transformation.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol: Synthesis of a Pyrimidine Intermediate
This protocol details the coupling of this compound with 2-chloro-4-(trifluoromethyl)pyrimidine, a representative heteroaryl halide common in medicinal chemistry.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 151.21 | 1.51 g | 10.0 | Nucleophile |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 182.54 | 1.83 g | 10.0 | Electrophile |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 (0.2 mol% Pd) | Catalyst Precursor |
| BrettPhos | 536.68 | 215 mg | 0.4 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | Base |
| Anhydrous Toluene | - | 50 mL | - | Solvent |
| Schlenk Flask (100 mL) | - | 1 | - | Reaction Vessel |
| Magnetic Stir Bar | - | 1 | - | Stirring |
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.51 g), 2-chloro-4-(trifluoromethyl)pyrimidine (1.83 g), Pd₂(dba)₃ (92 mg), BrettPhos (215 mg), and sodium tert-butoxide (1.35 g) under the inert atmosphere.
-
Solvent Addition & Degassing: Add anhydrous toluene (50 mL) via syringe. Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every hour until the this compound starting material is fully consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and carefully quench with water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(2-isopropoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-amine intermediate.
Pathway II: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, relying on a copper catalyst.[8][9] While often requiring harsher conditions (higher temperatures, polar aprotic solvents) than palladium-catalyzed methods, it remains a cost-effective and valuable tool, especially for specific substrates or when palladium sensitivity is a concern. The C-N bond-forming variant is also known as the Goldberg reaction.[8]
Principle and Rationale
The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.[10][11] Unlike the well-defined Pd(0)/Pd(II) cycle, the precise mechanism can be complex and may not involve a simple oxidative addition/reductive elimination pathway.[11] Modern protocols have improved upon the original by using soluble copper salts and ligands (e.g., diamines, amino acids) to facilitate the reaction at lower temperatures.[8]
Workflow Diagram
Caption: General workflow for Ullmann Condensation.
Detailed Protocol: Synthesis of a Benzamide Intermediate
This protocol describes the coupling of this compound with 4-iodobenzoyl chloride, a common precursor for benzamide-containing APIs. The reaction is performed in two steps: first the Ullmann coupling, then acylation.
Table 2: Reagents and Materials for Ullmann Coupling
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 151.21 | 1.51 g | 10.0 | Nucleophile |
| 1-Iodo-4-nitrobenzene | 249.01 | 2.74 g | 11.0 | Electrophile |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 (10 mol%) | Catalyst |
| L-Proline | 115.13 | 230 mg | 2.0 (20 mol%) | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base |
| Anhydrous DMSO | - | 40 mL | - | Solvent |
| Round-Bottom Flask (100 mL) | - | 1 | - | Reaction Vessel |
Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-iodo-4-nitrobenzene (2.74 g), this compound (1.51 g), CuI (190 mg), L-proline (230 mg), and potassium carbonate (2.76 g).
-
Causality: An electron-withdrawing group (like the nitro group) on the aryl halide activates the substrate for nucleophilic attack, making the Ullmann reaction more efficient.[8] L-proline acts as a ligand to solubilize the copper catalyst and accelerate the coupling, allowing for milder conditions than the ligand-free variant.
-
-
Solvent Addition: Add anhydrous DMSO (40 mL).
-
Reaction: Heat the mixture to 120 °C and stir vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC until the starting aniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, N-(2-isopropoxyphenyl)-4-nitroaniline, by flash chromatography or recrystallization to yield the intermediate. Further steps, such as reduction of the nitro group followed by acylation, would be required to generate more complex pharmaceutical precursors.
General Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base- Low reaction temperature | - Use fresh catalyst/ligand- Ensure all glassware is dry and use anhydrous solvents- Use freshly opened or properly stored base- Increase temperature in 10 °C increments |
| Formation of Side Products | - Homocoupling of aryl halide- Dehalogenation of aryl halide- Over-arylation (for primary amines) | - Lower catalyst loading- Use a milder base (e.g., K₃PO₄ for Buchwald-Hartwig)- Adjust stoichiometry of reactants |
| Difficult Purification | - Product co-elutes with starting material- Product is an oil | - Adjust TLC solvent system for better separation- Try recrystallization from a different solvent system- If product is an amine, consider forming a salt (e.g., HCl) to induce crystallization |
Conclusion
This compound is a highly effective precursor for synthesizing N-aryl intermediates crucial to the pharmaceutical industry. The choice between a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation depends on the specific substrate, cost considerations, and scale. The Buchwald-Hartwig reaction offers broader scope and milder conditions, making it a preferred method in discovery chemistry. The Ullmann reaction, while requiring more vigorous conditions, provides a robust and economical alternative for specific applications. The protocols and insights provided herein serve as a comprehensive guide for leveraging this compound in the development of next-generation therapeutics.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
Application Note: 1H and 13C NMR Characterization of 2-Isopropoxyaniline
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 2-isopropoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. We will detail the necessary protocols for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the respective NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this compound.
Introduction
This compound (CAS No. 29026-74-2, Molecular Formula: C₉H₁₃NO, Molecular Weight: 151.21 g/mol ) is a substituted aniline derivative with significant applications in organic synthesis.[1][2] The presence of both an amino and an isopropoxy group on the aromatic ring gives rise to a distinct substitution pattern that can be unambiguously characterized by NMR spectroscopy. A detailed understanding of its ¹H and ¹³C NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various synthetic transformations. This note will serve as a practical reference for the complete NMR analysis of this compound.
Experimental Protocols
Part 1: Sample Preparation
A well-prepared sample is fundamental to acquiring a high-quality NMR spectrum. The following protocol outlines the steps for preparing a this compound sample for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
-
Cotton wool or filter
Protocol:
-
Weighing the Sample: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Dissolution: In a small, clean vial, dissolve the weighed this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-characterized residual solvent peak.
-
Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[5][6] To remove any particulate matter that could interfere with the magnetic field homogeneity (shimming), a small plug of cotton wool can be placed in the pipette to act as a filter.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Part 2: NMR Data Acquisition
The quality of the NMR data is highly dependent on the acquisition parameters. The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra of this compound on a standard NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D pulse | For routine 1D proton spectra. |
| Spectral Width | ~15 ppm | To encompass all expected proton signals.[7] |
| Acquisition Time | ~4 s | To ensure good digital resolution.[8] |
| Relaxation Delay | 1-2 s | Allows for sufficient relaxation of protons between scans. |
| Pulse Angle | 45° | A good compromise between signal intensity and quantitative accuracy for routine spectra.[8] |
| Number of Scans | 16 | Typically sufficient for a sample of this concentration.[7] |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled pulse | To simplify the spectrum to singlets for each unique carbon. |
| Spectral Width | ~220 ppm | To cover the full range of carbon chemical shifts.[9] |
| Acquisition Time | ~2-4 s | A balance between resolution and experiment time.[8] |
| Relaxation Delay | 2 s | Necessary for the relaxation of all carbons, especially quaternary ones. |
| Pulse Angle | 30-45° | To optimize signal for different carbon types.[8] |
| Number of Scans | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
Results and Discussion
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the isopropoxy group. The chemical shifts are influenced by the electronic effects of the amino (electron-donating) and isopropoxy (electron-donating) groups.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-6.7 | m | 4H | Ar-H |
| ~4.4 | sept | 1H | -OCH(CH₃)₂ |
| ~3.8 | br s | 2H | -NH₂ |
| ~1.3 | d | 6H | -OCH(CH₃)₂ |
Interpretation:
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between 6.7 and 6.8 ppm. Due to the ortho substitution, these protons will exhibit complex splitting patterns (multiplet, m) as they are all chemically non-equivalent and couple with each other.
-
Isopropoxy Group Protons: The methine proton (-OCH (CH₃)₂) will appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-OCH(CH₃ )₂) will appear as a doublet due to coupling with the single methine proton.
-
Amino Protons (-NH₂): The two protons of the amino group typically appear as a broad singlet. The chemical shift of NH protons can be variable and is dependent on concentration, temperature, and solvent.
Disclaimer: Specific, experimentally verified ¹H and ¹³C NMR spectral data for this compound were not available in the accessed spectral databases at the time of this writing. The presented data and interpretation are based on established principles of NMR spectroscopy and data from structurally similar compounds. For critical applications, it is recommended to acquire experimental data for the specific sample.
Visualization of Key Structural Features
The following diagram illustrates the structure of this compound with the different proton and carbon environments labeled, which correspond to the signals observed in the NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
Conclusion
This application note has detailed the protocols for the ¹H and ¹³C NMR characterization of this compound. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided analysis and interpretation of the expected spectral data serve as a valuable guide for the structural verification of this important chemical intermediate. While experimentally derived data is always preferred, the principles discussed herein provide a solid foundation for the NMR analysis of this compound and related substituted anilines.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. rsc.org [rsc.org]
- 3. 2-ISOPROPYLANILINE(643-28-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. This compound (29026-74-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
Introduction: The Analytical Significance of 2-Isopropoxyaniline
An Application Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 2-Isopropoxyaniline
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No: 29026-74-2, Molecular Formula: C₉H₁₃NO) is an important aromatic amine derivative utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The precise molecular structure, containing a primary amine, an ether linkage, and a disubstituted aromatic ring, dictates its chemical reactivity and the properties of the final products. Consequently, rigorous quality control and structural verification are paramount in its application.
Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for the molecular characterization of this compound. By probing the vibrational modes of its constituent functional groups, FT-IR serves as an indispensable tool for identity confirmation, purity assessment, and detection of isomeric or process-related impurities. This document provides a comprehensive guide to the interpretation of the this compound FT-IR spectrum and a detailed protocol for its accurate measurement.
Molecular Structure and Fundamental Vibrational Modes
The FT-IR spectrum of this compound is a direct manifestation of its molecular architecture. The molecule's infrared absorption is dominated by the vibrations of three key structural motifs: the primary aromatic amine (-NH₂), the isopropoxy ether group (-O-CH(CH₃)₂), and the 1,2-disubstituted (ortho) benzene ring. Understanding the characteristic vibrations of these groups is the foundation for accurate spectral interpretation.
Molecules absorb infrared radiation at specific frequencies that correspond to the energy required to excite their bonds to a higher vibrational state. The primary vibrational modes—stretching and bending—give rise to the characteristic peaks in the FT-IR spectrum.
Figure 1: Key functional groups of this compound and their corresponding FT-IR vibrations.
Deconvolution of the this compound FT-IR Spectrum
The FT-IR spectrum can be divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The former contains peaks attributable to specific bond stretches, while the latter contains a complex pattern of peaks, including many bending vibrations, that are unique to the molecule as a whole.
The table below summarizes the expected key absorption bands for this compound, grounded in established spectroscopic principles.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Intensity & Characteristics |
| 3480 - 3350 | N-H Stretching | Primary Aromatic Amine | Two distinct medium-intensity, sharp peaks. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium to weak peaks, characteristically appearing at a slightly higher frequency than aliphatic C-H stretches. |
| 2980 - 2850 | C-H Stretching | Isopropoxy Group (Aliphatic) | Strong, sharp peaks resulting from the sp³ C-H bonds of the methyl and methine groups. |
| 1625 - 1600 | N-H Bending (Scissoring) & C=C Stretch | Primary Amine & Aromatic Ring | A strong, sharp peak. The N-H bend often overlaps with one of the aromatic ring's C=C stretching vibrations. |
| 1520 - 1480 | C=C Stretching | Aromatic Ring | Strong to medium intensity peak, characteristic of in-ring carbon-carbon stretching vibrations. |
| 1335 - 1250 | C-N Stretching | Aromatic Amine | A band of strong to medium intensity. Its position is characteristic for aromatic amines. |
| 1300 - 1200 | Asymmetric C-O-C Stretching | Aryl Ether | A very strong, prominent peak. This is one of the most diagnostic absorptions for an aryl ether linkage. |
| 900 - 675 | C-H Out-of-Plane (OOP) Bending | Aromatic Ring | Strong peaks whose exact position is highly diagnostic of the ring's substitution pattern. For 1,2-(ortho) disubstitution, a strong band is expected around 750 cm⁻¹. |
Experimental Protocol for FT-IR Analysis using ATR
This section outlines a self-validating protocol for acquiring a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique for solid samples.
Safety Precautions
Warning: this compound is harmful if swallowed and causes skin and eye irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before beginning any work.
Instrumentation and Materials
-
FT-IR Spectrometer (e.g., Thermo Nicolet 6700) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Single-bounce diamond ATR accessory.
-
This compound, solid (CAS: 29026-74-2).
-
Reagent-grade isopropanol or ethanol for cleaning.
-
Lint-free laboratory wipes.
Instrument Parameters
The choice of instrument parameters is critical for ensuring data quality and reproducibility.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Provides sufficient detail for routine analysis without excessive noise).
-
Number of Scans: 32 (Co-adding multiple scans improves the signal-to-noise ratio).
-
Apodization: Happ-Genzel (A standard function that provides good quantitation and peak shape).
Step-by-Step Measurement Workflow
Figure 2: Standard operating procedure for FT-IR analysis of this compound via ATR.
-
System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize. Verify that the ATR accessory is correctly installed.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. This measures the infrared absorbance of the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself. Ensure the crystal surface is impeccably clean and dry, then initiate the background scan using the parameters specified in section 4.3. This background will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically a few milligrams, just enough to cover the crystal surface) of solid this compound onto the center of the diamond ATR crystal.
-
Engage Anvil: Lower the ATR press arm until the anvil makes contact with the sample, applying consistent pressure. This ensures good optical contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Initiate the sample scan using the same parameters as the background.
-
Cleaning: Once the measurement is complete, retract the anvil. Carefully remove the bulk of the sample with a clean wipe. Finish by cleaning the crystal surface and anvil tip with a wipe lightly dampened with isopropanol, followed by a dry wipe.
-
Data Processing: The resulting spectrum should be processed using the spectrometer's software. Apply a standard ATR correction to account for the variation of evanescent wave penetration depth with wavelength. Perform a baseline correction and normalize the spectrum for comparison with reference data.
Conclusion
FT-IR spectroscopy is a powerful and definitive technique for the structural analysis of this compound. By systematically identifying the characteristic vibrational bands of the primary amine, aryl ether, and ortho-disubstituted aromatic ring, one can confidently verify the identity and integrity of the material. The N-H stretches in the 3480-3350 cm⁻¹ region, the strong, sharp C-O-C ether stretch near 1240 cm⁻¹, and the C-H out-of-plane bending peak around 750 cm⁻¹ serve as the most telling diagnostic markers. Adherence to the detailed experimental protocol provided herein ensures the acquisition of reproducible, high-quality spectra suitable for research, development, and quality assurance applications.
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Isopropoxyaniline for Pharmaceutical and Chemical Research
Introduction
2-Isopropoxyaniline is an aromatic amine derivative with potential applications in pharmaceutical synthesis, and as an intermediate in the manufacturing of dyes and agrochemicals. A thorough understanding of its physicochemical properties is paramount for its identification and characterization in complex matrices. Mass spectrometry, particularly under electron ionization (EI) conditions, is a powerful analytical technique that provides a unique fragmentation "fingerprint" of a molecule, facilitating its structural elucidation. This application note provides a detailed protocol and in-depth analysis of the mass spectrometry fragmentation pattern of this compound, offering valuable insights for researchers in drug development and chemical analysis.
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability.[1] Upon electron impact, the molecule is ionized to form a molecular ion (M+•), which is often energetically unstable.[1] This excess energy is dissipated through a series of bond cleavages and rearrangements, resulting in the formation of various fragment ions. The relative abundance of these fragments is dictated by the stability of the resulting ions and neutral losses.[2] For a molecule like this compound, which contains both an aromatic amine and an ether linkage, the fragmentation pathways are influenced by the interplay of these functional groups. Aromatic systems tend to form stable molecular ions, while amines and ethers are prone to specific cleavage patterns, such as alpha-cleavage.[3]
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the general procedure for acquiring the electron ionization mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system.
1. Sample Preparation:
-
Prepare a 100 ppm solution of this compound (CAS: 29026-74-2) in a high-purity volatile solvent such as methanol or dichloromethane.[4]
-
Serially dilute the stock solution to a final concentration of 1-10 ppm for analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries like the NIST Mass Spectral Library.[5][6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.
Experimental Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Results and Discussion: Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The molecular weight of this compound (C9H13NO) is 151.21 g/mol .[4]
Table 1: Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Structure | Neutral Loss | Fragmentation Pathway |
| 151 | [C9H13NO]+• | Molecular Ion | - | Initial Ionization |
| 136 | [C8H10NO]+ | [M - CH3]+ | •CH3 | Alpha-cleavage at the isopropyl group |
| 109 | [C6H7NO]+• | [M - C3H6]+• | Propene (C3H6) | McLafferty-type rearrangement |
| 93 | [C6H7N]+• | Aniline radical cation | C3H6O | Cleavage of the ether bond with H-transfer |
| 77 | [C6H5]+ | Phenyl cation | C3H8NO | Fragmentation of the aniline moiety |
Proposed Fragmentation Mechanism:
The fragmentation of this compound begins with the removal of an electron to form the molecular ion (M+•) at m/z 151 . Due to the presence of the aromatic ring, this ion is expected to be relatively stable and thus observable in the spectrum.
One of the primary fragmentation pathways for ethers is alpha-cleavage , which involves the cleavage of a bond adjacent to the oxygen atom. In the case of the isopropoxy group, the loss of a methyl radical (•CH3) leads to the formation of a stable oxonium ion. This results in a fragment ion at m/z 136 ([M - 15]+).
A significant fragmentation pathway involves a rearrangement reaction. A McLafferty-type rearrangement can occur, where a gamma-hydrogen from one of the methyl groups of the isopropyl moiety is transferred to the aromatic ring or the nitrogen atom, followed by the elimination of a neutral propene molecule (C3H6). This process leads to the formation of a radical cation at m/z 109 .
Cleavage of the C-O ether bond, often accompanied by a hydrogen rearrangement, can lead to the elimination of the entire isopropoxy group as isopropanol or a related neutral species. A plausible fragmentation is the loss of a neutral propene molecule and an oxygen atom, potentially through a more complex rearrangement, or the direct cleavage of the ether bond with hydrogen transfer to the aromatic portion, resulting in an aniline radical cation at m/z 93 .
Further fragmentation of the aromatic ring structure can occur, leading to characteristic aromatic fragments. The loss of the amino and isopropoxy groups can result in the formation of the phenyl cation at m/z 77 .
Fragmentation Pathway Diagram:
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The electron ionization mass spectrum of this compound exhibits a clear molecular ion peak and a predictable fragmentation pattern dominated by alpha-cleavage of the isopropyl group and a McLafferty-type rearrangement. The characteristic fragment ions at m/z 136, 109, and 93 serve as reliable indicators for the presence and structure of the this compound moiety. This detailed analysis provides a foundational guide for the identification and structural confirmation of this compound in various research and industrial applications, from metabolite identification in drug discovery to quality control in chemical manufacturing.
References
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Isopropoxyaniline
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-Isopropoxyaniline, a key intermediate in pharmaceutical synthesis. The developed method is adept at separating this compound from its potential process-related impurities and degradation products formed under various stress conditions. This document provides a comprehensive protocol, including method validation parameters as per the International Council for Harmonisation (ICH) guidelines, making it suitable for researchers, scientists, and drug development professionals in a quality control environment.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance, as impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product.[1][2] A reliable and validated analytical method to assess the purity of this compound is therefore essential. This application note details the development and validation of a stability-indicating HPLC method, designed to provide a comprehensive purity profile of this compound.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. It must also be able to separate the active ingredient from its degradation products, process impurities, and other potential interfering substances. The development of such a method typically involves forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[3][4]
Method Rationale and Chromatographic Principles
The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of this compound, a moderately polar aromatic amine. A C18 stationary phase provides a versatile platform for the separation of such compounds. The mobile phase, a combination of acetonitrile and a phosphate buffer, is optimized to achieve efficient separation and symmetrical peak shapes. The acidic pH of the mobile phase ensures the protonation of the amine group, which enhances its interaction with the stationary phase and improves peak symmetry. UV detection is employed for quantification, leveraging the chromophoric nature of the aromatic ring in this compound and its potential impurities.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (Purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (37%, AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (70:30 v/v) |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[5][6] These studies intentionally degrade the sample to ensure that the method can effectively separate the main component from its degradation products.[4]
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the sample stock solution (1000 µg/mL), add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid sample of this compound to 105°C in a hot air oven for 24 hours. Prepare a sample solution of 1000 µg/mL.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours in a photostability chamber. Prepare a sample solution of 1000 µg/mL.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7]
Specificity
Specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in the chromatograms of the blank and placebo (if applicable). The peak purity of this compound in the stressed samples should be evaluated using a photodiode array (PDA) detector to confirm that the peak is spectrally homogeneous.
Linearity
The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations (e.g., 10-150 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is determined by the recovery of a known amount of this compound spiked into a sample matrix. The recovery should typically be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters should remain within the acceptance criteria.
Results and Discussion: Interpreting the Chromatographic Data
A typical chromatogram of this compound should show a well-resolved, symmetrical peak. The forced degradation studies are expected to show degradation of this compound to varying extents under different stress conditions. The HPLC method should be able to separate all the degradation products from the parent peak and from each other.
Potential Process-Related Impurities
Based on the common synthesis of alkoxyanilines from the corresponding nitroaromatics or by alkylation of aminophenols, the following potential process-related impurities should be considered and monitored:
-
2-Nitrophenol: A potential starting material.
-
2-Isopropoxynitrobenzene: An intermediate in one synthetic route.[8]
-
2-Aminophenol: A potential starting material or a product of ether cleavage.
-
N-isopropyl-2-isopropoxyaniline: A potential byproduct of over-alkylation.[9]
-
Di-isopropoxy anilines: Positional isomers that could form during synthesis.
Potential Degradation Products
The aniline and ether functionalities in this compound suggest potential degradation pathways:
-
Hydrolysis: Under acidic or basic conditions, cleavage of the ether bond could lead to the formation of 2-aminophenol and isopropanol .
-
Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities.
-
Photodegradation: Aromatic amines can undergo complex photochemical reactions, potentially leading to colored degradation products.
The developed HPLC method must demonstrate baseline resolution between this compound and these potential impurities and degradants.
System Suitability
To ensure the performance of the chromatographic system, a system suitability solution should be injected before the analysis of any samples.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Calculation of Purity
The purity of the this compound sample is calculated by the area normalization method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
Visualization of Experimental Workflow
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
- 9. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
Application Note: GC-MS Analysis of 2-Isopropoxyaniline and Its Synthetic Byproducts
Introduction & Scope
2-Isopropoxyaniline is an aromatic amine derivative used as an intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. The purity of this intermediate is critical, as the presence of byproducts can lead to undesirable side reactions, reduced yield, and the introduction of potentially toxic impurities in the final product. Common synthetic routes, such as the Williamson ether synthesis involving 2-aminophenol and an isopropylating agent, can generate a profile of related substances that must be monitored and controlled.[1]
This application note provides a comprehensive guide for the identification and semi-quantitative analysis of this compound and its common process-related byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. GC-MS is the technique of choice due to its high resolving power for separating volatile and semi-volatile isomers and its ability to provide structural information for definitive peak identification.[2][3]
Scientific Principles
Gas Chromatography (GC) Separation
Gas chromatography separates chemical compounds in a complex mixture based on their volatility and interaction with the stationary phase of the chromatographic column. An inert carrier gas (typically helium or hydrogen) transports the vaporized sample through the column.[3] Compounds with higher volatility (lower boiling points) and weaker interactions with the stationary phase travel faster and elute first. For aromatic amines, a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often selected. This choice provides excellent separation for aromatic compounds while minimizing peak tailing that can occur with more polar, active analytes like amines.[4]
Mass Spectrometry (MS) Detection and Identification
Following separation by GC, the eluted compounds enter the mass spectrometer. In this protocol, we utilize Electron Ionization (EI), a hard ionization technique where high-energy electrons (70 eV) bombard the molecules. This process removes an electron, creating a positively charged molecular ion (M⁺•), and imparts excess energy, causing the molecular ion to fragment in a predictable and reproducible manner.[5]
The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound, showing the molecular ion and the relative abundances of its various fragment ions. The fragmentation pattern provides rich structural information, allowing for the confident identification of the analyte and its differentiation from isomeric or structurally related byproducts.[5][6]
Experimental Workflow & Visualization
The overall analytical process follows a logical sequence from sample receipt to final data interpretation. This workflow is designed to ensure reproducibility and minimize sources of error.
Caption: High-level workflow for GC-MS analysis of this compound.
Protocol: GC-MS Analysis
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Reagents: Methanol (HPLC grade), this compound reference standard (>98% purity).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
Standard and Sample Preparation
-
Causality: Proper preparation is crucial for accurate quantification and preventing system contamination. Methanol is chosen as the solvent for its ability to dissolve the analyte and its compatibility with the GC system.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solution (10 µg/mL): Transfer 100 µL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to the mark with methanol. This concentration is suitable for initial method development.
-
Sample Preparation: Accurately weigh approximately 10.0 mg of the reaction mixture or sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This creates a 1000 µg/mL solution. Further dilute as necessary to bring the analyte concentration into the calibration range.
-
Final Step: Transfer the prepared standard and sample solutions into 2 mL autosampler vials for analysis.
GC-MS Method Parameters
-
Causality: The parameters below are optimized for the separation of aniline derivatives. The pulsed splitless injection enhances the transfer of analytes onto the column, improving sensitivity. The oven temperature program is designed to separate volatile impurities at the beginning and then ramp up to elute the target analyte and heavier byproducts in a reasonable time with good peak shape.
| Parameter | Setting |
| GC Inlet | Mode: Pulsed Splitless |
| Inlet Temperature: 250 °C | |
| Injection Volume: 1.0 µL | |
| Pulse Pressure: 25 psi for 0.5 min | |
| Purge Flow: 50 mL/min at 1.0 min | |
| Column | Flow Rate: 1.2 mL/min (Constant Flow) |
| Carrier Gas: Helium | |
| Oven Program | Initial Temperature: 80 °C, hold for 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: Hold at 280 °C for 5 min | |
| Total Run Time: ~20.3 min | |
| MS Transfer Line | Temperature: 280 °C |
| MS Ion Source | Type: Electron Ionization (EI) |
| Temperature: 230 °C | |
| Electron Energy: 70 eV | |
| MS Quadrupole | Temperature: 150 °C |
| Data Acquisition | Mode: Scan |
| Scan Range: m/z 40 - 350 | |
| Solvent Delay: 3.0 min |
Data Interpretation: Analyte & Potential Byproducts
The primary identification tool is the mass spectrum. For this compound and its byproducts, specific fragmentation patterns are expected.
This compound (Target Analyte)
-
Molecular Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol
-
Expected MS Fragments (m/z):
-
151 (M⁺•): The molecular ion peak. Its presence is crucial for confirming the molecular weight.
-
136 ([M-CH₃]⁺): Loss of a methyl group from the isopropyl moiety.
-
109 ([M-C₃H₆]⁺•): This is often a major peak, resulting from a McLafferty-type rearrangement involving the loss of propene. The resulting fragment is the radical cation of 2-aminophenol. This is a highly characteristic fragmentation for this class of compounds.
-
Caption: Predicted EI fragmentation pathway for this compound.
Potential Synthetic Byproducts
The following table summarizes potential byproducts from a typical synthesis, their expected elution order relative to this compound, and key identifying ions.[1]
| Compound Name | Structure | MW | Expected Elution | Key m/z Ions | Notes |
| 2-Aminophenol | C₆H₇NO | 109 | Earlier | 109 (M⁺•) , 91, 80 | Unreacted starting material. More polar, so elutes earlier. |
| This compound | C₉H₁₃NO | 151 | Target | 151 (M⁺•), 109, 136 | Product. |
| N-isopropyl-2-aminophenol | C₉H₁₃NO | 151 | Similar / Later | 151 (M⁺•), 136 ([M-CH₃]⁺) | Isomer of the product (N-alkylation). May co-elute or elute slightly later. |
| N-isopropyl-2-isopropoxyaniline | C₁₂H₁₉NO | 193 | Later | 193 (M⁺•), 178 ([M-CH₃]⁺), 151 ([M-C₃H₆]⁺•) | O,N-dialkylated byproduct. Higher MW, elutes later. |
| 3- & 4-Isopropoxyaniline | C₉H₁₃NO | 151 | Similar | 151 (M⁺•), 109, 136 | Positional isomers. Will have very similar mass spectra but different RTs.[7] |
Trustworthiness & Method Validation
To ensure the reliability and trustworthiness of the results generated by this protocol, the following practices are essential:
-
System Suitability: Before running samples, inject a working standard to verify system performance, including peak shape, retention time stability, and signal intensity.
-
Solvent Blank: Run a methanol blank at the beginning of the sequence and periodically throughout to ensure there is no system contamination or carryover from previous injections.
-
Calibration: For quantitative analysis, a multi-point calibration curve should be generated using standards of known concentrations to demonstrate linearity.
-
Confirmation: Compound identification should be confirmed by matching both the retention time of the peak with that of a known standard and comparing the acquired mass spectrum with a reference or library spectrum (e.g., NIST).[4]
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of this compound and its common process-related impurities. The protocol provides a clear, step-by-step guide for sample preparation and instrumental analysis. By understanding the characteristic fragmentation patterns, analysts can confidently identify the target compound and differentiate it from critical byproducts, ensuring the quality and purity of the chemical intermediate. This method serves as a foundational template that can be further validated and adapted for specific quantitative needs in research and industrial quality control environments.
References
- 1. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. epa.gov [epa.gov]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diazotization of 2-Isopropoxyaniline: A Comprehensive Guide for Synthetic Applications
Introduction: The Versatile Diazonium Intermediate in Modern Synthesis
The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a versatile diazonium salt intermediate that serves as a gateway to a vast array of functional groups. This guide focuses on the diazotization of 2-isopropoxyaniline, a substrate of increasing interest in the development of pharmaceuticals and other complex organic molecules. The presence of the ortho-isopropoxy group introduces unique electronic and steric factors that influence the reactivity and stability of the corresponding diazonium salt, making a detailed understanding of its chemistry essential for successful synthetic applications.
This document provides in-depth application notes and detailed protocols for the diazotization of this compound and the subsequent reactions of its diazonium salt. We will explore the mechanistic underpinnings of these transformations, address critical safety considerations, and showcase their utility in the synthesis of valuable molecular scaffolds.
The Mechanism of Diazotization: A Stepwise Look
The conversion of a primary aromatic amine, such as this compound, to its diazonium salt is a well-established process that proceeds through a series of carefully controlled steps. The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite.[1]
The key mechanistic events are as follows:
-
Formation of the Nitrosating Agent: In the presence of a strong acid (e.g., HCl, H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of water generate the highly electrophilic nitrosonium ion (NO⁺).[2]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide. In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (water).
-
Formation of the Diazonium Ion: The departure of a water molecule results in the formation of the stable aryl diazonium ion, with a triple bond between the two nitrogen atoms. The positive charge is delocalized across the two nitrogen atoms and the aromatic ring, contributing to its relative stability at low temperatures.[3]
The isopropoxy group at the ortho position is an electron-donating group, which can influence the stability of the diazonium salt. Electron-donating groups generally increase the stability of the diazonium salt by delocalizing the positive charge.[4] However, the steric bulk of the isopropoxy group may also play a role in the reaction kinetics and the accessibility of the diazonium group in subsequent reactions.
Diagram of the Diazotization Mechanism:
Caption: Mechanism of the diazotization of this compound.
Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry, solid state. Therefore, it is of paramount importance to adhere to strict safety protocols.
Key Safety Precautions:
-
Low-Temperature Control: The diazotization reaction is highly exothermic and must be maintained at a low temperature, typically between 0 and 5 °C, using an ice bath.[5] This minimizes the decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas and the formation of hazardous byproducts.
-
In Situ Generation and Use: Diazonium salts are almost always generated in situ and used immediately in the subsequent reaction without isolation.[5]
-
Avoidance of Metal Spatulas: Do not use metal spatulas to handle any solid diazonium salt, as friction can initiate decomposition.
-
Proper Quenching: Any unreacted diazonium salt should be quenched before workup. This can be achieved by adding a compound that reacts readily with the diazonium salt, such as a solution of a phenol or a reducing agent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. A blast shield is highly recommended when working with diazonium salts, especially on a larger scale.
Safety Data for this compound:
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed, in contact with skin or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
This data is based on general information for alkoxyanilines and should be supplemented with the specific Safety Data Sheet (SDS) for this compound.
Synthetic Applications and Protocols
The 2-isopropoxybenzenediazonium salt is a valuable intermediate for introducing a variety of substituents onto the aromatic ring, which is a common strategy in drug discovery and development.
Sandmeyer Reaction: Synthesis of Aryl Halides
The Sandmeyer reaction is a powerful method for converting aryl diazonium salts into aryl halides using copper(I) salts as catalysts.[6] This reaction is particularly useful for introducing chloro, bromo, and cyano groups, which can be difficult to achieve through direct electrophilic aromatic substitution.
Protocol for the Sandmeyer Bromination of this compound:
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Ice
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 2-isopropoxybenzenediazonium chloride.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-bromo-1-isopropoxybenzene can be purified by column chromatography on silica gel.
-
Expected Yield: Yields for Sandmeyer reactions can vary depending on the substrate and reaction conditions, but are typically in the range of 60-80%.
Diagram of the Sandmeyer Reaction Workflow:
Caption: Workflow for the Sandmeyer bromination of this compound.
Azo Coupling: Synthesis of Azo Dyes
Azo coupling reactions involve the electrophilic substitution of an activated aromatic ring with a diazonium salt, leading to the formation of an azo compound (-N=N-).[7] These compounds are often intensely colored and have applications as dyes and pigments. In the context of drug development, the azo linkage can be a key structural motif or a precursor to other functional groups.
Protocol for Azo Coupling of 2-Isopropoxybenzenediazonium Chloride with Phenol:
Materials:
-
2-Isopropoxybenzenediazonium chloride solution (prepared as in the Sandmeyer protocol)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Hydrochloric Acid (HCl)
Procedure:
-
Preparation of the Coupling Component:
-
Dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.2 eq) to form sodium phenoxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold 2-isopropoxybenzenediazonium chloride solution to the sodium phenoxide solution with vigorous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring for 1-2 hours at low temperature to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Expected Product: 4-((2-Isopropoxyphenyl)diazenyl)phenol.
Diagram of the Azo Coupling Reaction:
Caption: Azo coupling of 2-isopropoxybenzenediazonium chloride with phenol.
Applications in Drug Development
The 2-isopropoxyphenyl moiety is found in a number of biologically active molecules. The diazotization of this compound provides a key synthetic route to introduce this fragment or to further functionalize it. For example, the synthesis of certain kinase inhibitors and other therapeutic agents may involve a Sandmeyer or a related coupling reaction starting from this compound.
While specific proprietary synthetic routes are often not disclosed, the principles outlined in this guide are directly applicable to the synthesis of complex pharmaceutical intermediates. The ability to reliably introduce halides or other functional groups via the diazonium salt of this compound is a valuable tool for medicinal chemists in lead optimization and the development of novel drug candidates.
Conclusion
The diazotization of this compound is a powerful and versatile transformation that opens up a wide range of synthetic possibilities for researchers in drug development and other areas of chemical science. A thorough understanding of the reaction mechanism, strict adherence to safety protocols, and careful optimization of reaction conditions are essential for the successful application of this chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists seeking to leverage the unique reactivity of the 2-isopropoxybenzenediazonium salt in their synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP3438089A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Coupling Reactions Involving 2-Isopropoxyaniline Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Isopropoxyaniline Derivatives in Medicinal Chemistry
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. However, metabolic instability and potential toxicity associated with the parent aniline structure have necessitated the exploration of substituted analogues to fine-tune pharmacokinetic and pharmacodynamic profiles. The introduction of a 2-isopropoxy group offers a compelling strategic advantage. This bulky, lipophilic substituent can sterically hinder metabolic attack on the aromatic ring and the amino group, potentially improving metabolic stability and oral bioavailability. Furthermore, the isopropoxy group can modulate the electronic properties of the aniline ring, influencing its reactivity and the biological activity of its derivatives.
This guide provides a comprehensive overview of the synthesis and application of this compound diazonium salts, key intermediates in the preparation of novel azo compounds with significant pharmacological potential. Azo compounds, characterized by the -N=N- chromophore, are not merely dyes but represent a versatile class of bioactive molecules with reported antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this promising class of molecules in drug development programs.
Core Principles: The Chemistry of Diazotization and Azo Coupling
The synthesis of azo compounds from this compound is a two-step process rooted in fundamental organic chemistry principles: diazotization followed by azo coupling.[3]
-
Diazotization: This reaction converts the primary aromatic amine, this compound, into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid. The reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]
-
Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is immediately reacted with an electron-rich coupling partner.[3][5] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, unless this position is blocked.[5][6] The choice of coupling partner—phenols, anilines, or active methylene compounds—determines the structure and properties of the final azo compound.
Experimental Protocols
Part 1: Preparation of this compound Diazonium Salt
This protocol details the in situ preparation of this compound diazonium salt. Due to its inherent instability, the diazonium salt is not isolated and should be used immediately in the subsequent coupling reaction.[3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Amine Solution Preparation: In the three-necked round-bottom flask, dissolve 10 mmol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture until the aniline is completely dissolved.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. It is crucial to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
Nitrite Solution Preparation: In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled aniline solution using the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C. Vigorous stirring is essential during the addition.
-
Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0–5 °C to ensure the diazotization is complete. The resulting clear solution is the freshly prepared this compound diazonium salt, ready for immediate use in coupling reactions.
Safety Precautions:
-
Diazonium salts are potentially explosive when dry and should be handled with extreme caution.[7] Always keep them in solution.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Azo Coupling Reactions
The following protocols outline the coupling of the freshly prepared this compound diazonium salt with various classes of nucleophiles.
Phenols are excellent coupling partners, and the reaction is typically carried out under alkaline conditions to enhance the nucleophilicity of the phenol.[8][9]
Materials:
-
Freshly prepared this compound diazonium salt solution (from Part 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Coupling Partner Solution: In a beaker, dissolve 10 mmol of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the solid with cold distilled water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Representative Reaction with 2-Naphthol
| Reactant 1 | Reactant 2 | Product | Appearance |
| This compound Diazonium Salt | 2-Naphthol | 1-((2-Isopropoxyphenyl)azo)naphthalen-2-ol | Intense Orange-Red Solid |
Aromatic amines are also effective coupling partners. These reactions are typically conducted in weakly acidic to neutral conditions.[5][10]
Materials:
-
Freshly prepared this compound diazonium salt solution (from Part 1)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
Coupling Partner Solution: In a beaker, dissolve 10 mmol of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid and then add a solution of sodium acetate to buffer the mixture to a pH of 4-5.
-
Cooling: Cool the solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.
-
Reaction Completion and Isolation: Stir the mixture for 30-60 minutes in the ice bath. The azo dye will precipitate out of the solution.
-
Filtration and Washing: Collect the product by vacuum filtration and wash with cold water.
-
Drying: Dry the product appropriately.
Active methylene compounds, with their acidic protons, can also act as coupling partners, typically under basic conditions.
Materials:
-
Freshly prepared this compound diazonium salt solution (from Part 1)
-
Diethyl Malonate
-
Sodium Ethoxide or Sodium Hydroxide
-
Ethanol
-
Ice
Procedure:
-
Coupling Partner Solution: In a flask, dissolve 10 mmol of diethyl malonate in ethanol. To this, add a solution of sodium ethoxide or concentrated sodium hydroxide to deprotonate the active methylene group.
-
Cooling: Cool the solution to 0–5 °C.
-
Coupling Reaction: Slowly add the diazonium salt solution to the cooled solution of the carbanion with efficient stirring.
-
Reaction Completion and Isolation: After the addition is complete, stir the reaction mixture for an additional hour at low temperature. The product may precipitate or require extraction after neutralization.
-
Work-up: Neutralize the reaction mixture carefully with dilute acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by column chromatography or recrystallization.
Visualization of Experimental Workflow
Caption: General workflow for the synthesis of azo compounds from this compound.
Mechanism and Rationale
The success of these coupling reactions hinges on the electrophilic nature of the terminal nitrogen atom of the diazonium ion and the nucleophilicity of the coupling partner.
Caption: Simplified mechanism of azo coupling.
The choice of pH is critical and depends on the coupling partner. For phenols, a basic medium (pH 9-10) deprotonates the hydroxyl group to form the more nucleophilic phenoxide ion, accelerating the reaction.[11] Conversely, for anilines, a slightly acidic medium (pH 4-5) is preferred. While the free amine is the reactive species, a highly basic solution can lead to the formation of diazoamino compounds. A slightly acidic pH maintains a sufficient concentration of the free amine while preventing this side reaction.[11]
Applications in Drug Development
Derivatives of this compound are of significant interest in medicinal chemistry. The resulting azo compounds can be screened for a variety of biological activities. For instance, the incorporation of heterocyclic scaffolds into azo dyes has been shown to enhance their pharmacological properties, including antifungal, antiviral, and anticancer activities.[12][13] The 2-isopropoxy group, by improving metabolic stability, may lead to drug candidates with better pharmacokinetic profiles.
Furthermore, the azo linkage can act as a bioreducible linker in prodrug design. Under the hypoxic conditions often found in solid tumors, the azo bond can be cleaved by reductase enzymes, releasing two aromatic amine fragments. This strategy can be employed for targeted drug delivery to tumor tissues.
Conclusion
The coupling reactions of this compound diazonium salts offer a versatile and powerful platform for the synthesis of novel azo compounds with significant potential in drug discovery and development. The protocols outlined in this guide, combined with an understanding of the underlying chemical principles, provide a solid framework for researchers to explore this promising area of medicinal chemistry. The strategic incorporation of the 2-isopropoxy substituent offers a promising avenue for the development of more stable and efficacious therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ijhmr.com [ijhmr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Azo Coupling [organic-chemistry.org]
- 7. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 2-Isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 2-Isopropoxyaniline Scaffolds
N-Alkylated this compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of an alkyl group onto the nitrogen atom of this compound can significantly modulate the physicochemical properties of the resulting molecule, influencing its solubility, lipophilicity, and metabolic stability. This, in turn, can have a profound impact on its pharmacological profile.
The presence of the ortho-isopropoxy group introduces both steric and electronic challenges to the N-alkylation process. The bulky isopropoxy group can hinder the approach of alkylating agents to the nitrogen atom, while its electron-donating nature can influence the nucleophilicity of the amine. Therefore, the selection of an appropriate synthetic strategy is crucial for achieving high yields and selectivity.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of this compound, focusing on modern, efficient, and scalable methodologies. We will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices to empower researchers to optimize these critical transformations.
Core Methodologies for N-Alkylation
Several robust methods can be employed for the N-alkylation of this compound. The choice of the optimal method depends on factors such as the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance required. The primary strategies discussed herein are:
-
Reductive Amination: A versatile and widely adopted method for forming C-N bonds.[2][3]
-
Direct Alkylation with Alkyl Halides: A classical approach that remains relevant for certain applications.[4]
-
Catalytic N-Alkylation via "Borrowing Hydrogen": A green and atom-economical strategy that utilizes alcohols as alkylating agents.[5][6]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8]
Method 1: Reductive Amination
Reductive amination is a highly effective two-step, one-pot process that involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated product.[3][9] This method offers excellent control over mono-alkylation and avoids the issue of over-alkylation often encountered with alkyl halides.[9]
Mechanistic Rationale
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions).[10][11] A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the C=N double bond of the imine in the presence of the unreacted carbonyl compound.[9][12] The use of a slightly acidic catalyst, like acetic acid, can accelerate the formation of the imine intermediate.[13]
Visualizing the Reductive Amination Pathway
Caption: The two-stage process of reductive amination.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol describes the N-benzylation of this compound with benzaldehyde as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Add benzaldehyde (1.05 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress by Thin Layer Chromatography (TLC) if desired.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture over 15-20 minutes. An exotherm may be observed.
-
Continue stirring at room temperature for 4-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Once the reaction is complete, quench by the slow and careful addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated this compound.
Method 2: Direct Alkylation with Alkyl Halides
This classical SN2 approach involves the reaction of this compound with an alkyl halide in the presence of a base.[14] While straightforward, this method can be susceptible to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4] Careful control of stoichiometry and reaction conditions is therefore essential.
Causality Behind Experimental Choices
-
Alkylating Agent: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[15] More reactive alkylating agents like benzyl and allyl halides are particularly prone to causing over-alkylation.[4]
-
Base: A suitable base is required to neutralize the hydrohalic acid byproduct. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK).[15] For weakly nucleophilic anilines, a stronger base may be necessary.
-
Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize charged intermediates and enhance the reaction rate.[15]
Comparative Data for Direct Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Outcome | Reference |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | Good yield of mono-alkylated product | [15] |
| Ethyl Iodide | Cs₂CO₃ | DMF | 60-80 | Moderate to good yield, potential for dialkylation | [4] |
| Isopropyl Bromide | t-BuOK | Toluene | 100-110 | Lower yield due to steric hindrance | [15] |
Detailed Experimental Protocol: N-Ethylation of this compound
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.
-
Add ethyl iodide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress by TLC or LC-MS.
-
After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Method 3: Catalytic N-Alkylation via "Borrowing Hydrogen"
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and environmentally benign method for N-alkylation that uses alcohols as the alkylating agents, with water as the only byproduct.[5][6] This process is typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or nickel.[16][17][18]
The Catalytic Cycle
The mechanism involves the temporary "borrowing" of hydrogen from the alcohol by the metal catalyst to form a metal hydride and an in-situ generated aldehyde.[5] The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the metal hydride to afford the N-alkylated product and regenerate the active catalyst.[5]
Visualizing the "Borrowing Hydrogen" Catalytic Cycle
Caption: The atom-economical "Borrowing Hydrogen" cycle.
Detailed Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with 1-Butanol
Materials:
-
This compound
-
1-Butanol
-
[RuCl₂(p-cymene)]₂ (or other suitable Ru catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon)
Procedure:
-
In a glovebox or under a positive flow of argon, add [RuCl₂(p-cymene)]₂ (2.5 mol% Ru) and KOtBu (1.0 eq.) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene via syringe.
-
Add this compound (1.0 eq.) and 1-butanol (1.1 eq.) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-130°C.
-
Stir the reaction for 12-24 hours, monitoring by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[7][19] While typically used to couple an amine to an aromatic ring, it can also be adapted for N-alkylation by using an alkylamine to couple with an aryl halide. In the context of our target molecule, this would involve synthesizing an N-alkylated aniline from an aryl halide and an alkylamine. However, for the direct alkylation of this compound, this method is less direct. A more relevant application would be the synthesis of a more complex arylamine starting from this compound and an aryl halide.
General Workflow for a Cross-Coupling Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 18. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: A Comprehensive Guide to the N-Acylation of 2-Isopropoxyaniline
Abstract
This guide provides a detailed technical overview and robust experimental protocols for the N-acylation of 2-isopropoxyaniline. N-acylated aromatic amines are crucial structural motifs in medicinal chemistry and materials science.[1][2] The acylation of this compound, a sterically hindered aniline, presents unique challenges that necessitate careful selection of reagents and reaction conditions. This document outlines two primary, validated protocols using acetic anhydride and acetyl chloride, explains the underlying chemical mechanisms, and offers a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction
Significance of N-Acylated Anilines
The amide bond is a fundamental linkage in chemistry and biology.[1] N-aryl amides, in particular, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional polymers, contributing significantly to their biological activity and material properties.[2] Acylation of an amine can serve multiple purposes: it can act as a protective group to temper the amine's reactivity, or it can be a key pharmacophore that interacts with biological targets.[3] For instance, N-acylated 2-aminobenzothiazoles have been identified as novel agents that suppress the generation of prostaglandin E2, a key player in inflammatory diseases.[4]
The Substrate: this compound
This compound is an ortho-substituted aniline. The reactivity of its amino group is governed by a combination of electronic and steric effects:
-
Electronic Effect: The isopropoxy group (-OCH(CH₃)₂) is an electron-donating group, which increases the electron density on the aromatic ring and, to a lesser extent, the nucleophilicity of the amino nitrogen.
-
Steric Hindrance: The bulky isopropoxy group at the ortho position physically obstructs the approach of electrophiles to the amino group. This steric hindrance is a primary challenge in the N-acylation of this substrate and often leads to lower reaction rates and yields compared to unhindered anilines.[5]
Overview of Acylation Strategies
The most common methods for N-acylation involve the reaction of the amine with an acylating agent like an acid halide or an acid anhydride.[6] The choice between these reagents is a trade-off between reactivity and handling safety.
-
Acetyl Chloride: Highly reactive, but generates corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating the use of a base scavenger.[7]
-
Acetic Anhydride: Less reactive than acetyl chloride but is easier to handle and produces acetic acid, a weaker and less corrosive byproduct.[8]
Mechanistic Insights
Nucleophilic Acyl Substitution
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[9][10] This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (chloride or acetate) to form the stable amide product.[11]
Caption: Nucleophilic acyl substitution mechanism for aniline acylation.
Role of the Catalyst/Base
In reactions involving acetyl chloride, a base such as pyridine or triethylamine is essential. Its primary role is to neutralize the HCl byproduct.[7] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[12] Pyridine can also act as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive acylpyridinium ion intermediate.[13][14] In reactions with acetic anhydride, a base like sodium acetate is often used to deprotonate the intermediate and drive the reaction to completion.[3]
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of N-(2-isopropoxyphenyl)acetamide.
Protocol A: Acylation using Acetic Anhydride
This method is generally preferred for its milder conditions and easier handling.
3.1.1 Principle this compound is acetylated with acetic anhydride in an aqueous medium. The aniline is first protonated with HCl to increase its solubility, followed by the addition of acetic anhydride and a base (sodium acetate) to neutralize the generated acetic acid and promote precipitation of the product.[3]
3.1.2 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| This compound | 151.21 | 1.51 g | 10.0 | 1.0 |
| Acetic Anhydride | 102.09 | 1.22 mL | 13.0 | 1.3 |
| Conc. HCl | 37.2 | ~0.9 mL | ~11.0 | 1.1 |
| Sodium Acetate | 82.03 | 1.23 g | 15.0 | 1.5 |
| Water | 18.02 | 30 mL | - | - |
| Ethanol | 46.07 | As needed | - | - |
3.1.3 Step-by-Step Procedure
-
In a 100 mL Erlenmeyer flask, add this compound (1.0 eq) to 30 mL of water.
-
Stir the mixture and add concentrated HCl (1.1 eq) dropwise. The aniline should dissolve as its hydrochloride salt is formed.[15]
-
In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in 5 mL of water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride (1.3 eq) in one portion.
-
Immediately following the acetic anhydride addition, add the sodium acetate solution.[3]
-
A white precipitate of N-(2-isopropoxyphenyl)acetamide should form rapidly.
-
Stir the mixture for 15-20 minutes to ensure complete reaction.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.[3]
3.1.4 Work-up and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold water (2 x 15 mL).
-
Air-dry the crude product on the filter paper.
-
Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture to obtain pure, crystalline N-(2-isopropoxyphenyl)acetamide.[9]
-
Dry the purified crystals in a vacuum oven.
Protocol B: Acylation using Acetyl Chloride
This method uses a more reactive acylating agent and is suitable for less reactive or highly hindered anilines. It must be performed under anhydrous conditions.
3.2.1 Principle Acetyl chloride reacts readily with this compound. A non-nucleophilic base, such as pyridine, is used as a solvent and to scavenge the HCl produced during the reaction.[7][16]
3.2.2 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| This compound | 151.21 | 1.51 g | 10.0 | 1.0 |
| Acetyl Chloride | 78.50 | 0.78 mL | 11.0 | 1.1 |
| Pyridine (anhydrous) | 79.10 | 10 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | - |
| 1 M HCl (aq) | 36.46 | 30 mL | - | - |
3.2.3 Step-by-Step Procedure
-
In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
3.2.4 Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing 20 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, then with saturated sodium bicarbonate solution (15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Caption: General experimental workflow for N-acylation.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive acylating agent for the hindered aniline.[5]2. Starting aniline was protonated and deactivated (in Protocol B).3. Catalyst/Base was inactive (e.g., wet pyridine). | 1. Switch from acetic anhydride to acetyl chloride.[5]2. Ensure a sufficient amount of base is used to scavenge all generated acid.3. Use freshly distilled or anhydrous grade base/solvents. |
| Incomplete Reaction | 1. Steric hindrance slowing the reaction rate.2. Insufficient reaction time or temperature. | 1. Increase reaction time and monitor by TLC.2. Gently heat the reaction mixture (e.g., to 40-50 °C), but be cautious of side reactions. |
| Formation of Side Products | 1. Diacylation (less common with hindered anilines).2. Reaction temperature too high, causing decomposition. | 1. Use a stoichiometric amount (1.0-1.1 eq) of the acylating agent.[5]2. Maintain recommended reaction temperatures. |
| Difficulty in Product Isolation | 1. Product is an oil or has high solubility in the work-up solvent.2. Poor precipitation during work-up. | 1. If product is an oil after solvent removal, attempt purification by column chromatography.2. Ensure mixture is thoroughly cooled in an ice bath; gently scratch the inside of the flask to induce crystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Both acetic anhydride and acetyl chloride are corrosive and have pungent, irritating vapors.[17][18] All operations should be conducted in a well-ventilated chemical fume hood.[19]
-
Handling Reagents:
-
Acetyl Chloride: Reacts violently with water and moisture to produce HCl gas.[20] It is highly flammable and corrosive.[18][20] Handle under an inert atmosphere (nitrogen or argon).
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.[17][21] Reacts with water to form acetic acid.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents carefully before disposal.
Conclusion
The N-acylation of this compound is a critical transformation for accessing valuable chemical intermediates. While the steric hindrance posed by the ortho-isopropoxy group presents a challenge, it can be effectively overcome through the careful selection of reagents and optimization of reaction conditions. The protocols provided herein, using either the milder acetic anhydride or the more reactive acetyl chloride, offer reliable pathways to the desired N-(2-isopropoxyphenyl)acetamide product. By understanding the underlying mechanisms and potential pitfalls, researchers can successfully and safely perform this important synthetic step.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 17. nj.gov [nj.gov]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. quora.com [quora.com]
- 20. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 21. carlroth.com [carlroth.com]
Application Notes & Protocols: The Strategic Use of 2-Isopropoxyaniline in the Synthesis of Bioactive Heterocyclic Compounds
Introduction: In the landscape of medicinal chemistry and drug development, the selection of foundational scaffolds is a critical determinant of synthetic success and biological efficacy. 2-Isopropoxyaniline emerges as a particularly valuable and versatile building block for the construction of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic aniline amine and a sterically influential ortho-isopropoxy group, provides a unique handle for directing reaction pathways and modulating the physicochemical properties of the resulting molecules. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, including quinolines and benzoxazoles, which are prevalent in numerous pharmacologically active agents.[1][2] The protocols and mechanistic discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the underlying chemical principles that govern these transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 29026-74-2 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][5][6] |
| Molecular Weight | 151.21 g/mol | [3][5][6] |
| Appearance | Brown to black solid/liquid | [6] |
| Boiling Point | ~242 °C at 760 mmHg | [7][8] |
| Melting Point | 139-141 °C | [6] |
| SMILES | CC(C)Oc1ccccc1N | [4] |
| InChI Key | PZOZYLSYQJYXBI-UHFFFAOYSA-N |[4] |
PART 1: CRITICAL SAFETY & HANDLING
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound and other reagents.
Hazard Profile: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4] It can also cause skin and serious eye irritation.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C, protected from light.[6][9]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste.[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
PART 2: SYNTHESIS OF QUINOLINE SCAFFOLDS
The quinoline ring system is a cornerstone of many antibacterial, anticancer, and antimalarial drugs.[11][12] Several classic synthetic strategies can be adapted for this compound to generate substituted 8-isopropoxyquinolines.
Friedländer Annulation for 8-Isopropoxyquinoline Synthesis
The Friedländer synthesis is a robust and straightforward condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[11] This method offers a high degree of convergence for building the quinoline core.
Causality and Mechanistic Insight: The reaction is typically catalyzed by an acid or a base. The catalyst's role is to facilitate the initial condensation (aldol-type) between the two carbonyl components, followed by a cyclodehydration to form the heterocyclic ring. The use of this compound as the amino-ketone precursor (after acylation/formylation) allows for the direct installation of the isopropoxy group at the 8-position of the quinoline core, a substitution pattern known to influence biological activity.
Caption: General workflow for the Friedländer quinoline synthesis.
Protocol 2.1.1: Synthesis of 2,4-dimethyl-8-isopropoxyquinoline
This protocol describes the reaction of a conceptual 2-amino-isopropoxyacetophenone with pentane-2,4-dione.
-
Step 1: Precursor Synthesis (Conceptual): The starting material, 2-amino-isopropoxyacetophenone, would first need to be synthesized from this compound, for example, via a Friedel-Crafts acylation followed by reduction of a nitro group introduced prior to acylation. This highlights the multi-step nature often required when starting from a simple aniline.
-
Step 2: Reaction Setup: To a solution of 2-amino-isopropoxyacetophenone (1.0 eq) in ethanol, add pentane-2,4-dione (1.1 eq).
-
Step 3: Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid. Alternatively, a base like potassium hydroxide can be used.[11]
-
Step 4: Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take several hours.
-
Step 5: Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the target 8-isopropoxyquinoline derivative.
Doebner-von Miller Reaction
This reaction is a variation of the Skraup synthesis and allows for the preparation of quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[11] This method is highly versatile for creating a range of substituted quinolines.
Protocol 2.2.1: Synthesis of 8-Isopropoxy-4-methylquinoline
-
Step 1: Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and a strong acid, such as hydrochloric acid or sulfuric acid.
-
Step 2: Reagent Addition: Slowly add methyl vinyl ketone (1.2 eq) to the mixture. An oxidant, such as arsenic pentoxide, nitrobenzene, or iron(III) chloride, is traditionally used.
-
Step 3: Heating: Heat the reaction mixture, often to around 100°C, for several hours. The progress should be monitored by TLC.
-
Step 4: Work-up: After cooling, the mixture is poured onto ice and basified with a strong base (e.g., NaOH solution) to precipitate the crude product.
-
Step 5: Purification: The crude solid is filtered, washed with water, and can be purified by recrystallization or column chromatography to afford 8-isopropoxy-4-methylquinoline.
Table 2: Comparison of Quinoline Synthesis Strategies
| Reaction Name | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Annulation | o-aminoaryl ketone/aldehyde + α-methylene carbonyl | Acid or base catalysis, heating | High convergence, predictable regiochemistry | Requires pre-functionalized aniline precursor |
| Doebner-von Miller | Aniline + α,β-unsaturated carbonyl | Strong acid, oxidant, heating | Uses simple anilines, versatile | Harsh conditions, potential for side products |
| Gould-Jacobs | Aniline + malonate derivative | Thermal cyclization | Access to 4-hydroxyquinolines | Multi-step process |
PART 3: SYNTHESIS OF BENZOXAZOLE DERIVATIVES
Benzoxazoles are another class of privileged heterocycles with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14][15] The most direct synthesis involves the condensation of an o-aminophenol with a carboxylic acid derivative or aldehyde.[15]
Expert Insight: A Two-Step Strategy Since this compound is an o-alkoxy aniline, not an o-aminophenol, a direct one-step cyclization is not feasible for most standard benzoxazole syntheses. The most logical and field-proven approach involves a two-step sequence:
-
O-Dealkylation: Cleavage of the robust isopropyl ether to unmask the phenolic hydroxyl group, yielding 2-aminophenol.
-
Cyclocondensation: Reaction of the generated 2-aminophenol with a suitable carbonyl partner to form the benzoxazole ring.
This strategy provides a reliable pathway to 8-substituted benzoxazoles, where the substitution pattern is dictated by any additional groups on the initial aniline ring.
Caption: Two-step workflow for benzoxazole synthesis from this compound.
Protocol 3.1: Synthesis of an 8-Substituted 2-Arylbenzoxazole
Step A: O-Dealkylation of this compound
-
Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of ethers. It coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the C-O bond.
-
Step 1: Reaction Setup: Dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled to 0°C or lower.
-
Step 2: Reagent Addition: Add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise to the cooled solution. An exothermic reaction may occur.
-
Step 3: Reaction: Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Step 4: Quenching and Work-up: Carefully quench the reaction by the slow addition of water or methanol. The mixture is then typically neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-aminophenol derivative, which may be used directly or purified further.
Step B: Cyclocondensation to form the Benzoxazole
-
Rationale: Polyphosphoric acid (PPA) is an excellent dehydrating agent and acid catalyst that promotes the condensation of the aminophenol with a carboxylic acid, followed by cyclization to form the benzoxazole ring.[13]
-
Step 1: Reaction Setup: In a round-bottom flask, combine the crude 2-aminophenol from Step A (1.0 eq), a desired carboxylic acid (e.g., benzoic acid for a 2-phenylbenzoxazole, 1.1 eq), and polyphosphoric acid (PPA).
-
Step 2: Heating: Heat the mixture to a high temperature (typically 150-200°C) with stirring for several hours. Monitor the reaction by TLC.
-
Step 3: Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water. The solid precipitate is the crude benzoxazole product.
-
Step 4: Purification: Neutralize the aqueous solution with a base (e.g., NaOH) and filter the solid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 2-arylbenzoxazole derivative.
Alternative: Palladium-Catalyzed Synthesis
For more advanced applications, one-pot palladium-catalyzed cascade reactions have been developed to synthesize benzoxazoles.[16] These reactions can proceed via mechanisms involving oxidative addition, isocyanide insertion, and cyclization.[16] While complex, they can offer high efficiency and tolerance for various functional groups. A potential, though challenging, adaptation might involve a Pd-catalyzed process that activates the aniline and a coupling partner to construct the ring without prior dealkylation, but this remains an area for advanced synthetic exploration.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound | C9H13 N O - BuyersGuideChem [buyersguidechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropoxyaniline
Welcome to the technical support center for the synthesis of 2-isopropoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound (also known as o-isopropoxyaniline) is most commonly achieved via the Williamson ether synthesis . This method involves the O-alkylation of 2-aminophenol with an isopropylating agent.[1][2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 2-aminophenol acts as the nucleophile.[1][3][4]
An alternative, though less direct, route involves the synthesis of 1-isopropoxy-2-nitrobenzene followed by the reduction of the nitro group to an amine. This method can yield excellent results but adds an extra step to the overall process.[5]
This guide will focus primarily on the Williamson ether synthesis approach, as it is a more direct route and where most challenges are encountered.
Core Protocol: Williamson Ether Synthesis of this compound
This protocol is a baseline procedure. The subsequent troubleshooting sections will address common deviations and optimization strategies.
Experimental Protocol: Synthesis from 2-Aminophenol
Objective: To synthesize this compound via O-alkylation of 2-aminophenol.
Materials:
-
2-Aminophenol
-
Isopropyl Bromide (or Isopropyl Iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
-
Reagent Addition: While stirring the suspension, add isopropyl bromide (1.5 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain it for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of 2-aminophenol on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, or I've isolated no product at all. What went wrong?
A1: Low or no yield is a common problem in this synthesis, primarily due to competing side reactions and suboptimal conditions. Here are the most likely causes and their solutions.
-
Cause 1: Ineffective Deprotonation of the Phenolic Hydroxyl Group
-
The Chemistry: The Williamson ether synthesis requires the deprotonation of the alcohol (in this case, the phenolic -OH of 2-aminophenol) to form a more potent nucleophile, the phenoxide.[2][6] Potassium carbonate (K₂CO₃) is a moderately strong base. If it is not strong enough, or if the reaction medium contains water, the concentration of the active phenoxide nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous potassium carbonate and anhydrous acetone. Water will protonate the phenoxide and reduce the efficacy of the base.
-
Consider a Stronger Base: For more efficient deprotonation, stronger bases like Sodium Hydride (NaH) can be used in an aprotic solvent like DMF or THF. However, exercise extreme caution as NaH is highly reactive and flammable.[2]
-
-
-
Cause 2: Competing E2 Elimination Reaction
-
The Chemistry: The SN2 reaction is always in competition with the E2 (elimination) reaction.[3] This is particularly problematic when using secondary alkyl halides like isopropyl bromide, as they are prone to elimination, especially in the presence of a strong base, to form propene gas.[1][7] High temperatures favor elimination over substitution.
-
Solution:
-
Temperature Control: While reflux is often necessary to drive the reaction, excessive heat can favor the E2 pathway. Try running the reaction at a lower temperature for a longer period.
-
Choice of Leaving Group: Isopropyl iodide is a better leaving group than isopropyl bromide and can sometimes allow for milder reaction conditions, potentially reducing the E2 side reaction.
-
-
-
Cause 3: Reaction Stalling
-
The Chemistry: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress diligently using TLC. If the starting material is still present after 24 hours, consider adding an additional portion of the alkylating agent and base, and continue heating.[8]
-
Workflow: Williamson Ether Synthesis Pathway
Caption: The two-step process of this compound synthesis.
Q2: My final product is impure and shows multiple spots on the TLC plate. What are the likely byproducts?
A2: The presence of both a hydroxyl and an amino group on the starting material makes 2-aminophenol a molecule prone to several side reactions.
-
Cause 1: N-Alkylation (Formation of 2-hydroxy-N-isopropylaniline)
-
The Chemistry: The nitrogen atom of the amino group is also nucleophilic and can compete with the phenoxide to attack the isopropyl bromide. This results in the formation of the N-alkylated byproduct. While the phenoxide is generally a stronger nucleophile for O-alkylation in polar aprotic solvents, N-alkylation is a significant competing pathway.[9][10]
-
Solution:
-
Protect the Amino Group: A robust method to ensure selective O-alkylation is to temporarily protect the amino group. One common strategy is to form an imine by reacting the 2-aminophenol with benzaldehyde.[9][10] The imine is unreactive towards alkylation. After O-alkylation is complete, the protecting group can be easily removed by acid hydrolysis to regenerate the free amine.[9][10]
-
Optimize Base and Solvent: The choice of base and solvent can influence the O/N selectivity. Using a weaker base and a non-polar solvent can sometimes favor O-alkylation, although this may also slow down the desired reaction.
-
-
-
Cause 2: Di-alkylation (Formation of N,O-diisopropylaniline)
-
The Chemistry: If a large excess of isopropyl bromide and a strong base are used, both the hydroxyl and amino groups can be alkylated.
-
Solution: Use a controlled stoichiometry of the alkylating agent (typically 1.1 to 1.5 equivalents). Monitor the reaction by TLC to avoid prolonged reaction times after the desired product has formed.
-
-
Cause 3: Oxidation of Starting Material/Product
-
The Chemistry: Aminophenols and anilines are highly susceptible to air oxidation, which leads to the formation of colored, often polymeric, impurities.[8] This is especially true under basic conditions.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without undue delay.[8] Store the final product under an inert atmosphere and protected from light.[5]
-
-
Diagram: Competing Reaction Pathways
Caption: Key competing reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: Which isopropylating agent is best: Isopropyl bromide, chloride, iodide, or a tosylate? A: Reactivity follows the order: Iodide > Bromide > Tosylate > Chloride. Isopropyl iodide is the most reactive but also the most expensive and can be less stable.[3] Isopropyl bromide offers a good balance of reactivity and cost and is commonly used.[9][11] Isopropyl chloride is less reactive and may require harsher conditions, which can promote side reactions.[12]
Q: What are the best solvent and base combinations? A: This depends on the desired balance between reaction rate and selectivity.
| Base | Solvent | Temperature | Pros | Cons |
| K₂CO₃ | Acetone, DMF | Reflux | Good for beginners, moderate conditions.[9] | Can be slow, may not achieve full conversion. |
| NaH, KH | THF, DMF | 0 °C to RT | Very fast and efficient deprotonation.[2] | Highly reactive, requires strict anhydrous and inert conditions. |
| NaOH, KOH | DMSO, DMF | 50-100 °C | Inexpensive and strong base.[2][13] | Can promote elimination, harsh conditions may reduce selectivity. |
Q: How can I effectively purify the final product? A: Flash column chromatography on silica gel is the most reliable method for separating this compound from unreacted 2-aminophenol and N-alkylated byproducts. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.
Q: What are the key physical properties of this compound? A: It is typically a brown to black liquid or a low-melting solid with a melting point around 139-141°C.[5][9] It has a molecular weight of 151.21 g/mol .[5][14]
Q: How should I store the purified this compound? A: Due to its sensitivity to oxidation, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), refrigerated (2-8°C), and protected from light.[5]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US1555452A - Preparation of isopropyl-para-aminophenol - Google Patents [patents.google.com]
- 13. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Reduction of 2-Isopropoxynitrobenzene
Introduction
Welcome to the technical support guide for the chemical reduction of 2-isopropoxynitrobenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize this reaction to synthesize 2-isopropoxyaniline, a valuable intermediate in various synthetic pathways. While the reduction of aromatic nitro compounds is a cornerstone of organic synthesis, the reaction is often accompanied by the formation of complex byproducts that can complicate purification and reduce yields.
This guide provides an in-depth analysis of the common byproducts, troubleshooting strategies for their mitigation, and validated protocols to enhance reaction efficiency and selectivity.
PART 1: The Chemistry of Byproduct Formation
Understanding the stepwise pathway of nitro group reduction is fundamental to controlling the reaction outcome. The transformation from a nitro group (-NO₂) to an amine (-NH₂) is not a single-step event but proceeds through several reactive intermediates. These intermediates are the primary source of common dimeric byproducts.
The reduction is a six-electron process. The key intermediates are the nitroso and hydroxylamine species.
Caption: General pathway for the reduction of a nitroarene to an aniline.
Under conditions where the reduction is slow, incomplete, or the local concentration of the reducing agent is depleted, these intermediates can react with each other, leading to the formation of undesired dimeric impurities such as azoxy, azo, and hydrazo compounds.[1]
Caption: Formation of common dimeric byproducts from reactive intermediates.
PART 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the reduction of 2-isopropoxynitrobenzene in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in low yield of this compound. What are the common causes?
A1: Incomplete conversion is a frequent problem. A systematic approach to troubleshooting is crucial.[1]
-
Catalyst Activity (Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Raney Nickel, its activity is paramount. Catalysts can be poisoned by impurities (e.g., sulfur compounds) or may have lost activity due to improper storage or handling. Consider using a fresh batch of catalyst or increasing the catalyst loading.[1][2]
-
Reagent Stoichiometry: For metal/acid reductions (e.g., SnCl₂, Fe), ensure a sufficient molar excess of the reducing agent is used. The reaction consumes multiple equivalents of the reductant per mole of the nitro compound.[1]
-
Metal Activation: When using metals like iron (Fe) or zinc (Zn), the surface area and purity are critical. The metal powder should be fine and may require acid washing for activation to remove surface oxides.[1]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate. However, excessive heat can promote byproduct formation.[1] Monitor the reaction temperature carefully, especially during initial stages, as most nitro reductions are highly exothermic.[3]
Q2: I am observing significant amounts of colored byproducts (yellow, orange, or red). What are they and how can I minimize their formation?
A2: The appearance of color often indicates the presence of conjugated dimeric species, primarily azoxy and azo compounds. These form when the reduction stalls at the nitroso or hydroxylamine stage.
-
Ensure Complete Reduction: The most effective way to prevent these byproducts is to drive the reaction to completion. This can be achieved by:
-
Using a sufficient excess of the reducing agent.[1]
-
Ensuring efficient mixing to maintain a homogenous distribution of the reducing agent.
-
Allowing adequate reaction time. Monitor the reaction closely by TLC or HPLC until the starting material and colored intermediates are fully consumed.
-
-
Temperature Control: Overheating can promote the condensation reaction between the nitroso and hydroxylamine intermediates.[1] Maintain strict temperature control, using an ice bath if necessary, especially during the addition of reagents.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming these byproducts. For example, LiAlH₄ is known to produce azo products from aromatic nitro compounds.[4] Catalytic hydrogenation (H₂/Pd/C) or reductions with SnCl₂ or Fe/HCl are generally more selective for the amine.[4]
Q3: The workup of my Fe/HCl or SnCl₂/HCl reduction is difficult due to the formation of a thick, gelatinous precipitate. How can I improve this?
A3: This is a very common issue with reductions using metal salts in acidic media, where voluminous metal hydroxides or oxides precipitate upon basification.[5]
-
Filtration Aid: After the reaction, but before neutralization, filter the hot reaction mixture through a pad of Celite (diatomaceous earth). This will remove the excess metal powder and some initial salts.
-
Complexation: Instead of quenching with sodium bicarbonate or carbonate, which often leads to intractable emulsions and gels, consider using a complexing agent. For tin-based reductions, adding a concentrated aqueous solution of trisodium citrate or Rochelle's salt (potassium sodium tartrate) can chelate the tin salts, keeping them in solution and allowing for a cleaner extraction.[5]
-
Solvent Choice: Performing the reaction in a solvent mixture that includes an alcohol (like ethanol) can sometimes result in a more granular precipitate that is easier to filter.[5]
Q4: How do I choose the best reducing agent for my synthesis?
A4: The "best" agent depends on factors like the presence of other functional groups, scale, cost, and safety considerations. The isopropoxy group is an ether and is generally stable under most reduction conditions.
| Reducing Agent | Typical Conditions | Pros | Cons / Common Byproducts |
| H₂, Pd/C | H₂ (1-4 atm), MeOH or EtOH, Room Temp | High yield, clean reaction, easy workup (filtration).[2] | Catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes); potential for dehalogenation if applicable.[2][4] |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Mild, highly selective for nitro groups.[2] | Requires stoichiometric amounts; workup can be difficult due to tin salts.[5] |
| Fe / Acid | Fe powder, AcOH or HCl, EtOH/H₂O, Reflux | Inexpensive, environmentally benign metal.[3][4] | Workup can be challenging due to iron sludge; reaction can be slow.[5] |
| Raney Nickel | H₂ (1-4 atm), EtOH, Room Temp | Effective; often used when dehalogenation is a concern with Pd/C.[2][4] | Pyrophoric catalyst; can be less active than Pd/C. |
PART 3: Recommended Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.
Protocol A: Catalytic Hydrogenation using Palladium on Carbon
This method is often preferred for its clean conversion and simple workup.
-
Setup: To a hydrogenation flask, add 2-isopropoxynitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the flask, evacuate the atmosphere and replace it with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (typically with a balloon or a Parr shaker at 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the catalyst, substrate, and hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 2-6 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation or column chromatography if necessary.
Protocol B: Reduction using Tin(II) Chloride Dihydrate
This is a classic, reliable, and highly selective benchtop method.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-isopropoxynitrobenzene (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.[1]
-
Reaction: Heat the mixture to reflux and stir.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).[2]
-
Workup & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate or, for a cleaner workup, a 2 M solution of trisodium citrate. Adjust the pH to >8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
PART 4: Systematic Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A workflow for diagnosing and resolving common issues.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Isopropoxyaniline Synthesis
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-isopropoxyaniline. By explaining the causality behind experimental outcomes, this document serves as a self-validating resource to diagnose and resolve common catalytic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic routes for synthesizing this compound?
A1: this compound is primarily synthesized via two catalytic pathways. The first is the O-alkylation (etherification) of 2-aminophenol with an isopropylating agent, often catalyzed by systems that can selectively activate the hydroxyl group.[1][2] The second common route involves the catalytic hydrogenation of 2-isopropoxynitrobenzene, typically using supported noble metal catalysts like Palladium on carbon (Pd/C).[3] The choice of route impacts the type of catalyst used and, consequently, the potential deactivation mechanisms.
Q2: What are the primary causes of catalyst deactivation in these syntheses?
A2: Catalyst deactivation stems from several core mechanisms that block or alter the catalytically active sites.[4] The most common causes are:
-
Poisoning: The strong, often irreversible, chemisorption of impurities from reactants or the solvent onto active sites.[5][6] Common poisons include sulfur, halogen compounds, and heavy metals.[7]
-
Fouling or Coking: The physical deposition of carbonaceous materials, polymers, or heavy byproducts on the catalyst surface and within its pores, which physically blocks reactant access to active sites.[5]
-
Thermal Degradation (Sintering): Exposure to high temperatures can cause the small, highly dispersed active metal particles to agglomerate into larger ones. This process reduces the active surface area, leading to a significant drop in catalytic activity.[5][8]
-
Leaching: The dissolution of the active catalytic species from its solid support into the liquid reaction medium, leading to a permanent loss of active sites.[5]
Q3: My reaction has stalled or shows very low conversion. How do I know if catalyst deactivation is the cause?
A3: Catalyst deactivation is a primary suspect when you observe a significant drop in reaction rate, a failure to reach completion, or a need for increasingly harsh conditions (e.g., higher temperature or pressure) to achieve the same conversion rate as in previous runs. Other indicators include a change in product selectivity or the physical appearance of the catalyst (e.g., color change, clumping).
Q4: Can a deactivated catalyst be regenerated and reused?
A4: In many cases, yes. The feasibility of regeneration depends on the mechanism of deactivation. Fouling by coke or organic residues can often be reversed by controlled thermal treatments (calcination) or solvent washing.[9] Some types of poisoning may be reversible. However, deactivation by sintering or significant leaching is typically irreversible, and the catalyst must be replaced.[5][10]
Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues
This section addresses specific experimental problems with a logical workflow for identifying the root cause and implementing a solution.
Issue 1: Low or Stalled Reaction Conversion
A sudden or gradual drop in reaction yield is the most common symptom of catalyst deactivation. The following workflow can help diagnose the underlying cause.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for diagnosing the cause of low reaction conversion.
Possible Cause A: Catalyst Poisoning
Causality: Poisons are substances that bind strongly to the catalyst's active sites, preventing reactants from adsorbing and reacting.[6] This is a chemical deactivation process and can be effective even at very low poison concentrations.[8] For instance, sulfur compounds in feedstocks can irreversibly poison noble metal catalysts like palladium.[11]
Diagnostic Steps:
-
Reagent Purity Check: Re-analyze all reactants (2-aminophenol, isopropylating agent, 2-isopropoxynitrobenzene, hydrogen source) and solvents for trace impurities using techniques like GC-MS.
-
Water Content Analysis: Use Karl Fischer titration to quantify the water content in solvents and reagents, as water can act as a poison or inhibitor for some catalytic systems.
-
Source Contamination: Review the entire process chain for potential points of contamination, such as leaching from seals or corrosion from equipment.
Solutions:
-
Purify Inputs: If impurities are found, purify the materials using appropriate methods like distillation, recrystallization, or passing them through a packed bed of adsorbents (guard bed).
-
Use High-Purity Reagents: Switch to higher-purity grades of solvents and reactants.
| Potential Poison | Common Sources | Affected Catalyst Type |
| Sulfur Compounds (H₂S, thiols) | Contaminated hydrogen gas, reagents | Noble metals (Pd, Pt, Ni) |
| Halogenated Compounds | Solvents, starting material impurities | Most metal catalysts |
| Carbon Monoxide (CO) | Impure hydrogen gas (syngas residue) | Iron and copper-based catalysts[12] |
| Water | Wet solvents or reagents | Moisture-sensitive catalysts |
| Heavy Metals (Pb, As, Hg) | Contamination from upstream processes | Most heterogeneous catalysts[7] |
Possible Cause B: Thermal Degradation (Sintering)
Causality: Heterogeneous catalysts derive their high activity from maximizing the surface area of the active metal, which is achieved by dispersing it as nanoparticles on a support. At excessively high temperatures, these nanoparticles gain mobility and aggregate, which irreversibly decreases the active surface area and thus the catalyst's activity.[5] This is a common issue in gas-phase reactions or exothermic liquid-phase reactions with poor temperature control.
Diagnostic Steps:
-
Temperature Monitoring: Confirm that the reaction temperature did not exceed the catalyst's recommended operating range. Check for "hot spots" in fixed-bed reactors.
-
Advanced Characterization: Analyze the spent catalyst using techniques that probe its physical structure. A significant decrease in Brunauer-Emmett-Teller (BET) surface area compared to the fresh catalyst is a strong indicator of sintering.[13][14] X-ray Diffraction (XRD) can show an increase in the crystallite size of the active metal.[15]
Solutions:
-
Optimize Reaction Temperature: Lower the reaction temperature and ensure uniform heating to avoid localized hot spots.
-
Improve Heat Transfer: For highly exothermic reactions, improve reactor cooling and stirring to dissipate heat more effectively.
-
Select a More Stable Catalyst: Consider a catalyst with a different support material or promoters that enhance thermal stability.
Mechanisms of Catalyst Deactivation
Caption: The three primary mechanisms of catalyst deactivation.
Experimental Protocols
Protocol 1: Diagnostic Characterization of a Spent Catalyst
This protocol outlines the steps to recover and prepare a catalyst sample for analysis to determine the cause of deactivation.
1. Catalyst Recovery and Preparation: a. Once the reaction is complete and the reactor has cooled, separate the catalyst from the reaction mixture by filtration. b. Gently wash the catalyst with a clean, unreactive solvent (e.g., the solvent used in the reaction or another volatile solvent like acetone) to remove residual reactants and products. c. Dry the catalyst thoroughly under vacuum at a low temperature (e.g., 40-60 °C) to remove the washing solvent. Caution: Do not use high temperatures, as this could alter the catalyst's state (e.g., cause sintering). d. Divide the spent catalyst into aliquots for different analyses and store a portion of the fresh catalyst as a reference.
2. Analytical Techniques: The following table summarizes key analytical techniques and the insights they provide.[13][16]
| Technique | Information Provided | Indication for Deactivation |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution.[14] | A significant decrease in surface area suggests sintering or pore blockage due to fouling . |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states on the catalyst surface.[17] | Detection of foreign elements (S, Cl, etc.) indicates poisoning . Changes in the oxidation state of the active metal can also point to deactivation. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature in a controlled atmosphere. | A significant weight loss upon heating in air or an inert atmosphere indicates the presence of carbonaceous deposits (coking/fouling ).[16] |
| X-ray Diffraction (XRD) | Identifies the crystalline phases and measures the average crystallite size of the active metal.[15] | An increase in the crystallite size of the active metal compared to the fresh catalyst confirms sintering . |
| Temperature-Programmed Desorption (TPD) | Measures the amount and binding strength of adsorbed molecules. | Can quantify the loss of active sites by measuring the desorption of a probe molecule (e.g., CO, NH₃).[13] |
Protocol 2: General Procedure for Catalyst Regeneration
This is a general guideline. The optimal conditions must be tailored to the specific catalyst and the suspected cause of deactivation.
1. Solvent Washing (for Fouling): a. Suspend the spent catalyst in a suitable solvent that can dissolve the fouling agents but not the catalyst itself. b. Stir or sonicate the suspension for 1-2 hours. c. Filter the catalyst, repeat the wash if necessary, and dry under vacuum.
2. Calcination (for Coking/Fouling): This procedure is for thermally stable catalysts on inorganic supports (e.g., alumina, silica) and is effective for removing carbonaceous deposits. a. Place the dried, spent catalyst in a tube furnace. b. Ramp the temperature slowly (e.g., 2-5 °C/min) under a flow of dilute air or nitrogen mixed with a small, controlled amount of oxygen.[9] c. Hold at a target temperature (e.g., 350-450 °C) for 2-4 hours to burn off the coke. Caution: The temperature should be high enough to remove coke but well below the point where sintering occurs.[10] d. Cool down slowly under an inert gas (e.g., nitrogen).
3. Re-reduction (for Hydrogenation Catalysts): a. After calcination, the active metal may be in an oxidized state. b. The catalyst must be re-reduced in the reactor in situ. c. Heat the catalyst under a flow of hydrogen gas (often diluted with nitrogen) to the temperature recommended by the manufacturer to restore the active metallic phase before introducing reactants.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. WO1998058906A1 - Etherification reaction of an aminophenol using a phase transfer system - Google Patents [patents.google.com]
- 3. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. britannica.com [britannica.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Manufacture of Aniline - Chempedia - LookChem [lookchem.com]
- 10. US5304525A - Catalyst for the preparation of aniline - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen | Polotnyuk | Kataliz v promyshlennosti [catalysis-kalvis.ru]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Catalyst Characterization Techniques [hidenanalytical.com]
- 17. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Purification of crude 2-Isopropoxyaniline by recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 2-isopropoxyaniline via recrystallization. It is designed to move beyond a simple protocol, offering in-depth explanations, troubleshooting for common experimental hurdles, and a framework for rational solvent selection.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2] The core principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[3] Impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the "mother liquor."[4] For this compound, a solid at room temperature[5], this method is ideal for removing by-products from synthesis, such as unreacted starting materials or colored degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "perfect" solvent, and the optimal choice often requires small-scale screening.[6] The ideal solvent should dissolve this compound completely when hot but poorly when cold.[2][4] Given the structure of this compound (an aromatic amine with an ether group), solvents of intermediate polarity are excellent starting points. A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective for aromatic amines.[4]
Q2: My this compound sample is dark brown. Can recrystallization remove the color?
A2: Yes. Dark coloration in amines often indicates the presence of oxidized impurities. While recrystallization alone can help, for intensely colored solutions, the addition of a small amount of activated charcoal to the hot solution (before filtration) can be highly effective.[7] The charcoal adsorbs the colored impurities, which are then removed during a hot filtration step.
Q3: How much solvent should I use?
A3: The goal is to use the minimum amount of boiling solvent required to fully dissolve the crude solid.[3][8] Using too much solvent is a common error that will result in a low or no yield of crystals upon cooling because the solution will not become saturated.[3]
Q4: How can I improve my recovery yield?
A4: To maximize yield, ensure you use the minimum amount of hot solvent. After cooling to room temperature, further cool the flask in an ice-water bath to maximize precipitation.[8] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3] However, be aware that some loss of product is inevitable, as the compound will have some finite solubility even in the cold solvent.[3]
Troubleshooting Guide: Common Experimental Issues
Q5: My compound separated as a liquid instead of crystals ("oiling out"). What should I do?
A5: "Oiling out" is a frequent issue with amines and occurs when the solute precipitates from the solution at a temperature above its melting point.[9][10] This is often caused by the solution being too concentrated or cooling too rapidly.
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation concentration.[9][10]
-
Preventative Measures:
-
Slow Down Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask (e.g., with paper towels) can help.[8][10]
-
Solvent Choice: The boiling point of your solvent might be too high. Consider a lower-boiling solvent.
-
Use a Seed Crystal: Adding a tiny crystal of pure this compound to the cooled, supersaturated solution can induce controlled crystallization and prevent oiling.[9][10]
-
Q6: No crystals have formed, even after cooling in an ice bath. What went wrong?
A6: This is a common problem that can be addressed with several techniques. The primary cause is often that the solution is not supersaturated, either from using too much solvent or the compound being too soluble.
-
Is the solution clear? If the solution is clear, it is likely unsaturated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[10] The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, a seed crystal is the most effective method to initiate crystallization.[10]
-
Reduce Solvent Volume: If scratching or seeding fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[10] Let it cool again slowly.
-
-
Is the solution cloudy but not crystalline? This may indicate the beginning of oiling out or the presence of insoluble impurities. Reheat the solution. If it becomes clear, proceed with slow cooling. If it remains cloudy, the impurities may need to be removed via hot filtration.[2]
Q7: The crystals formed instantly into a fine powder as soon as I removed the flask from the heat. Is this a problem?
A7: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[10] An ideal crystallization involves slow crystal growth over 15-20 minutes.
-
Solution: Reheat the solution to redissolve the solid. Add a small amount of additional hot solvent (5-10% more) to ensure the solution is not oversaturated at the boiling point.[10] Then, allow it to cool more slowly.
Experimental Protocols
Protocol 1: Solvent Selection Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.[2]
-
Gently heat the tubes that showed poor room temperature solubility in a water or sand bath.
-
Add the hot solvent dropwise until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that dissolves the compound completely when hot but forms an abundant quantity of crystals upon cooling.[4]
Table 1: Potential Solvents for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Ethanol | 78 | Polar | Often a good starting point for moderately polar compounds like anilines.[11] |
| Isopropanol | 82 | Polar | "Like-dissolves-like" principle may apply due to the isopropoxy group.[12] |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds; often used in a solvent pair with a non-polar anti-solvent like heptane or hexane.[12] |
| Heptane/Hexane | 98 / 69 | Non-polar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" when paired with a more polar solvent in which the compound is soluble. |
| Water | 100 | Very Polar | This compound is likely insoluble in water, making it a good anti-solvent for use with a water-miscible solvent like ethanol or isopropanol.[4][13] |
Protocol 2: Step-by-Step Recrystallization Workflow
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation.[8] Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[3]
-
(Optional) Decoloration: If the solution is highly colored, remove it from the heat source and wait a moment for boiling to cease. Add a very small amount of activated charcoal (e.g., a spatula tip). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[15]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash the crystals.[8] Immediately reapply the vacuum to pull the wash solvent through.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass to air dry completely.[2]
References
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chembk.com [chembk.com]
- 14. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. LabXchange [labxchange.org]
Technical Support Center: Purification of 2-Isopropoxyaniline
Welcome to the technical support center for the purification of 2-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their this compound samples. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and adapt these methods to your specific experimental needs.
Understanding the Challenge: The Origin of Color in this compound
Freshly purified this compound, like many aromatic amines, is a colorless to pale yellow liquid or solid. However, upon exposure to air and light, it can gradually darken, developing yellow, red, or brown hues.[1][2] This discoloration is primarily due to the oxidation of the aniline moiety.[1] The amino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation.[1] This process can lead to the formation of highly colored impurities such as quinones, azobenzenes, and polymeric aniline species.[3][4] The presence of these impurities, even in trace amounts, can be detrimental to downstream applications, affecting reaction yields, product purity, and the overall reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the purity and handling of this compound.
Q1: My freshly opened bottle of this compound is already colored. Is it still usable?
A1: A slight yellow tint might be acceptable for some less sensitive applications. However, for reactions where purity is critical, such as in the synthesis of pharmaceutical intermediates, it is highly recommended to purify the material before use. The colored impurities can act as catalysts for further degradation or interfere with your reaction chemistry.[5]
Q2: What are the primary colored impurities I should be concerned about?
A2: The main culprits are oxidation products. These can include nitrosobenzenes, nitrobenzenes, quinone-imines, and various polymeric materials.[1][6] These compounds possess extended conjugated systems, which cause them to absorb visible light, thus appearing colored.
Q3: How can I prevent my purified this compound from discoloring again?
A3: Proper storage is crucial. After purification, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5][7] Using an amber glass bottle will protect it from light, which can accelerate oxidation.[7] For long-term storage, refrigeration at 2-8°C is recommended.[7] Some researchers also add a small amount of a reducing agent like zinc dust to scavenge any formed oxidation products, although the compatibility with your downstream application must be considered.[8]
Q4: Can I use activated carbon to remove the color?
A4: Yes, activated carbon is a common and effective adsorbent for removing colored organic impurities.[9][10] It works by providing a high surface area for the adsorption of large, conjugated molecules that are often the source of color.[11] This is typically done by treating a solution of the impure aniline with activated carbon, followed by filtration.
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed protocols for the most common and effective methods to remove colored impurities from this compound. The choice of method will depend on the scale of your purification, the nature of the impurities, and the required final purity.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for purifying this compound.
Caption: General workflow for the purification of this compound.
Method 1: Vacuum Distillation
Vacuum distillation is an excellent method for purifying liquid anilines that are thermally stable.[12] By reducing the pressure, the boiling point of the compound is lowered, which minimizes thermal decomposition and the re-formation of colored impurities during heating.[12]
When to Use:
-
For liquid samples of this compound.
-
When dealing with non-volatile colored impurities (e.g., polymers).
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use greased joints to ensure a good vacuum seal.[12]
-
Charging the Flask: To the distillation flask, add the impure this compound and a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. You may observe some initial bubbling as dissolved gases and volatile impurities are removed.[12]
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collecting the Product: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The pure compound should be colorless.
-
Storage: Immediately transfer the purified liquid to a clean, dry, amber glass bottle and purge with an inert gas before sealing.[7]
Troubleshooting:
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling. | Ensure adequate stirring or fresh boiling chips. A slow, steady heating rate is also crucial. |
| Product is still colored | Co-distillation of impurities. | Improve the efficiency of the distillation column (e.g., use a Vigreux column). Ensure a slow and steady distillation rate. |
| Low Recovery | Hold-up in the apparatus or decomposition. | Use a smaller distillation apparatus for smaller scales. Ensure the distillation temperature is not excessively high. |
Method 2: Recrystallization
For solid samples of this compound, recrystallization is a powerful purification technique.[13] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[13]
When to Use:
-
For solid samples of this compound.
-
When impurities have different solubility profiles from the desired product.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for anilines include ethanol/water or hexane/ethyl acetate.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated carbon and briefly heat the solution.[15]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[16]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. | Reheat the solution and add more of the "good" solvent. Ensure the cooling process is slow. |
| No Crystals Form | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.[17] |
| Colored Crystals | Impurities are co-crystallizing with the product. | Ensure the minimum amount of hot solvent was used. A second recrystallization may be necessary. |
Method 3: Column Chromatography
Column chromatography is a highly effective method for achieving high purity, especially on a smaller scale.[18] It separates compounds based on their differential adsorption to a stationary phase.[18]
When to Use:
-
For small to medium scale purifications.
-
When a very high degree of purity is required.
-
When distillation and recrystallization are ineffective.
Step-by-Step Protocol:
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of anilines.[15] The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system should be determined by thin-layer chromatography (TLC) first.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions. The colored impurities, being more polar, will typically move more slowly down the column than the less polar this compound.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent system. | Optimize the eluent polarity based on TLC analysis. A less polar eluent will generally result in better separation of less polar compounds. |
| Tailing of the Spot on TLC | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Colored Impurities Eluting with the Product | The polarity of the eluent is too high. | Start with a less polar eluent and gradually increase the polarity (gradient elution). |
Visualizing the Decision-Making Process
The following diagram can help you decide which purification method is most appropriate for your situation.
Caption: Decision tree for selecting a purification method.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. britannica.com [britannica.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Remove aniline from aqueous solution with activated carbon produced from cotton stalks [beyhagh.medsab.ac.ir]
- 10. iwaponline.com [iwaponline.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. texiumchem.com [texiumchem.com]
- 13. mt.com [mt.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. biotage.com [biotage.com]
- 16. LabXchange [labxchange.org]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Side reactions of 2-Isopropoxyaniline under acidic or basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Isopropoxyaniline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent. We provide in-depth, field-proven insights into its stability and reactivity, focusing on troubleshooting common side reactions encountered under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned dark brown upon adding acid. What is happening and how can I prevent it?
A: This is a classic sign of oxidation . The aniline functional group is highly susceptible to oxidation, a process that can be accelerated by acidic conditions, especially in the presence of air (oxygen) or other oxidizing agents. The free aniline is more electron-rich and thus more easily oxidized than its protonated anilinium form, but oxidation can still occur, leading to highly colored, often polymeric, impurities.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical preventative measure is to handle this compound under an inert atmosphere (e.g., Nitrogen or Argon) at all times.[1] This minimizes contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Temperature Control: Perform reactions at the lowest effective temperature to slow the rate of oxidation.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it doesn't interfere with your desired reaction.
Q2: After an acidic workup, my TLC analysis shows a new, highly polar spot that wasn't in the initial reaction mixture. What is this potential byproduct?
A: The most likely culprit is 2-aminophenol , resulting from the acid-catalyzed cleavage of the isopropoxy ether bond. While the ether linkage is generally stable, strong acidic conditions, particularly when combined with elevated temperatures, can facilitate its hydrolysis. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack or elimination, yielding the phenol and an isopropyl byproduct.
Troubleshooting & Prevention:
-
Milder Acids: If possible, use weaker acids (e.g., acetic acid, citric acid) or limit the concentration of strong acids (e.g., HCl, H₂SO₄).
-
Temperature Control: Keep the temperature as low as possible during the reaction and workup. Avoid prolonged heating in acidic media.
-
Workup Duration: Minimize the duration of the acidic workup. Perform extractions and washes promptly.
Below is a diagram illustrating the proposed mechanism for this side reaction.
Caption: Acid-Catalyzed Ether Cleavage Pathway.
Q3: I am performing an N-alkylation reaction under basic conditions and obtaining multiple products. How can I improve the selectivity for mono-alkylation?
A: This is a common issue of over-alkylation . The product of the initial N-alkylation, a secondary amine, can often be more nucleophilic or similarly reactive to the starting primary amine. This allows it to compete for the alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium salts.
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess of the aniline relative to the alkylating agent to ensure the latter is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring reaction with the more abundant starting material.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity, as the activation energy for the second alkylation may be higher.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes help by minimizing side reactions and controlling the deprotonation equilibrium.
Q4: My this compound starting material is a dark liquid/solid, but the vendor specifies it should be a lighter color. Is it still usable?
A: Dark coloration is a strong indicator of degradation, primarily through oxidation. The material is known to be sensitive to air, light, and heat.[1] While it might be possible to purify the material (e.g., by distillation or chromatography), using a degraded starting material is risky as the impurities can interfere with your reaction, reduce yields, and complicate purification.
Best Practices for Handling and Storage:
-
Procurement: Purchase from reputable suppliers who provide a certificate of analysis with purity data.
-
Storage: Always store this compound in a tightly sealed container, under an inert gas like Argon, and refrigerated at 2-8 °C as recommended.[1] Protect it from light by using an amber vial or wrapping the container in foil.
-
Usage: When using, allow the container to warm to room temperature before opening to prevent moisture condensation. Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas.
Troubleshooting Guide: Side Reaction Summary
| Condition | Side Reaction | Potential Byproducts | Primary Cause | Prevention Strategy |
| Acidic | Oxidation | Colored Polymers, Quinone-imines | Air (O₂), Oxidizing Contaminants | Use inert atmosphere, degassed solvents, low temperature. |
| Acidic | Ether Cleavage | 2-Aminophenol, Isopropanol | Strong Acid (H⁺), Heat | Use mild acids, low temperature, minimize reaction/workup time. |
| Basic | Over-alkylation | Di- and Tri-alkylated Anilines | Excess Alkylating Agent, High Temp | Control stoichiometry, slow addition of alkylating agent, lower temp.[2] |
| Basic | Oxidation | Colored Polymeric Impurities | Air (O₂) | Use inert atmosphere, degassed solvents. The free base is more prone to oxidation. |
Experimental Protocol: Testing for Acidic Stability
This control experiment helps determine if your specific acidic conditions are causing ether cleavage of this compound.
Objective: To quantify the degradation of this compound to 2-aminophenol under proposed reaction conditions.
Methodology:
-
Setup: In a clean, dry flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq) to your chosen solvent (e.g., 1,4-dioxane).
-
Inert Atmosphere: Purge the flask with Argon or Nitrogen for 10-15 minutes.
-
Acid Addition: Add the acid (e.g., 2.0 M HCl in dioxane, 1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the mixture under the same temperature and for the same duration as your planned experiment.
-
Sampling: At regular intervals (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quench & Analyze: Immediately quench the aliquot with a saturated sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS against a pure standard of 2-aminophenol.
-
Evaluation: The appearance and growth of a spot/peak corresponding to 2-aminophenol will confirm and quantify the extent of ether cleavage under your conditions.
Troubleshooting Workflow Diagram
If you encounter an unexpected result, this workflow can help diagnose the issue.
Caption: Troubleshooting Workflow for Unexpected Byproducts.
References
Technical Support Center: Navigating the Scale-Up Production of 2-Isopropoxyaniline
Welcome to the technical support center for the scale-up production of 2-Isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and purification of this compound on an industrial scale. Our goal is to equip you with the expertise and field-proven insights necessary to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Synthetic Landscape of this compound
This compound is a key building block in the pharmaceutical and agrochemical industries. Its synthesis on a large scale, however, is not without its challenges. The two primary synthetic routes, each with its own set of potential issues, are:
-
Williamson Ether Synthesis of 2-Nitrophenol followed by Reduction: This common pathway involves the O-alkylation of 2-nitrophenol with an isopropylating agent, followed by the reduction of the nitro group to an amine.
-
Direct Alkylation of 2-Aminophenol: This route involves the direct isopropylation of 2-aminophenol. While seemingly more direct, it presents selectivity challenges.
This support center will delve into the intricacies of both pathways, offering solutions to common problems encountered during scale-up.
Visualizing the Synthesis Pathways
To better understand the chemical transformations, the following diagrams illustrate the two main synthetic routes to this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Williamson Ether Synthesis & Reduction
Issue 1: Low Yield of 2-Isopropoxynitrobenzene during Williamson Ether Synthesis.
Question: We are experiencing a lower than expected yield of 2-isopropoxynitrobenzene during the O-alkylation of 2-nitrophenol. What are the potential causes and how can we mitigate them?
Answer:
Low yields in the Williamson ether synthesis at scale are often attributable to competing side reactions and suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
C-Alkylation: The phenoxide ion of 2-nitrophenol is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). The choice of solvent has a significant impact on selectivity.[1][2]
-
Solution: Employ a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). These solvents solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide ion, which favors O-alkylation. Protic solvents like methanol or ethanol can solvate the phenoxide ion, reducing its nucleophilicity and potentially leading to a higher proportion of C-alkylation.[1][2]
-
-
Elimination Reaction: If using a secondary alkyl halide like 2-bromopropane, an E2 elimination reaction can compete with the desired SN2 substitution, forming propene as a byproduct.[3]
-
Solution: Maintain a moderate reaction temperature (typically 50-100 °C).[3] Higher temperatures can favor elimination. Also, ensure a strong, non-bulky base is used to generate the phenoxide.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted 2-nitrophenol.
-
Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. A slight excess of the isopropylating agent can also help drive the reaction to completion.
-
Issue 2: Incomplete Reduction of 2-Isopropoxynitrobenzene and Catalyst Deactivation.
Question: During the catalytic hydrogenation of 2-isopropoxynitrobenzene, we are observing incomplete conversion and a decline in catalyst activity over subsequent batches. What is causing this and how can we improve the process?
Answer:
Catalytic hydrogenation of nitroarenes is a widely used industrial process, but catalyst deactivation and incomplete reactions are common hurdles during scale-up.[4]
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Pt/C) can be poisoned by impurities in the starting material or solvent. Sulfur or halogen-containing compounds are common culprits.
-
Solution: Ensure high-purity starting materials and solvents. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons.
-
-
Catalyst Deactivation by Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming a layer of "coke" that blocks active sites.[5] Nitrobenzene itself has been identified as a coke precursor.[5]
-
Solution: Optimize the reaction temperature and hydrogen pressure to achieve a good reaction rate without causing significant coking. Continuous-flow reactors can sometimes mitigate coking by providing better temperature control and shorter residence times.
-
-
Mass Transfer Limitations: In a large reactor, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. This can limit the reaction rate.
-
Solution: Optimize the agitator design and speed to ensure good gas dispersion and catalyst suspension. The use of a baffled reactor is crucial for achieving efficient mixing at scale.
-
-
Incomplete Reduction Byproducts: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates.
-
Solution: Ensure sufficient hydrogen availability and catalyst loading. Monitoring the reaction by techniques like HPLC can help determine the endpoint and ensure complete conversion to the desired aniline.
-
Issue 3: Thermal Runaway Hazard during Nitro Group Reduction.
Question: We are concerned about the thermal safety of the nitro group reduction, especially at a larger scale. How can we assess and mitigate the risk of a thermal runaway reaction?
Answer:
The reduction of a nitro group is a highly exothermic reaction, typically releasing 500-590 kJ/mol, and presents a significant risk of thermal runaway if not properly controlled.[6]
-
Hazard Assessment:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition of the reaction mixture.
-
Reaction Calorimetry (RC1): Conduct reaction calorimetry studies to measure the heat of reaction and the rate of heat generation under process conditions. This data is crucial for designing a safe and effective cooling system for the large-scale reactor.
-
-
Mitigation Strategies:
-
Semi-batch Operation: Add the nitro compound to the reactor containing the catalyst and solvent in a controlled manner. This allows the rate of heat generation to be controlled by the feed rate.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios (e.g., temporary cooling failure).
-
Emergency Quench System: Have a documented and tested emergency procedure in place, which may involve adding a reaction inhibitor or a cold, inert solvent to quench the reaction in case of a cooling failure.
-
Process Analytical Technology (PAT): Implement PAT tools to monitor the reaction in real-time. This can provide early warning of any deviations from normal operating conditions.
-
Route 2: Direct Alkylation of 2-Aminophenol
Issue 4: Poor Selectivity in the Direct Alkylation of 2-Aminophenol.
Question: We are attempting the direct alkylation of 2-aminophenol to produce this compound, but we are getting a mixture of products, including N-alkylated and di-alkylated species. How can we improve the selectivity for the desired O-alkylation?
Answer:
Direct alkylation of 2-aminophenol is challenging due to the presence of two nucleophilic sites: the hydroxyl group and the amino group. The amino group is often more nucleophilic, leading to undesired N-alkylation.
-
Protecting Group Strategy:
-
Solution: A common strategy is to temporarily protect the more nucleophilic amino group. For example, the amino group can be converted to an imine by reacting it with an aldehyde (e.g., benzaldehyde). The hydroxyl group of the resulting imine can then be alkylated. Finally, the imine is hydrolyzed to regenerate the free amino group, yielding the desired O-alkylated product.[7]
-
-
Optimizing Reaction Conditions:
-
Solution: While less common for achieving high selectivity, some success has been reported by carefully choosing the base and solvent system. A strong base that selectively deprotonates the phenolic hydroxyl group over the amino group is required. However, achieving high selectivity without a protecting group is often difficult and may not be robust for large-scale production.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the final this compound product and how can they be removed?
A1: The impurity profile will depend on the synthetic route used.
-
From Route 1 (Williamson Ether Synthesis & Reduction):
-
Unreacted 2-Nitrophenol and 2-Isopropoxynitrobenzene: These can be present if the reactions are incomplete.
-
C-alkylated Isomers: Formed during the Williamson ether synthesis.
-
Over-alkylation Products: While less common with the nitro-intermediate, some di-isopropoxy species could potentially form.
-
Intermediates from Incomplete Reduction: Such as 2-isopropoxynitrosobenzene and N-(2-isopropoxyphenyl)hydroxylamine.
-
-
From Route 2 (Direct Alkylation):
-
N-Isopropylaniline and N,N-diisopropylaniline: Due to alkylation on the nitrogen atom.
-
Unreacted 2-Aminophenol.
-
Purification at Scale:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying aniline derivatives.[8] However, if the boiling points of the impurities are very close to that of this compound, this method may not be effective.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective purification method.
-
Acidic Extraction: Aniline derivatives are basic and can be extracted into an aqueous acid solution to separate them from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This can be useful for removing unreacted nitro-intermediates.
Q2: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
In-Process Control (IPC):
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of products and byproducts.
-
Gas Chromatography (GC): Useful for monitoring volatile components and can also be used for reaction progress monitoring.
-
-
Final Product Quality Control:
-
HPLC and GC: To determine the purity of the final product and quantify any impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and characterization of isolated impurities.
-
Karl Fischer Titration: To determine the water content.
-
Q3: How does the quality of raw materials impact the scale-up production of this compound?
A3: The quality of raw materials is paramount for a successful and reproducible scale-up.
-
Purity of Starting Materials: Impurities in the starting materials (e.g., 2-nitrophenol, 2-aminophenol, isopropylating agent) can lead to the formation of undesired byproducts, which can complicate purification and reduce the overall yield.
-
Catalyst Poisons: As mentioned earlier, trace impurities can poison the hydrogenation catalyst, leading to failed batches.
-
Consistency: Batch-to-batch variation in raw material quality can lead to inconsistencies in the manufacturing process, making it difficult to control and validate.
It is crucial to establish robust specifications for all raw materials and to qualify suppliers to ensure a consistent and high-quality supply chain.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxynitrobenzene (Williamson Ether Synthesis)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitrophenol | 139.11 | 1.00 kg | 7.19 |
| 2-Bromopropane | 122.99 | 1.33 kg | 10.8 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.49 kg | 10.8 |
| Acetonitrile | 41.05 | 10 L | - |
Procedure:
-
Charge a suitable reactor with 2-nitrophenol, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature to ensure good suspension.
-
Slowly add 2-bromopropane to the mixture over a period of 1-2 hours. An exotherm may be observed. Maintain the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC until the 2-nitrophenol is consumed (<1%).
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (potassium bromide and excess potassium carbonate) and wash the filter cake with acetonitrile.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the acetonitrile.
-
The crude 2-isopropoxynitrobenzene can be purified by vacuum distillation.
Protocol 2: Catalytic Hydrogenation of 2-Isopropoxynitrobenzene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Isopropoxynitrobenzene | 181.19 | 1.00 kg | 5.52 |
| 5% Pd/C (50% wet) | - | 50 g | - |
| Methanol | 32.04 | 10 L | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Charge a hydrogenation reactor with 5% Pd/C and methanol under an inert atmosphere (e.g., nitrogen).
-
Add the 2-isopropoxynitrobenzene to the reactor.
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.
-
Once the reaction is complete (disappearance of the starting material), cool the reactor to room temperature and vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the scale-up production of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. rroij.com [rroij.com]
2-Isopropoxyaniline stability issues in solution
Technical Support Center: 2-Isopropoxyaniline
Introduction
Welcome to the technical support guide for this compound (CAS 29026-74-2). This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As an aniline derivative, this compound is susceptible to degradation, which can compromise experimental integrity, yield, and reproducibility. This guide provides in-depth, field-proven insights into the causality of its instability, offering robust troubleshooting strategies and validated protocols to ensure the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the primary signs of this compound degradation in my solution?
A1: The most immediate indicator of degradation is a visible color change. Fresh, pure solutions of this compound are typically colorless to light brown. Upon degradation, solutions may turn yellow, orange, dark brown, or even black.[1] This is often due to the formation of oxidized, conjugated polymeric species. Other signs include the appearance of precipitates or unexpected peaks during analytical chromatography (e.g., HPLC, GC-MS).
Q2: What are the ideal storage conditions for neat this compound and its solutions?
A2: Proper storage is the first line of defense against degradation. Based on safety data sheets and the compound's chemical nature, the following conditions are critical.
| Condition | Specification | Rationale |
| Temperature | 2–8 °C[1][2] | Slows down the kinetics of oxidative and thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2] | This compound is air-sensitive.[2] Oxygen is a primary driver of degradation. |
| Light | Amber vials or storage in the dark[1] | Protects against photolytic degradation pathways. |
| Container | Tightly sealed containers[2] | Prevents exposure to atmospheric oxygen and moisture. |
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is generally insoluble in water but soluble in common organic solvents. The choice of solvent can impact stability. It is advisable to use high-purity, anhydrous, and de-gassed solvents.
| Solvent Class | Examples | Polarity Index (P')[3] | Suitability Notes |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF) | 5.8, 4.0 | Good general-purpose solvents. Ensure they are peroxide-free, especially THF. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | 5.1, 4.3 (for EtOH) | Generally suitable, but the protic nature can sometimes participate in side reactions. |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM) | 2.4, 3.1 | Suitable for specific applications. Use high-purity grades. |
Note: Always perform a small-scale solubility test before preparing a large-volume stock solution.
Section 2: Core Stability Issues & Degradation Pathways
Understanding the "why" behind instability is crucial for developing effective mitigation strategies. The primary vulnerability of this compound stems from the aniline moiety.
The Role of Oxidation
Anilines are aromatic amines that are highly susceptible to oxidation. The amino group (-NH₂) is an electron-donating group, which increases the electron density of the benzene ring and makes it more reactive towards electrophiles, including oxygen. The presence of the isopropoxy (-OCH(CH₃)₂) group, another electron-donating group, further activates the ring, potentially increasing the rate of oxidation compared to unsubstituted aniline.
The oxidation of anilines is a complex, multi-step process that can be initiated by atmospheric oxygen, trace metal ions, or light. It typically proceeds through radical mechanisms to form highly colored quinone-imine structures and, eventually, polymeric materials.[4][5]
Proposed Oxidative Degradation Pathway
The diagram below illustrates a simplified, proposed pathway for the initial stages of this compound oxidation, leading to coloration.
References
Technical Support Center: Overcoming Poor Solubility of 2-Isopropoxyaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling 2-Isopropoxyaniline. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during synthesis, formulation, or experimental assays. This guide provides a series of troubleshooting steps and in-depth explanations to help you overcome these issues and ensure your experimental success.
Introduction: Understanding the Challenge
This compound is a valuable intermediate in organic synthesis. However, its molecular structure—comprising a bulky, hydrophobic isopropoxy group and an aromatic ring—often leads to poor solubility in many common reaction media, particularly aqueous or highly polar solvent systems. This guide will walk you through systematic approaches to diagnose and solve these solubility-related problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound that affect its solubility?
A1: Understanding the basic properties of this compound is the first step in troubleshooting. Its behavior is dictated by a combination of its polarity, basicity, and molecular structure.
The key challenge arises from its amphipathic nature: the aniline group provides some polarity and a site for protonation, while the isopropoxy group and benzene ring are nonpolar and hydrophobic. It is generally described as being insoluble in water but soluble in organic solvents[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₉H₁₃NO | - | [2][3][4] |
| Molecular Weight | 151.21 g/mol | - | [2][4][5] |
| Appearance | Brown to black solid or liquid | Physical state can affect dissolution rate. | [2][5] |
| Predicted pKa | ~5.17 | Weakly basic. Solubility will be highly dependent on pH. | [2] |
| Aqueous Solubility | Insoluble | Precludes the use of simple aqueous media. | [1] |
| Organic Solubility | Slightly soluble in Chloroform, Methanol. | Indicates a preference for organic media, but solubility may still be limited. | [1][6] |
Q2: My this compound won't dissolve in my initial solvent choice. What is a systematic approach to solvent screening?
A2: When your initial attempt fails, a systematic screening of solvents across different classes is the most logical next step. Substituted anilines are often soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons[7].
Troubleshooting Workflow: Initial Solubility Failure
Caption: Initial troubleshooting workflow for solvent selection.
Protocol 1: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5-10 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single solvent from the list below.
-
Observation: Agitate the vials at a constant temperature (e.g., 25°C) for several minutes. Observe for complete dissolution.
-
Incremental Addition: If the compound dissolves, add more solute incrementally to determine an approximate saturation point. If it does not dissolve, try gentle warming or sonication before classifying it as insoluble.
-
Selection: Choose the solvent that provides the best solubility and is compatible with your reaction conditions (i.e., does not react with other reagents).
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good for dissolving a wide range of organic compounds[8]. |
| Alcohols | Ethanol, Methanol, Isopropanol | Can engage in hydrogen bonding and are effective for many anilines[9]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Often used in extraction and purification; effective for moderately polar compounds[7][8]. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Common reaction solvents with moderate polarity[7]. |
| Aromatic | Toluene | Suitable for reactions requiring nonpolar, aprotic conditions. |
Q3: My reaction requires an aqueous medium. How can I use pH adjustment to solubilize this compound?
A3: This is a classic and highly effective technique for basic compounds like amines. This compound is a weak base (predicted pKa ≈ 5.17)[2]. By lowering the pH of the medium to a value at least 2 units below its pKa, you can protonate the amine nitrogen. This forms the corresponding ammonium salt, which is an ionic species and therefore significantly more water-soluble[10][11].
Mechanism of pH-Dependent Solubility
Caption: Protonation of the amine in acidic media increases solubility.
Protocol 2: pH-Solubility Profile Determination
-
Prepare Buffers: Create a series of aqueous buffers with varying pH values (e.g., from pH 2.0 to 7.0).
-
Add Compound: Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate: Seal the containers and agitate them at a constant temperature for 24 hours to ensure equilibrium is reached[12].
-
Separate: Centrifuge the samples to pellet the undissolved solid[12].
-
Quantify: Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy with a standard curve)[12].
-
Analyze: Plot the measured solubility against the final equilibrium pH of each buffer. This will reveal the optimal pH range for solubilization. For a weak base, solubility will increase dramatically as the pH drops[10].
Caution: Ensure that the acidic conditions are compatible with your other reagents and the stability of your final product.
Q4: What if my reactants are in immiscible organic and aqueous phases? How can I make the reaction happen?
A4: This is an ideal scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique that facilitates the reaction between reactants located in different, immiscible phases[13]. A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (often an anion) from the aqueous phase into the organic phase, where it can react with the substrate (this compound)[14]. This method avoids the need to find a single solvent for all components and can significantly accelerate reaction rates[15].
Mechanism of Phase-Transfer Catalysis
Caption: A PTC agent shuttles the reactant across the phase boundary.
Protocol 3: Implementing Phase-Transfer Catalysis
-
Catalyst Selection: Choose a suitable phase-transfer catalyst. Common choices include quaternary ammonium salts like tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride, or phosphonium salts[13]. The organic character of the catalyst (total number of carbons) is key for its partitioning into the organic phase[16].
-
Setup: Dissolve this compound in a suitable, water-immiscible organic solvent (e.g., toluene, DCM).
-
Aqueous Phase: Dissolve the other reactant (e.g., an inorganic salt) in water.
-
Add Catalyst: Add the phase-transfer catalyst to the biphasic mixture (typically 1-5 mol%).
-
Reaction: Stir the mixture vigorously to maximize the interfacial surface area. The catalyst will now shuttle the aqueous reactant into the organic phase to react.
-
Monitoring: Monitor the reaction progress by sampling the organic layer.
Q5: Are there other chemical additives, besides acid, that can enhance solubility in aqueous media?
A5: Yes, several other strategies can be employed, with co-solvents and surfactants being the most common.
1. Co-Solvency A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the medium, thereby increasing the solubility of nonpolar solutes[17]. This is a simple and effective method for many applications.
-
How it Works: The co-solvent disrupts the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic portions of the this compound molecule[17].
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO[17][18].
-
Implementation: Start by preparing stock solutions of your compound in a pure co-solvent like DMSO. Then, determine the maximum concentration of the co-solvent that is tolerated by your system (e.g., that doesn't inhibit a biological assay). Finally, add the stock solution to your aqueous buffer dropwise while vortexing, ensuring the final co-solvent concentration remains below the tolerated limit[18].
2. Micellar Solubilization (Surfactants) Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles[19]. The interior of these micelles is hydrophobic and can encapsulate poorly soluble compounds, effectively dissolving them in the bulk aqueous phase[20][21].
-
How it Works: The nonpolar part of this compound partitions into the hydrophobic core of the micelle, while the hydrophilic heads of the surfactant molecules interface with the water[19].
-
Common Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers are often well-tolerated in biological systems[12].
-
Implementation: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC. Add this compound and agitate until it dissolves. The solubility of the compound should increase linearly with the surfactant concentration above the CMC[20].
Mechanism of Micellar Solubilization
Caption: Hydrophobic drug is trapped inside the micelle core.
Q6: Are there any physical or energy-based methods to improve dissolution?
A6: Yes, enabling technologies that apply physical energy can significantly enhance both the rate and extent of dissolution, especially for kinetically limited processes.
1. Sonication (Ultrasonication) This technique uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the liquid.
-
How it Works: The intense energy released during cavitation breaks down solid agglomerates, reduces particle size, and increases the surface area available for interaction with the solvent, leading to faster and often enhanced dissolution[22].
-
Application: Useful for preparing solutions during screening or for reactions where dissolution is the rate-limiting step. It can be applied using an ultrasonic bath or a more powerful probe sonicator.
2. Microwave-Assisted Synthesis Microwave irradiation provides rapid and uniform heating of the reaction mixture.
-
How it Works: Microwaves interact with polar molecules, causing them to oscillate rapidly, which generates heat. This rapid, volumetric heating can overcome kinetic barriers to dissolution and can also significantly accelerate reaction rates[23][24].
-
Application: Particularly useful for increasing reaction rates when solubility is low at room temperature. Microwave reactors allow for precise control over temperature and pressure, often enabling reactions to be completed in minutes instead of hours[25][26].
Summary of Strategies
Table 3: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Best For... | Considerations |
| Solvent Screening | Matching solute polarity with solvent. | Initial process development and organic synthesis. | Solvent must be compatible with all reaction components. |
| pH Adjustment | Protonating the basic amine to form a soluble salt. | Aqueous or protic reaction media. | Reagents and products must be stable at low pH. |
| Co-solvency | Reducing solvent polarity with a water-miscible organic solvent. | Formulations and assays where some organic solvent is tolerated. | Co-solvent may affect biological activity or reaction kinetics. |
| Phase-Transfer Catalysis | Shuttling a reactant across a phase boundary. | Biphasic (aqueous/organic) reaction systems. | Requires vigorous stirring; catalyst may need to be removed. |
| Micellar Solubilization | Encapsulating the compound in surfactant micelles. | Aqueous formulations, especially for biological applications. | Surfactant may interfere with downstream processes or assays. |
| Enabling Technologies | Applying physical energy (ultrasound, microwaves) to aid dissolution. | Overcoming kinetic barriers to dissolution and accelerating reactions. | Requires specialized equipment; potential for thermal degradation. |
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-ISOPROPOXYANILINE | 41406-00-2 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 15. biomedres.us [biomedres.us]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. benchchem.com [benchchem.com]
- 19. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmatutor.org [pharmatutor.org]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. rjptonline.org [rjptonline.org]
- 25. zenodo.org [zenodo.org]
- 26. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Catalyst Poisoning by Sulfur Compounds in Hydrogenation
Welcome to the Technical Support Center for troubleshooting catalyst poisoning by sulfur compounds in hydrogenation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Our goal is to provide not just procedural steps, but a deep understanding of the underlying science to empower you to make informed decisions in your work.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you might encounter during a hydrogenation experiment, with a focus on diagnosing and resolving sulfur-related catalyst poisoning.
Q1: My hydrogenation reaction has stalled or is proceeding much slower than expected. How can I determine if sulfur poisoning is the cause?
A1: A sudden or gradual decrease in reaction rate is a classic symptom of catalyst poisoning.[1] Sulfur compounds are potent poisons for many common hydrogenation catalysts, such as those based on palladium, platinum, nickel, and rhodium.[2][3][4]
Initial Diagnostic Steps:
-
Review Your Reagents and Solvents: Scrutinize the purity of your starting materials, solvents, and the hydrogen gas itself.[1] Trace amounts of sulfur compounds in feedstocks are a primary source of poisoning.[2]
-
Check the Catalyst Handling: Ensure that the catalyst, especially pyrophoric types like Palladium on Carbon (Pd/C), was handled under an inert atmosphere to prevent exposure to airborne sulfur contaminants.[1]
-
Analyze for Sulfur: If you have access to analytical instrumentation, consider analyzing your starting materials for sulfur content. Techniques like combustion elemental analysis can precisely quantify sulfur, nitrogen, and carbon content on catalyst surfaces and in reagents.[5][6]
Experimental Protocol: Quick Test for Reagent-Borne Poisons
-
Set up a small-scale control reaction using a fresh, trusted batch of catalyst and highly purified reagents and solvent.
-
Run this control reaction in parallel with a reaction using the suspect reagents.
-
A significant difference in reaction rates between the two setups strongly suggests the presence of a poison in your starting materials or solvent.
Logical Relationship: Diagnosing Sluggish Hydrogenation
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. analytik-jena.com [analytik-jena.com]
- 6. Detection of the Carbon and Sulfur Content in Catalysts by Carbon and Sulfur Analyzer - STEMart [ste-mart.com]
Technical Support Center: A Guide to Minimizing N-Alkylation in Alkoxyaniline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of alkoxyanilines. The formation of N-alkylation byproducts is a persistent challenge in the O-alkylation of aminophenols. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you enhance selectivity and maximize the yield of your desired O-alkylated product.
I. Frequently Asked Questions (FAQs)
Q1: Why is N-alkylation a common byproduct in alkoxyaniline synthesis from aminophenols?
A1: Aminophenols are ambident nucleophiles, meaning they possess two nucleophilic centers: the hydroxyl group (-OH) and the amino group (-NH2). In a typical Williamson ether synthesis, the goal is to deprotonate the hydroxyl group to form a phenoxide, which then attacks the alkylating agent.[1] However, the lone pair of electrons on the nitrogen atom of the amino group also possesses nucleophilic character, allowing it to compete with the phenoxide in attacking the alkylating agent.[2][3] This competition leads to the formation of the undesired N-alkylated byproduct.
Q2: Which is more nucleophilic, the phenoxide or the aniline nitrogen?
A2: Generally, the phenoxide ion is a stronger nucleophile than the neutral aniline nitrogen. Nucleophilicity is influenced by factors like charge, electronegativity, and solvent.[4] The negative charge on the phenoxide oxygen makes it a more potent electron donor compared to the neutral nitrogen atom. However, the relative nucleophilicity can be influenced by reaction conditions.
Q3: How does the choice of base impact the selectivity between O- and N-alkylation?
A3: The base is a critical factor in controlling selectivity. A well-chosen base should be strong enough to deprotonate the phenolic hydroxyl group but not so strong that it significantly deprotonates the aniline nitrogen or promotes undesired side reactions. Weaker inorganic bases like potassium carbonate (K2CO3) are often preferred as they selectively generate the phenoxide, thus favoring O-alkylation.[5][6] Stronger bases like sodium hydride (NaH) can increase the rate of N-alkylation by enhancing the nucleophilicity of the amino group.[7]
Q4: Can changing the alkylating agent reduce N-alkylation?
A4: Yes, the structure of the alkylating agent plays a role. According to SN2 reaction principles, primary alkyl halides are the most reactive.[8] Using bulkier (sterically hindered) alkylating agents can sometimes favor O-alkylation, as the hydroxyl group is often more sterically accessible than the amino group. However, very bulky alkylating agents may lead to elimination side reactions.[1]
Q5: What is the "borrowing hydrogen" methodology, and can it be applied here?
A5: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a modern, greener approach for N-alkylation that uses alcohols as alkylating agents.[9] While highly effective for N-alkylation of anilines, its direct application for selective O-alkylation of aminophenols is not its primary use. This method is typically designed to favor N-alkylation.[10]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of alkoxyanilines and provides actionable solutions.
Issue 1: High Percentage of N-Alkylated Byproduct
Primary Cause: The amino group is effectively competing with the phenoxide for the alkylating agent. This indicates that the reaction conditions are not sufficiently favoring O-alkylation.
Solutions:
-
Optimize the Base:
-
Rationale: The pKa of the phenolic proton is lower (more acidic) than that of the aminium proton.[11][12] Therefore, a carefully selected base can deprotonate the hydroxyl group preferentially.
-
Recommendation: Switch to a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[7] These bases are often sufficient to form the phenoxide without significantly increasing the nucleophilicity of the amino group.
-
Protocol: See Protocol 1: Selective O-Alkylation using Potassium Carbonate.
-
-
Employ a Protecting Group Strategy:
-
Rationale: Temporarily masking the amino group's nucleophilicity with a protecting group is a highly effective strategy to ensure exclusive O-alkylation.[13][14] The protecting group can be removed in a subsequent step.
-
Recommendation: Protect the amine as a Schiff base (imine) using benzaldehyde. This is a simple and often high-yielding protection step.[15] Other common amine protecting groups include Boc and Cbz.[16][17]
-
Protocol: See Protocol 2: O-Alkylation via Amine Protection.
-
-
Utilize Phase Transfer Catalysis (PTC):
-
Rationale: PTC can enhance the selectivity of O-alkylation. The phase transfer catalyst, typically a quaternary ammonium salt, selectively pairs with the phenoxide anion and transports it into the organic phase where the alkylating agent resides.[18][19] This can increase the effective concentration of the phenoxide at the reaction site.
-
Recommendation: Introduce a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336. This technique often allows for the use of milder reaction conditions.[20][21]
-
Protocol: See Protocol 3: Selective O-Alkylation using Phase Transfer Catalysis.
-
Issue 2: Low Yield of the Desired Alkoxyaniline
Primary Cause: Incomplete reaction or competing side reactions, such as elimination or C-alkylation.
Solutions:
-
Evaluate the Alkylating Agent and Temperature:
-
Rationale: The Williamson ether synthesis is an SN2 reaction, which is sensitive to the structure of the alkylating agent and temperature.[8] Secondary and tertiary alkyl halides are prone to elimination reactions, especially at higher temperatures.[7]
-
Recommendation: Ensure you are using a primary alkyl halide if possible. If a secondary halide is necessary, try lowering the reaction temperature. Also, consider using an alkyl bromide or iodide, which are better leaving groups than chlorides.[22]
-
-
Solvent Selection:
-
Rationale: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing the nucleophile's reactivity.[7]
-
Recommendation: If you are using a protic solvent (e.g., an alcohol), consider switching to a polar aprotic solvent to potentially increase the reaction rate.
-
Issue 3: Formation of N,O-Dialkylated Byproduct
Primary Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect, leading to the alkylation of both the hydroxyl and amino groups.
Solutions:
-
Control Stoichiometry:
-
Rationale: Using a slight excess of the aminophenol relative to the alkylating agent can help minimize dialkylation.
-
Recommendation: Use 1.0 equivalent of the alkylating agent to 1.1-1.2 equivalents of the aminophenol.
-
-
Reduce Reaction Time and Temperature:
-
Rationale: Prolonged reaction times or excessive heat can drive the reaction towards the thermodynamically stable, but undesired, dialkylated product.
-
Recommendation: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed and before significant amounts of the dialkylated product appear. Consider running the reaction at a lower temperature for a longer period.
-
III. Experimental Protocols
Protocol 1: Selective O-Alkylation using Potassium Carbonate
This protocol is a standard approach for favoring O-alkylation.
-
To a stirred solution of the aminophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), add potassium carbonate (K2CO3) (2.0-3.0 eq.).
-
Add the alkyl halide (1.0-1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: O-Alkylation via Amine Protection (Schiff Base Formation)
This protocol offers excellent selectivity by temporarily blocking the amine.[13]
Step A: Protection
-
Dissolve the aminophenol (1.0 eq.) in methanol.
-
Add benzaldehyde (1.0 eq.) and stir the solution at room temperature for 1 hour.
-
Remove the solvent in vacuo. The resulting Schiff base can often be used directly or recrystallized from ethanol for higher purity.[13]
Step B: O-Alkylation
-
Dissolve the Schiff base from Step A (1.0 eq.) in acetone.
-
Add potassium carbonate (2.0 eq.) and the alkyl halide (1.0 eq.).
-
Reflux the mixture for 20 hours or until completion as monitored by TLC.[13]
-
Cool the reaction, filter the solids, and concentrate the filtrate.
Step C: Deprotection
-
Dissolve the crude O-alkylated Schiff base in a suitable solvent and hydrolyze with aqueous acid (e.g., HCl) to remove the benzaldehyde protecting group.[13]
-
Neutralize the mixture and extract the desired alkoxyaniline.
-
Purify as needed.
Protocol 3: Selective O-Alkylation using Phase Transfer Catalysis
This method can improve yields and selectivity under mild conditions.[18]
-
In a round-bottom flask, combine the aminophenol (1.0 eq.), the alkyl halide (1.1 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.).
-
Add a biphasic solvent system, for example, toluene and a concentrated aqueous solution of a base like NaOH or K2CO3.
-
Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).
-
Concentrate the solution and purify the product.
IV. Data and Diagrams
Table 1: pKa Values of Functional Groups in Aminophenols
| Compound | pKa (NH3+) | pKa (OH) | Reference |
| 2-Aminophenol | 4.72 | 9.71 | [11] |
| 3-Aminophenol | 4.30 | 9.82 | [12][23] |
| 4-Aminophenol | 5.50 | 10.30 | [12][24] |
This table highlights the difference in acidity between the aminium and hydroxyl protons, which is the basis for selective deprotonation.
Diagrams
Caption: Competing O- and N-alkylation pathways in alkoxyaniline synthesis.
Caption: Workflow for selective O-alkylation using an amine protecting group strategy.
V. References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Aminophenol. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available from: --INVALID-LINK--
-
Filo. (2023, September 9). Why are phenols and anilines especially reactive in aromatic electrophilic substitution reactions? Retrieved from --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 50(29), 6549-6552. Available from: --INVALID-LINK--
-
Various Authors. (2025, August 10). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved from --INVALID-LINK--
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available from: --INVALID-LINK--
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Which of the following phenoxides should be a stronger nucleophile? Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from --INVALID-LINK--
-
Badea, I. A., Axinte, L., & Vladescu, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Retrieved from --INVALID-LINK--
-
Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1735-1741. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(12), 8235-8239. Available from: --INVALID-LINK--
-
Bera, S., et al. (2020). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 10(15), 8934-8941. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from --INVALID-LINK--
-
Zhang, F.-Y., & Corey, E. J. (2000). Highly Enantioselective Michael Reactions Catalyzed by a Chiral Quaternary Ammonium Salt. Journal of the American Chemical Society, 122(38), 9377-9378. Available from: --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from --INVALID-LINK--
-
Pearson. (2024, February 14). Rationalize the difference in pKₐ values for the two hydroxyl groups. Retrieved from --INVALID-LINK--
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2025, February 7). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Quora. (2022, August 24). Why is phenol more acidic than aniline? Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 50(29), 6549–6552. Available from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Protecting Agents. Retrieved from --INVALID-LINK--
-
PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2012, June 18). What Makes A Good Nucleophile? Retrieved from --INVALID-LINK--
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from --INVALID-LINK--
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from --INVALID-LINK--
-
Author Unknown. (n.d.). Protecting Groups. [PDF document]. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines [Video]. YouTube. --INVALID-LINK--
-
Reddit. (2025, January 28). N-alkylation of aminophenols. r/Chempros. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). P-Anisidine. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Reddit. (2025, February 5). Progress on N-alkylation of o-aminophenol. r/Chempros. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Aminophenol synthesis. Retrieved from --INVALID-LINK--
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 20. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 21. phasetransfer.com [phasetransfer.com]
- 22. francis-press.com [francis-press.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Column chromatography conditions for 2-Isopropoxyaniline purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the column chromatography purification of 2-Isopropoxyaniline. This document is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking badly on a standard silica TLC plate. What is causing this and how can I fix it?
Answer: This is the most common issue when working with aromatic amines like this compound. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic lone pair of electrons on the aniline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in a "streak" rather than a compact spot.
To resolve this, you must suppress this secondary interaction. The most effective method is to add a small amount of a competitive base to your mobile phase.
-
Solution: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system.[3] For example, if your solvent system is 9:1 Hexanes:Ethyl Acetate, you would prepare it as 90:10:1 Hexanes:Ethyl Acetate:Triethylamine. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte and allowing for a more uniform elution based on polarity.[4]
Q2: How do I select the appropriate stationary and mobile phases for purifying this compound?
Answer: The selection process should always begin with Thin Layer Chromatography (TLC) to quickly screen conditions.[5]
-
Stationary Phase:
-
Silica Gel (Slightly Acidic): This is the most common and cost-effective choice.[6] However, as noted in Q1, its acidic nature requires mobile phase modification for amines. For most applications, neutralized silica gel is the workhorse.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying amines as it minimizes the acidic interactions that cause streaking.[7] However, alumina can sometimes have different selectivity and may be more reactive towards certain functional groups.
-
Reversed-Phase (C18): While less common for flash chromatography of reaction mixtures, reversed-phase purification is an option, especially for highly polar impurities.[3][8] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.
-
-
Mobile Phase Development (for Normal Phase Silica):
-
Start Simple: Begin with a binary mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).[6]
-
Target an Rf Value: For effective separation on a column, aim for an Rf (Retention Factor) of 0.2-0.4 for your target compound on the TLC plate.[2]
-
Adjust Polarity:
-
If the Rf is too low (stuck on the baseline), increase the polarity by adding more ethyl acetate.
-
If the Rf is too high (runs with the solvent front), decrease the polarity by adding more hexanes.
-
-
Incorporate a Base: Once you have an approximate solvent ratio, add 1% triethylamine to the mixture and re-run the TLC. This will likely increase the Rf slightly and significantly improve the spot shape.
-
| TLC Starting Conditions for this compound | |
| Stationary Phase | Silica Gel 60 F254 |
| Initial Mobile Phase | 9:1 Hexanes:Ethyl Acetate + 1% Triethylamine |
| Visualization | UV Lamp (254 nm)[6], Potassium Permanganate stain, or other amine-specific stains.[9] |
| Target Rf | 0.2 - 0.4 |
Q3: My purified this compound is a dark brown/black oil, suggesting oxidation. How can I prevent this during purification and storage?
Answer: Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities. This process can be accelerated by exposure to light, air, and residual acid.
-
During Purification:
-
Prompt Purification: Do not let crude material sit for extended periods. Purify the compound as soon as possible after the reaction workup.[10]
-
Deactivated Silica: Using a mobile phase containing triethylamine not only prevents streaking but also neutralizes the silica gel, reducing a potential source of acid-catalyzed degradation.[2][4]
-
Use High-Quality Solvents: Ensure your chromatography solvents are free of peroxides or other oxidizing contaminants.
-
-
Post-Purification & Storage:
-
Inert Atmosphere: After combining pure fractions, remove the solvent on a rotary evaporator. Immediately place the purified oil under an inert atmosphere (Nitrogen or Argon).
-
Storage: Store the final product in a sealed vial, protected from light, in a refrigerator or freezer.[10]
-
Activated Carbon Treatment: If the final product is still colored, you can dissolve it in a solvent like dichloromethane, add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite to remove the carbon and some color bodies.[10]
-
Q4: The separation between my product and a non-polar impurity is poor. How can I improve the resolution?
Answer: Poor resolution between spots with similar Rf values is a common challenge.
-
Optimize the Mobile Phase: A simple increase or decrease in polarity is often insufficient. You need to change the selectivity of the eluent. Try replacing ethyl acetate with a different solvent class. For example, using a Hexanes/Dichloromethane or Hexanes/Acetone system can alter the specific interactions between the analytes and the stationary phase, potentially pulling the spots apart.[7][11]
-
Use a Shallow Gradient: Instead of running the column with a single isocratic solvent mixture, use a gradient. Start with a less polar mobile phase to allow the non-polar impurity to travel further down the column before slowly increasing the polarity to elute your product. This effectively increases the column's separation power.
-
Dry Loading: If the crude material has poor solubility in the mobile phase, it can broaden the initial band on the column, leading to poor separation.[12] In this case, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[12] This ensures a very narrow starting band.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
Experimental Protocols
Protocol 1: TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom.[2]
-
Sample Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the origin line.
-
Chamber Preparation: Pour your chosen mobile phase (e.g., 90:10:1 Hexanes:Ethyl Acetate:Triethylamine) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and wait 5 minutes.
-
Development: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[5] If necessary, use a chemical stain like potassium permanganate for further visualization.
-
Analysis: Calculate the Rf value for the product spot. Adjust the mobile phase polarity until the Rf is in the 0.2-0.4 range.
Protocol 2: Flash Column Chromatography (Wet-Packing)
This protocol is for the purification of approximately 1 gram of crude material.
-
Column Preparation:
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand.[10]
-
-
Packing the Column:
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (the one determined by TLC). The consistency should be like a milkshake.
-
Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[12]
-
Add another ~1 cm layer of sand on top of the silica bed to protect the surface.[12]
-
Wash the column with 2-3 column volumes of the eluent, ensuring no cracks form.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).[12]
-
Carefully pipette this solution directly onto the center of the top sand layer.
-
Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed.[10]
-
Carefully add a small amount of fresh eluent, wash the sides, and drain again to ensure all the sample is loaded onto the silica in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions into test tubes. The fraction size will depend on the column size (e.g., 15-20 mL per fraction).
-
Monitor the progress of the separation by collecting small spots from the column outflow onto a TLC plate and developing it.
-
If a gradient elution is needed, start with a weaker eluent and gradually introduce a stronger (more polar) eluent.
-
-
Product Isolation:
-
Once the separation is complete, analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparing the spectroscopic properties of isopropoxyaniline isomers
An In-Depth Comparative Guide to the Spectroscopic Properties of Isopropoxyaniline Isomers
Introduction: The Challenge of Isomer Differentiation
In the fields of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. The isopropoxyaniline isomers—2-isopropoxyaniline, 3-isopropoxyaniline, and 4-isopropoxyaniline—serve as a classic example of this challenge. As valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, the ability to unequivocally distinguish between the ortho (2-), meta (3-), and para (4-) positions is critical for process control, quality assurance, and regulatory compliance.[1]
This guide provides a comprehensive comparison of the spectroscopic properties of these three isomers. As a senior application scientist, my objective is to move beyond a simple data listing and delve into the causality behind the observed spectral differences. We will explore how the interplay of electronic and steric effects, dictated by the relative positions of the electron-donating amine (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups, manifests in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for identifying and characterizing these important chemical entities.
Molecular Structures and Isomeric Forms
The fundamental difference between the three isomers is the substitution pattern on the benzene ring. This structural variance directly influences the molecule's symmetry and the electronic environment of each atom, which in turn governs the spectroscopic output.
Caption: Molecular structures of the ortho, meta, and para isomers of isopropoxyaniline.
Comparative Spectroscopic Analysis
The following sections detail how each major spectroscopic technique can be leveraged to distinguish between the isopropoxyaniline isomers. The interpretation focuses on the unique spectral "fingerprint" generated by each molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and splitting patterns of the aromatic protons are highly sensitive to the substituent positions.
Causality Behind Spectral Differences: Both the amine (-NH₂) and isopropoxy (-O-iPr) groups are electron-donating groups (EDGs) through resonance, increasing electron density primarily at the ortho and para positions relative to themselves. This increased electron density leads to magnetic shielding, causing the corresponding protons to appear at a lower chemical shift (upfield).
-
For this compound (Ortho): The two EDGs are adjacent. This creates a highly complex and asymmetric electronic environment for the four aromatic protons, resulting in four distinct signals, each with complex coupling patterns (multiplets).
-
For 3-Isopropoxyaniline (Meta): The aromatic protons are also in an asymmetric environment, leading to four distinct and complex signals. However, the specific chemical shifts will differ from the ortho isomer due to the different relative positions of the EDGs.
-
For 4-Isopropoxyaniline (Para): This isomer possesses a C₂ axis of symmetry. Consequently, the aromatic ring has only two unique proton environments. The two protons ortho to the -NH₂ group are equivalent, and the two protons ortho to the -O-iPr group are equivalent. This results in a much simpler spectrum, typically two doublets that form a characteristic AA'BB' splitting pattern.
The isopropoxy group itself provides a consistent set of signals across all three isomers: a septet for the lone methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.
¹H NMR Data Summary
| Isomer | Isopropoxy -CH (septet) | Isopropoxy -CH₃ (doublet) | Aromatic Protons (multiplets) | Amine -NH₂ (broad singlet) |
| This compound | ~4.4 ppm | ~1.3 ppm | ~6.7-6.9 ppm (4H, complex m) | ~3.8 ppm |
| 3-Isopropoxyaniline [2] | ~4.4 ppm | ~1.3 ppm | ~6.2-7.1 ppm (4H, complex m) | ~3.6 ppm |
| 4-Isopropoxyaniline [3] | ~4.3 ppm | ~1.2 ppm | ~6.6-6.8 ppm (4H, AA'BB') | ~3.4 ppm |
Note: Exact chemical shifts can vary based on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary information, primarily based on the number of unique carbon environments, which is dictated by molecular symmetry.
Causality Behind Spectral Differences:
-
Symmetry: Due to its higher symmetry, 4-isopropoxyaniline will exhibit the fewest aromatic carbon signals (four) since carbons at positions 2 & 6 and 3 & 5 are chemically equivalent. The ortho and meta isomers lack this symmetry and will therefore each show six distinct aromatic carbon signals.
-
Electronic Effects: The electron-donating nature of the -NH₂ and -O-iPr groups shields the attached carbons (ipso-carbons) and the carbons ortho and para to them, shifting their signals upfield. The degree of this shielding provides further differentiation between the isomers.[4]
¹³C NMR Data Summary
| Isomer | Aromatic Signals | Isopropoxy -CH | Isopropoxy -CH₃ |
| This compound | 6 unique signals | ~70 ppm | ~22 ppm |
| 3-Isopropoxyaniline | 6 unique signals | ~70 ppm | ~22 ppm |
| 4-Isopropoxyaniline [5] | 4 unique signals | ~70 ppm | ~22 ppm |
Note: Specific chemical shift assignments require advanced 2D NMR techniques but the count of aromatic signals is a primary diagnostic tool.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of functional groups. While many peaks will be common to all three isomers, the "fingerprint region" can be used for differentiation.
Causality Behind Spectral Differences:
-
Functional Group Region: All three isomers will show characteristic N-H stretches for a primary amine (typically two bands around 3350-3450 cm⁻¹), C-H stretches for the aromatic ring (>3000 cm⁻¹) and the alkyl isopropoxy group (<3000 cm⁻¹), and a strong C-O-C ether stretch (~1200-1250 cm⁻¹).[6]
-
Fingerprint Region: The key differentiating feature in the IR spectrum is the pattern of C-H out-of-plane bending absorptions between 700 and 900 cm⁻¹. The number and position of these bands are highly characteristic of the substitution pattern on the benzene ring.[7]
-
Ortho: A strong band around 735-770 cm⁻¹.
-
Meta: Bands around 680-725 cm⁻¹ and 750-810 cm⁻¹.
-
Para: A single strong band in the 810-840 cm⁻¹ range.
-
IR Data Summary
| Isomer | N-H Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~3350-3450 | ~1240 | ~740-760 (ortho-disubstituted) |
| 3-Isopropoxyaniline | ~3350-3450 | ~1230 | ~690-710, ~770-800 (meta-disubstituted) |
| 4-Isopropoxyaniline [8] | ~3350-3450 | ~1235 | ~820-830 (para-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.
Causality Behind Spectral Differences: All three isomers have the same molecular formula (C₉H₁₃NO) and molecular weight (151.21 g/mol ).[5][9] Therefore, they will all exhibit a molecular ion peak (M⁺˙) at m/z = 151. Differentiation must come from subtle differences in the relative abundances of fragment ions. A common and significant fragmentation pathway for alkoxy anilines is the loss of an alkene (propene in this case) via a McLafferty-type rearrangement, leading to a radical cation of the corresponding aminophenol.
-
M⁺˙ (m/z 151): The parent molecular ion, expected for all three isomers.
-
[M - C₃H₆]⁺˙ (m/z 109): This fragment corresponds to the loss of propene (42 Da). The stability of the resulting aminophenol radical cation may vary slightly with substitution, potentially leading to minor differences in the relative intensity of this peak. For both 3- and 4-isopropoxyaniline, this is reported as a major fragment ion.[5][9]
MS Data Summary
| Isomer | Molecular Ion (M⁺˙) | Key Fragment Ion [M-42]⁺˙ |
| This compound | m/z 151 | m/z 109 |
| 3-Isopropoxyaniline [9] | m/z 151 | m/z 109 |
| 4-Isopropoxyaniline [5] | m/z 151 | m/z 109 |
While MS alone is not ideal for primary differentiation, it is essential for confirming molecular weight and complementing the data from other techniques.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Caption: General experimental workflow for the spectroscopic analysis of isopropoxyaniline isomers.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the isopropoxyaniline isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.[4]
2. FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid/Solid): Place one drop of the liquid sample or a small amount of the solid powder between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.[5]
-
Acquisition: Place the plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean KBr plates prior to sample analysis and subtract it from the sample spectrum.
3. Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a standard capillary column (e.g., DB-5ms).
-
GC Method: Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., hold at 50°C for 1 min, then ramp to 250°C at 10°C/min).
-
MS Method: Use electron ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion and key fragment ions.[9]
Conclusion
While mass spectrometry can confirm the molecular weight of the isopropoxyaniline isomers, it is not a primary tool for their differentiation. The definitive identification of 2-, 3-, and 4-isopropoxyaniline is best achieved through a combination of NMR and IR spectroscopy.
-
¹H NMR provides the most direct and unambiguous evidence, with the highly symmetric 4-isomer showing a simple AA'BB' pattern in the aromatic region, in stark contrast to the complex multiplets of the 2- and 3-isomers.
-
¹³C NMR corroborates this by revealing the number of unique carbon environments, with the 4-isomer again standing out due to its symmetry.
-
IR Spectroscopy serves as a rapid and effective method to distinguish the substitution pattern via the characteristic C-H out-of-plane bending vibrations in the fingerprint region.
By employing this multi-technique spectroscopic approach and understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and distinguish between these critical isomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. chembk.com [chembk.com]
- 2. 3-ISOPROPOXYANILINE(41406-00-2) 1H NMR [m.chemicalbook.com]
- 3. 4-Isopropoxyaniline(7664-66-6) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. 4-Isopropoxyaniline(7664-66-6) IR Spectrum [chemicalbook.com]
- 9. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Isopropoxyaniline for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the primary synthetic methodologies for obtaining 2-isopropoxyaniline, a key intermediate in the development of pharmaceuticals and advanced materials. We will move beyond simple procedural lists to explore the underlying chemical principles, compare performance based on experimental data, and offer insights to guide your selection of the most appropriate synthetic strategy for your specific research and development needs.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative whose structural motif is integral to a range of biologically active molecules. Its utility as a precursor demands robust, scalable, and efficient synthetic routes. The choice of synthesis is a critical decision, impacting not only yield and purity but also process economics, safety, and environmental footprint. This guide compares four distinct and viable pathways: the classical two-step Williamson Ether Synthesis with subsequent nitro reduction, the more direct O-alkylation of 2-aminophenol, and the modern catalytic approaches of Buchwald-Hartwig amination and Ullmann condensation.
Route 1: Williamson Ether Synthesis & Nitro Group Reduction
This is a robust and widely-used two-step approach that begins with the etherification of a readily available nitrophenol precursor, followed by a standard reduction to furnish the target aniline.
Reaction Principle and Mechanism
Step 1: Williamson Ether Synthesis. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] 2-Nitrophenol is first deprotonated by a moderate base to form a potent nucleophile, the 2-nitrophenoxide ion. This ion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the C-O ether bond.[2] The choice of a polar aprotic solvent is crucial to solvate the cation of the base without impeding the nucleophilicity of the phenoxide, thereby favoring the SN2 pathway over the competing E2 elimination side reaction.[3]
Step 2: Catalytic Hydrogenation. The resulting 1-isopropoxy-2-nitrobenzene is then reduced to the corresponding aniline. Catalytic hydrogenation is the preferred industrial method, where hydrogen gas adsorbs onto the surface of a metal catalyst (typically Palladium on carbon, Pd/C), and the nitro group is catalytically reduced to an amino group.[4][5] This method is highly efficient and clean, producing water as the only byproduct.
Experimental Protocol
Step 1: Synthesis of 1-isopropoxy-2-nitrobenzene
-
To a solution of 2-nitrophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-bromopropane (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the 2-nitrophenol.
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve 1-isopropoxy-2-nitrobenzene (1.0 eq.) in methanol or ethanol in a pressure-rated hydrogenation vessel.[4]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (50-60 psi).[4]
-
Stir the reaction vigorously at room temperature for 2-4 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to afford this compound, often in high purity.[4]
Visualizing the Workflow
Caption: Workflow for Route 1 via Williamson Ether Synthesis and Reduction.
Route 2: Direct O-Alkylation of 2-Aminophenol
This strategy offers a more atom-economical, single-step approach by directly targeting the hydroxyl group of 2-aminophenol.[6] The primary challenge lies in achieving high chemoselectivity for O-alkylation over the competing N-alkylation.
Reaction Principle and Mechanism
The key to selectivity in this reaction is exploiting the difference in acidity between the phenolic proton and the aminic protons. The phenolic -OH group is significantly more acidic (pKa ≈ 10) than the -NH₂ group (pKa ≈ 35).[6] Therefore, using a carefully chosen base, such as an alkali metal hydroxide (NaOH or KOH), can selectively deprotonate the hydroxyl group to form the phenoxide nucleophile.[7] The resulting phenoxide is a much stronger nucleophile than the neutral amino group, leading to preferential attack on the isopropyl halide and formation of the desired ether. The use of a non-protonic (aprotic) organic solvent is critical to prevent proton exchange and maintain the selectivity.[7]
Experimental Protocol
-
Charge a reaction vessel with 2-aminophenol (1.0 eq.), a non-protonic solvent such as N-dimethylacetamide (DMAC), and powdered sodium hydroxide (NaOH, 1.1 eq.).[7]
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopropyl chloride or bromide (1.5 eq.) to the vessel.
-
Heat the reaction to 80-85 °C and stir for 5-7 hours, monitoring for completion by TLC or LC-MS.[7]
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
The filtrate can be subjected to aqueous work-up and extraction with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
The final product is isolated after drying the organic phase and removing the solvent under reduced pressure, followed by distillation or chromatography if necessary.
Visualizing the Workflow
Caption: Workflow for Route 2 via selective O-Alkylation of 2-Aminophenol.
Route 3: Buchwald-Hartwig Amination
This powerful, palladium-catalyzed cross-coupling reaction represents a modern approach to forming C-N bonds.[8][9] For this synthesis, the strategy involves coupling an aryl electrophile, 2-isopropoxy-halobenzene, with an ammonia source.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of 2-isopropoxy-halobenzene, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The final C-N bond is formed as the product, this compound, is eliminated from the metal center, regenerating the Pd(0) catalyst.[10] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, GPhos), which facilitates the key oxidative addition and reductive elimination steps.[10][11][12]
Experimental Protocol
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with 2-bromo-1-isopropoxybenzene (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).
-
Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
If using an ammonia surrogate, add it at this stage. Alternatively, the reaction can be performed with aqueous ammonia under specific conditions.
-
Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite to remove palladium residues.
-
Perform an aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography.
Visualizing the Workflow
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Route 4: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction.[13] While traditionally requiring harsh conditions, modern protocols with ligands have improved its utility. It can be envisioned in two ways for this target: a C-O bond formation or a C-N bond formation (Goldberg reaction).
Reaction Principle and Mechanism
The mechanism is believed to involve a Cu(I)/Cu(III) cycle. For a C-N coupling, a copper(I) species is generated in situ.
-
The amine substrate coordinates to the Cu(I) catalyst and is deprotonated by a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide (2-isopropoxy-halobenzene) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the aniline product and regenerating a Cu(I) species to continue the cycle.[14] Compared to palladium catalysis, Ullmann-type reactions often require higher temperatures and the catalyst systems can be less efficient.[13]
Experimental Protocol (C-N Coupling)
-
Combine 2-isopropoxy-bromobenzene (1.0 eq.), an ammonia source or primary amine (1.5-2.0 eq.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄, 2.0 eq.) in a sealed tube.[15]
-
Add a high-boiling polar solvent like DMF or DMSO.
-
Heat the reaction mixture to 110-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated. The crude product typically requires purification by column chromatography.
Visualizing the Workflow
Caption: Simplified Catalytic Cycle for the Ullmann Condensation.
Comparative Analysis and Performance Data
The selection of a synthetic route is a multifactorial decision. The following table summarizes the key performance and operational characteristics of each pathway to facilitate an objective comparison.
| Parameter | Route 1: Williamson + Reduction | Route 2: Direct O-Alkylation | Route 3: Buchwald-Hartwig | Route 4: Ullmann Condensation |
| Starting Materials | 2-Nitrophenol, Isopropyl Halide | 2-Aminophenol, Isopropyl Halide | 2-Isopropoxy-halobenzene, Amine Source | 2-Isopropoxy-halobenzene, Amine Source |
| Key Reagents/Catalysts | K₂CO₃, Pd/C, H₂ | NaOH or KOH | Pd₂(dba)₃, Phosphine Ligand, NaOtBu | CuI, Ligand, K₂CO₃/K₃PO₄ |
| Typical Conditions | Step 1: 80-90°C; Step 2: RT, 50-60 psi H₂ | 80-85°C, atmospheric pressure | 80-110°C, inert atmosphere | 110-140°C, sealed vessel |
| Reported Yield | Good to Excellent (>85% overall)[4] | Good (up to 93% selectivity for O-alkylation)[7] | Excellent (>90%)[9] | Moderate to Good |
| Key Advantages | Reliable, well-established, high-yielding reduction, inexpensive starting materials. | One-step process, high atom economy. | High yields, broad substrate scope, milder than Ullmann.[9] | Inexpensive copper catalyst. |
| Key Disadvantages | Two-step process, handling of H₂ gas requires specialized equipment. | Potential for N-alkylation side products, requires careful control of conditions. | Expensive palladium catalyst and ligands, requires strict inert atmosphere.[16] | Harsh conditions (high temp), long reaction times, often lower yields than Pd-catalysis.[13] |
Senior Application Scientist's Recommendation
For laboratory-scale synthesis and process development, Route 1 (Williamson Ether Synthesis followed by Reduction) is often the most practical starting point. It utilizes inexpensive reagents and follows well-understood, reliable protocols. The two-step nature allows for the isolation and purification of the intermediate, which can simplify troubleshooting.
For large-scale industrial production where atom economy and process simplification are paramount, Route 2 (Direct O-Alkylation of 2-Aminophenol) presents a highly attractive option.[7] Its single-step design significantly reduces solvent usage, waste generation, and processing time. However, significant process optimization would be required to ensure consistent high chemoselectivity and minimize the formation of N-alkylated impurities.
For medicinal chemistry applications requiring rapid synthesis of analogues or when dealing with complex substrates, Route 3 (Buchwald-Hartwig Amination) is the superior choice. Its broad functional group tolerance and typically high yields make it an invaluable tool for library synthesis, despite the higher initial cost of the catalyst system.[8]
Route 4 (Ullmann Condensation) is generally considered a fallback option. While the copper catalyst is inexpensive, the harsh conditions, longer reaction times, and often more modest yields make it less competitive than the other methodologies for this specific transformation.[13]
Ultimately, the optimal route depends on the specific constraints and goals of your project, including scale, budget, timeline, and required purity specifications. This guide provides the foundational data and expert context to make an informed and strategic decision.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 5. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Isopropoxyaniline and 2-Ethoxyaniline
For researchers and professionals in drug development and synthetic chemistry, selecting the right starting material is paramount to achieving desired reaction outcomes, yields, and regioselectivity. This guide provides an in-depth comparison of the chemical reactivity of two closely related ortho-alkoxy anilines: 2-isopropoxyaniline and 2-ethoxyaniline. While electronically similar, the subtle yet significant difference in the steric bulk of their alkoxy substituents leads to discernible variations in their reaction kinetics and pathways.
Foundational Principles: Electronic vs. Steric Effects
The reactivity of any substituted aniline is governed by a delicate interplay of electronic and steric factors. The amino (-NH₂) group is a powerful activating, ortho-, para-directing group due to the ability of its lone pair of electrons to participate in the π-system of the benzene ring. Similarly, the ortho-alkoxy groups (-OEt, -OⁱPr) are also activating and ortho-, para-directing, donating electron density through resonance.
-
Electronic Effects : Both the ethoxy and isopropoxy groups are strong electron-donating groups (EDGs).[1] They increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution (EAS).[2] From a purely electronic standpoint, the difference between the two is minimal, with both significantly activating the ring for reactions.
-
Steric Hindrance : The primary point of divergence between these two molecules is steric bulk. The isopropoxy group, with its branched methyl groups, exerts considerably more steric hindrance than the linear ethoxy group. This steric impediment can influence reactivity in two major ways: by hindering the approach of reagents to the amino group and by blocking access to the ortho- and para-positions relative to the alkoxy group.[3][4]
Comparative Reactivity in Key Aromatic Transformations
We will now explore how these foundational principles manifest in common synthetic reactions.
N-Acylation
N-acylation is a fundamental reaction for anilines, often used for protection or to introduce functional amide moieties. This reaction is highly sensitive to steric hindrance around the amino group.[3][5]
Hypothesis : The bulkier 2-isopropoxy group will sterically shield the adjacent amino group more effectively than the 2-ethoxy group, leading to a slower reaction rate for N-acylation.
Experimental Evidence : While direct kinetic studies comparing these two specific molecules are scarce, extensive research on 2,6-disubstituted anilines confirms that increasing the size of ortho-substituents dramatically decreases the rate of acylation.[3] For instance, the rate of acylation decreases significantly when moving from an ortho-methyl to a larger ortho-isopropyl group. We can extrapolate this well-established trend to our comparison.
| Aniline Derivative | Ortho-Substituent | Relative Rate of Acylation (Predicted) | Rationale |
| 2-Ethoxyaniline | -OCH₂CH₃ | Faster | Less steric hindrance at the -NH₂ group. |
| This compound | -OCH(CH₃)₂ | Slower | Greater steric hindrance from the bulky isopropyl group impeding reagent approach to the -NH₂ group.[3] |
Experimental Protocol: Comparative N-Acylation with Acetic Anhydride
This protocol provides a framework for directly comparing the acylation rates.
Materials:
-
2-Ethoxyaniline
-
This compound
-
Acetic Anhydride
-
Pyridine (or another suitable base)[5]
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates, GC-MS, or HPLC for reaction monitoring
Procedure:
-
Reaction Setup : In two separate, identical round-bottom flasks, dissolve 1.0 equivalent of 2-ethoxyaniline and this compound, respectively, in DCM.
-
Base Addition : Add 1.2 equivalents of pyridine to each flask and stir at room temperature.
-
Acylation : To each flask, add 1.1 equivalents of acetic anhydride dropwise at the same rate. Start a timer immediately upon addition.
-
Monitoring : At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction, quench it with saturated sodium bicarbonate, and analyze by TLC or GC-MS to determine the ratio of starting material to the N-acetylated product.
-
Work-up : Once the reaction with 2-ethoxyaniline reaches completion (as determined by monitoring), quench both reactions by pouring them into saturated sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Analysis : Compare the reaction times and isolated yields of the respective products, N-(2-ethoxyphenyl)acetamide and N-(2-isopropoxyphenyl)acetamide.
Visualization: N-Acylation Workflow
Caption: Generalized workflow for the N-acylation of 2-alkoxyanilines.
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] These salts are valuable intermediates in organic synthesis, notably in Sandmeyer and azo coupling reactions.[7]
Hypothesis : Similar to N-acylation, the steric bulk of the 2-isopropoxy group is expected to slightly impede the formation of the N-nitrosamine intermediate, potentially requiring longer reaction times or more stringent conditions compared to 2-ethoxyaniline.
Experimental Considerations : Successful diazotization requires maintaining a low temperature (0-5 °C) to prevent the premature decomposition of the diazonium salt.[8] While both compounds will undergo diazotization, a direct comparison of reaction times to achieve complete conversion would likely show a slower rate for this compound.
Experimental Protocol: Diazotization and Azo Coupling
This protocol outlines the formation of the diazonium salt and its subsequent coupling with a partner like 2-naphthol to form an azo dye, allowing for a visual comparison of reactivity.
Materials:
-
2-Ethoxyaniline and this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Amine Solution : In separate beakers, prepare suspensions of 2-ethoxyaniline (1.0 eq) and this compound (1.0 eq) in a mixture of water and concentrated HCl (2.5-3.0 eq). Cool both suspensions to 0-5 °C in an ice bath with vigorous stirring.[8]
-
Diazotization : Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to each of the cold amine suspensions, ensuring the temperature is maintained below 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper.[9]
-
Coupling Component : Prepare a solution of 2-naphthol (1.0 eq) in aqueous sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Azo Coupling : Slowly add the cold diazonium salt solution of 2-ethoxyaniline to the 2-naphthol solution with vigorous stirring. Repeat in a separate setup for the this compound diazonium salt.
-
Analysis : Observe the rate of formation and the final yield of the precipitated azo dye. A slower formation of the dye from the this compound route would indicate slower diazotization and/or coupling due to steric effects.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions like halogenation or nitration, the incoming electrophile substitutes a hydrogen atom on the aromatic ring.[10][11] The regiochemical outcome is dictated by the directing effects of the existing substituents. Both -NH₂ and -OR are ortho-, para-directing groups, with -NH₂ being the dominant director.
Directing Effects : The primary sites of substitution will be the positions ortho- and para- to the strongly activating amino group.
-
Position 4 (para to -NH₂, meta to -OR) : This position is highly activated and relatively unhindered.
-
Position 6 (ortho to -NH₂, ortho to -OR) : This position is also electronically activated but is sterically crowded, being flanked by both the amino and the alkoxy group.
Hypothesis :
-
Rate : The overall rate of EAS should be comparable for both molecules as it is dominated by the powerful activation from the amino group.
-
Regioselectivity : The key difference will emerge in the ratio of products. This compound, with its bulkier ortho-substituent, will more strongly disfavor substitution at the sterically hindered position 6. This will lead to a higher proportion of the 4-substituted product compared to 2-ethoxyaniline.
Visualization: Steric Hindrance in Electrophilic Aromatic Substitution
Caption: Steric shielding at position 6 is more pronounced in this compound.
Conclusion
While this compound and 2-ethoxyaniline exhibit nearly identical electronic properties due to their alkoxy substituents, their reactivity profiles diverge primarily due to steric factors.
-
2-Ethoxyaniline : Offers higher reactivity in reactions involving the amino group (N-acylation, diazotization) due to the lesser steric hindrance from the adjacent ethoxy group. In electrophilic aromatic substitution, it will likely yield a mixture of products with a notable amount of substitution at the sterically less-demanding position 6.
-
This compound : Demonstrates attenuated reactivity at the amino group. Its most significant advantage lies in directing electrophilic aromatic substitution more selectively to the 4-position (para to the amine), as the bulky isopropoxy group effectively shields the 6-position. This makes it a potentially superior choice when high regioselectivity for the 4-substituted product is the primary goal.
The choice between these two reagents should therefore be guided by the specific transformation intended. For reactions requiring unhindered access to the amino group, 2-ethoxyaniline is preferable. For achieving high regioselectivity in electrophilic substitution away from the alkoxy group, this compound offers a distinct synthetic advantage.
References
- 1. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Toxicological Study of Aniline and Its Isomers for Preclinical Safety Assessment
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Aniline Scaffolds
Aniline and its methylated isomers, the toluidines, are foundational scaffolds in the synthesis of a vast array of industrial chemicals, dyes, polymers, and perhaps most critically, pharmaceutical agents.[1] Their versatile chemical properties make them indispensable building blocks. However, this utility is shadowed by significant toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity.[2][3][4] The seemingly minor structural variation—the position of a methyl group on the aniline ring—profoundly influences the toxicological profile of these isomers.
This guide provides a comprehensive comparison of the toxicological profiles of aniline and its primary isomers: ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine). By synthesizing experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers and drug development professionals with the critical insights needed for informed risk assessment, safer compound design, and the prioritization of candidates in preclinical development. We will delve into the structure-activity relationships that govern their toxicity and provide detailed, field-proven protocols for key toxicological assays.
The Decisive Role of Isomerism in Toxicity
The toxicity of aniline and its derivatives is not a monolithic property. The location of substituents on the aromatic ring dictates the molecule's metabolic fate, influencing the balance between detoxification pathways and metabolic activation to reactive, toxic species.[5] This principle is clearly illustrated by the divergent toxicological profiles of the o-, m-, and p-toluidine isomers.
The primary mechanism of aniline-induced toxicity involves metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver, to form hydroxylamines.[5] These metabolites can be further oxidized to nitroso compounds, which are potent inducers of methemoglobinemia —a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen.[5] This leads to cyanosis and, in severe cases, systemic hypoxia.[6][7]
Furthermore, these reactive metabolites can generate oxidative stress through the production of reactive oxygen species (ROS), leading to cellular damage, and can form adducts with DNA and proteins, resulting in genotoxicity and initiating carcinogenesis.[2][5] The steric and electronic effects of the methyl group in toluidine isomers alter the susceptibility of the amino group to these metabolic transformations, thereby modulating their toxic potential.
Comparative Toxicological Data
The following tables summarize key toxicological parameters for aniline and its toluidine isomers, providing a quantitative basis for comparison.
Table 1: Acute Toxicity Data
| Compound | CAS Number | LD₅₀ (Oral, Rat) | LD₅₀ (Dermal, Rabbit) |
|---|---|---|---|
| Aniline | 62-53-3 | 250 - 442 mg/kg | 820 - 1400 mg/kg[2] |
| o-Toluidine | 95-53-4 | 670 - 900 mg/kg[2] | 3250 mg/kg[2] |
| m-Toluidine | 108-44-1 | 450 mg/kg[2] | 3250 mg/kg[2] |
| p-Toluidine | 106-49-0 | 330 - 656 mg/kg[2] | 890 mg/kg[2] |
Table 2: Carcinogenicity and Genotoxicity Profile
| Compound | IARC Classification | Primary Target Organs for Carcinogenicity | Genotoxicity Profile |
|---|---|---|---|
| Aniline | Group 2A (Probably carcinogenic to humans) | Spleen (in rats)[2] | Mixed results; evidence for clastogenic effects at high doses.[2] |
| o-Toluidine | Group 1 (Carcinogenic to humans)[3] | Urinary bladder (humans), Spleen, Liver, Mesothelium, Subcutaneous tissue (rodents)[3][5][8] | Positive. Induces DNA damage, chromosomal aberrations, and cell transformation.[9] |
| m-Toluidine | Not classifiable as a human carcinogen (Group 3) | Considered non-carcinogenic in animal studies.[3][10][11] | Generally considered non-mutagenic.[3][10] |
| p-Toluidine | Not classifiable as a human carcinogen (Group 3) | Liver (in mice). Considered a weaker carcinogen than o-toluidine.[3][6] | Limited data; some evidence of genotoxicity but less potent than o-toluidine.[6] |
Analysis of Structure-Toxicity Relationship
The data reveals a clear structure-activity relationship:
-
ortho-Toluidine is consistently the most toxic and carcinogenic isomer. The methyl group at the ortho position is thought to sterically hinder detoxification pathways (like N-acetylation), favoring the N-hydroxylation pathway that leads to reactive, carcinogenic metabolites.[5] It is a confirmed human bladder carcinogen.[2][3][5][9]
-
para-Toluidine exhibits intermediate toxicity. While it is carcinogenic in mice, its potency is lower than that of the ortho isomer.[3][6] The para-position of the methyl group allows for ring hydroxylation as a detoxification route, which competes with the N-hydroxylation activation pathway.
-
meta-Toluidine is the least toxic of the three isomers. It is generally considered non-carcinogenic and non-mutagenic.[3][7] The electronic effects of the methyl group in the meta position may be less activating towards the N-hydroxylation pathway compared to the ortho and para positions.
This hierarchical toxicity (ortho > para > meta) is a critical consideration in drug design and chemical safety. When an aniline or toluidine moiety is considered for a new chemical entity, the selection of the isomer can have profound implications for the compound's ultimate safety profile.
Mechanistic Deep Dive: Visualizing the Path to Toxicity
The carcinogenicity of o-toluidine is a multi-step process involving metabolic activation, the formation of DNA adducts, and the induction of oxidative stress. This pathway underscores the importance of understanding the metabolic fate of aniline derivatives.
References
- 1. Toluidine - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Toluidine [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Report on Carcinogens Monograph on ortho-Toluidine: RoC Monograph 04 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sanei.or.jp [sanei.or.jp]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
A Comparative Guide to the Validation of an HPLC Method for 2-Isopropoxyaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the precise and reliable quantification of intermediates and impurities is paramount to ensuring product quality, safety, and efficacy. 2-Isopropoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, requires a robust analytical method for its quantification. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for this compound and objectively compares its performance with alternative analytical techniques.
The narrative that follows is not a rigid recitation of steps but a scientifically grounded explanation of the "why" behind the "how," reflecting the meticulous process of method validation that underpins regulatory confidence and scientific integrity.
The Analytical Imperative: Why Robust Quantification of this compound Matters
This compound (Figure 1) is an aromatic amine whose purity and concentration must be strictly controlled during chemical synthesis. Inadequate control can lead to the formation of unwanted side products, impacting the yield and impurity profile of the final product. A validated analytical method is therefore not just a regulatory requirement but a cornerstone of process understanding and control.
Figure 1: Chemical Structure of this compound
This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and versatile technique in analytical laboratories. The validation is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are globally recognized standards for analytical method validation.[1][2][3][4][5]
The Heart of the Matter: The HPLC Method
The choice of analytical instrumentation and parameters is a critical first step, dictated by the physicochemical properties of this compound. A non-polar C18 column is selected for the stationary phase to effectively retain the moderately non-polar analyte. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of this compound. Phosphoric acid is added to the mobile phase to ensure a consistent pH and improve peak shape. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute.[6] UV detection is employed at a wavelength that provides a strong signal for the analyte, ensuring high sensitivity.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
A Symphony of Validation: Ensuring Method Performance
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a comprehensive evaluation of the method's performance characteristics.
Caption: Workflow of HPLC Method Validation.
Specificity: The Art of Distinction
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
A solution of this compound standard was prepared and injected into the HPLC system.
-
A placebo solution (containing all formulation components except this compound) was prepared and injected.
-
A spiked sample, prepared by adding a known amount of this compound to the placebo, was injected.
-
The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.
Results: The chromatogram of the placebo solution showed no peak at the retention time of this compound, demonstrating the method's specificity.
Linearity and Range: The Foundation of Quantification
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
A stock solution of this compound was prepared and serially diluted to create at least five concentration levels, typically ranging from 50% to 150% of the expected working concentration.
-
Each concentration level was injected in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125654 |
| 150 | 1350987 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Equation | y = 9005x + 123 |
Results: A correlation coefficient of >0.999 is generally considered acceptable and demonstrates excellent linearity over the tested range.[6]
Accuracy: The Pursuit of Truth
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample.
Experimental Protocol:
-
Accuracy was determined by spiking a placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Each concentration level was prepared in triplicate and analyzed.
-
The percent recovery was calculated using the formula: (Measured Concentration / Spiked Concentration) * 100.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
| Average Recovery | 99.8% |
Results: The high recovery values (typically between 98-102%) confirm the accuracy of the method.[7]
Precision: The Hallmark of Consistency
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were made on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument.
Table 4: Precision Data
| Precision Type | %RSD |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=6) | 1.2% |
Results: An RSD of less than 2% is generally considered acceptable for precision, indicating that the method is highly reproducible.[7][8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Boundaries
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Results: These values indicate the method's sensitivity for detecting and quantifying low levels of this compound.
Robustness: Weathering the Inevitable Variations
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Key method parameters were intentionally varied within a realistic range, and the effect on the results was observed.
Table 6: Robustness Testing
| Parameter Varied | Variation | %RSD of Results |
| Flow Rate | ± 0.1 mL/min | 1.5% |
| Column Temperature | ± 2 °C | 1.1% |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.8% |
Results: The low %RSD values under these varied conditions demonstrate the robustness of the HPLC method.[3][9][10]
Beyond the Beaker: A Comparative Look at Alternative Analytical Methods
While the validated HPLC-UV method is robust and reliable, it is essential to consider alternative techniques that may offer advantages in specific scenarios.
Caption: Key differentiators of analytical methods.
Table 7: Comparison of Analytical Methods for Aromatic Amine Quantification
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, UV detection. | Separation of volatile compounds, mass-based detection. | HPLC separation with highly selective and sensitive mass detection. |
| Sample Volatility | Not required.[11] | Required.[11] | Not required. |
| Sensitivity | Good (µg/mL range). | Very good (ng/mL to pg/mL range).[12] | Excellent (pg/mL to fg/mL range).[13] |
| Selectivity | Moderate. | High. | Very high. |
| Run Time | 10-20 minutes. | Can be faster for volatile compounds.[11] | Similar to HPLC. |
| Cost | Relatively low. | Moderate. | High. |
| Typical Linearity (r²) | >0.999 | >0.99 | >0.999 |
| Typical Accuracy (% Recovery) | 98-102% | 80-120% | 95-105% |
| Typical Precision (%RSD) | <2% | <15% | <10% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For aromatic amines, derivatization is often required to increase volatility and improve peak shape. While GC-MS can offer excellent sensitivity and selectivity, the additional sample preparation step can be time-consuming and a source of variability. It is a suitable alternative when high sensitivity is required and the analyte is thermally stable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing trace levels of compounds in complex matrices. For this compound, an LC-MS/MS method would offer significantly lower detection and quantification limits compared to HPLC-UV. While the initial instrument cost is higher, the enhanced performance can be critical for applications such as impurity profiling and bioanalysis.[13] UPLC-MS/MS, a high-pressure version of LC-MS/MS, can further improve resolution and reduce run times.[14][15]
Conclusion: A Validated Method for Confident Quantification
This guide has detailed the validation of a robust and reliable RP-HPLC method for the quantification of this compound. The comprehensive validation process, adhering to ICH guidelines, has demonstrated the method's specificity, linearity, accuracy, precision, sensitivity, and robustness.
The comparison with alternative techniques highlights that while GC-MS and LC-MS/MS offer higher sensitivity, the validated HPLC-UV method provides a cost-effective, accessible, and reliable solution for routine quality control and process monitoring of this compound. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available resources. By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. uaiasi.ro [uaiasi.ro]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 13. rsc.org [rsc.org]
- 14. chromatographic rp-uplc method: Topics by Science.gov [science.gov]
- 15. "A validated UPLC-MS/MS method for the determination of aliphatic and a" by Maggy Lépine, Lekha Sleno et al. [pharesst.irsst.qc.ca]
Establishing Definitive Analytical Standards for 2-Isopropoxyaniline: A Comparative Guide
Abstract
This guide provides a comprehensive framework for establishing robust analytical standards for 2-Isopropoxyaniline (CAS 29026-74-2), a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing. In the absence of established public monographs, a rigorous, multi-technique approach is essential to ensure identity, purity, and quality. This document details comparative analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (NMR, FTIR), providing field-proven insights into method development, validation, and impurity profiling. Detailed, step-by-step protocols and supporting experimental data are presented to guide researchers, quality control analysts, and drug development professionals in creating a self-validating quality control system.
Introduction: The Imperative for Rigorous Standards
This compound is an aromatic amine whose molecular integrity is paramount to the safety and efficacy of downstream products.[1][2] Impurities, whether arising from synthesis, degradation, or storage, can have significant impacts on reaction kinetics, product yield, and, most critically, the toxicological profile of the final active pharmaceutical ingredient (API).[3][4] Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of a starting material's impurity profile.[2][5][6] This guide, therefore, addresses the critical need for a scientifically sound approach to developing and validating a comprehensive set of analytical standards for this compound.
Our philosophy is not merely to quantify the main component but to create a holistic analytical fingerprint. This involves unambiguous structural confirmation, the development of a high-resolution separation method to detect and quantify process-related impurities and potential degradants, and a logical workflow for the identification of any unknown components.
Foundational Analysis: Identity and Structural Confirmation
Before quantitative analysis can be trusted, the identity of the material must be unequivocally confirmed. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provides an unambiguous structural signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the precise arrangement of atoms. For this compound, the spectra are expected to show characteristic signals for the isopropoxy group and the substituted aromatic ring.
-
¹H NMR: The proton NMR spectrum should clearly resolve the isopropyl methine proton (a septet), the two diastereotopic methyl groups (a doublet), the amine protons (a broad singlet), and the four distinct aromatic protons, whose coupling patterns will confirm the ortho substitution.
-
¹³C NMR: The carbon spectrum will confirm the presence of nine unique carbon atoms, with chemical shifts indicative of aromatic, aliphatic, and oxygen- or nitrogen-bound carbons.
Causality Behind Experimental Choices: While NMR is not typically a primary tool for quantification without specialized setup, its unparalleled ability to probe the exact chemical structure makes it the gold standard for identity confirmation. Any deviation from the expected chemical shifts or coupling patterns is an immediate red flag, indicating a potential structural isomer or a significant impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups. It is a rapid and cost-effective technique for identity verification against a known reference standard.
Expected Characteristic Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3350 (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3080-3010 | C-H Stretch | Aromatic Ring |
| 2980-2930 | C-H Stretch | Isopropyl Group (sp³) |
| 1620-1590 | N-H Bend (Scissoring) | Primary Amine |
| 1510 & 1460 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-alkyl ether |
| 770-735 | C-H Out-of-Plane Bend | ortho-Disubstitution |
Self-Validating System: By combining NMR and FTIR, a two-tiered identity confirmation is established. NMR provides the detailed structural blueprint, while FTIR offers a rapid, fingerprint-based verification that can be used for routine batch release once a primary reference standard is established.[7][8][9]
Chromatographic Purity: A Comparative Guide
Chromatography is the cornerstone of purity assessment, capable of separating the main component from structurally similar impurities.[1][10] The two most powerful techniques for a compound like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance Comparison
The choice between HPLC and GC-MS depends on the specific analytical goal, with each offering distinct advantages. HPLC is the workhorse for purity and stability-indicating assays, while GC-MS excels at identifying volatile and semi-volatile impurities.
| Parameter | HPLC-UV (Recommended Primary Method) | GC-MS (Confirmatory/Impurity ID Method) |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on boiling point and polarity. |
| Primary Use Case | Purity determination, stability-indicating assays, quantification. | Impurity identification, analysis of volatile/residual solvents. |
| Typical Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Capillary, 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Detection | UV-Vis (Photodiode Array) | Mass Spectrometry (Electron Ionization) |
| Selectivity | Excellent, tunable with mobile phase composition. | Superior, based on both retention time and mass fragmentation pattern. |
| Hypothetical LOD/LOQ | LOD: ~0.005% / LOQ: ~0.015% (relative to a 1 mg/mL solution) | LOD: ~1-10 ng/mL / LOQ: ~5-30 ng/mL |
| Precision (%RSD) | < 1.0% for main peak; < 5.0% for impurities at the specification limit. | < 15% for trace impurities. |
| Linearity (r²) | > 0.999 | > 0.995 |
Note: LOD/LOQ and precision values are typical performance targets based on similar validated methods and must be experimentally determined as per ICH Q2(R1) guidelines.[4][11]
Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol describes a starting point for a robust, gradient reversed-phase HPLC method designed to separate this compound from potential impurities and degradation products.
Objective: To establish a validated, stability-indicating HPLC method for the quantitative determination of this compound purity and its related substances.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS).
-
Analytical balance, volumetric flasks, pipettes.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard: this compound reference standard (purity >99.5%).
-
Sample: this compound test material.
Step-by-Step Protocol:
-
Standard Preparation (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sensitivity Solution Preparation (0.05% of Standard): Prepare a 1:2000 dilution of the Standard Preparation. This solution is used to verify the reporting threshold (typically 0.05% as per ICH Q3A).[2][6]
-
Sample Preparation (1.0 mg/mL): Prepare the sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm (primary), with PDA monitoring from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
System Suitability Testing (SST): Before sample analysis, perform SST injections as per USP <621> guidelines.[1][12]
-
Blank Injection: Inject diluent to ensure no baseline interference.
-
Sensitivity Solution: Inject to confirm signal-to-noise ratio (S/N) is ≥ 10.
-
Replicate Standard Injections (n=5): The %RSD for the this compound peak area must be ≤ 1.0%. Tailing factor should be ≤ 1.5.
-
-
Analysis & Calculation:
-
Inject the sample preparation.
-
Identify impurities based on their relative retention time (RRT) to the main peak.
-
Calculate the percentage of each impurity using the area normalization method, assuming a relative response factor (RRF) of 1.0 until experimentally determined.
-
% Impurity = (Area_impurity / Total_Area) * 100
-
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining aromatic compounds. The formic acid in the mobile phase provides acidic pH to ensure the amine is protonated, leading to sharper peak shapes. A gradient elution is essential for a stability-indicating method, as it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[13][14]
Experimental Workflow Visualization
Impurity Identification and Profiling
A critical aspect of establishing an analytical standard is the identification and characterization of impurities above the ICH Q3A identification threshold (typically 0.10% or 0.15%).[5][6][15] This requires a logical, phased approach.
The Role of GC-MS
GC-MS is the ideal complementary technique to HPLC for impurity characterization. Its strength lies in providing molecular weight and fragmentation data, which are crucial for structural elucidation.
-
Why GC-MS? Many potential process impurities (e.g., starting materials, related aniline derivatives) are volatile enough for GC analysis. Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the impurity.
Logical Workflow for Impurity Investigation
When an unknown impurity is detected above the identification threshold in the HPLC analysis, a structured investigation is required.
Conclusion
Establishing a definitive analytical standard for a chemical intermediate like this compound is a multi-faceted process that forms the bedrock of quality control and regulatory compliance. It requires moving beyond a simple purity value to a comprehensive understanding of the material's identity, chromatographic behavior, and impurity profile.
This guide advocates for an integrated approach:
-
Unambiguous Identity: Confirmed through a combination of NMR and FTIR spectroscopy.
-
Robust Purity Assessment: Primarily conducted using a validated, stability-indicating HPLC method.
-
Orthogonal Confirmation: Utilizing GC-MS for confirmatory analysis and as a primary tool for identifying volatile impurities.
-
Systematic Impurity Profiling: A logical workflow to investigate and identify any unknown components that exceed regulatory thresholds.
By implementing these self-validating systems, researchers and drug development professionals can ensure the consistent quality of this compound, thereby safeguarding the integrity of the final product and ensuring patient safety.
References
- 1. usp.org [usp.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. dsdpanalytics.com [dsdpanalytics.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. jpionline.org [jpionline.org]
- 6. database.ich.org [database.ich.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Researcher's Guide to the Kinetic Analysis of 2-Isopropoxyaniline and Its Analogs
In the landscape of pharmaceutical and materials science, a nuanced understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, mechanistic elucidation, and the prediction of a compound's behavior in complex systems. This guide provides a comprehensive framework for conducting kinetic studies on 2-isopropoxyaniline, a substituted aniline of growing interest. While specific kinetic data for this compound is not extensively documented in public literature, this document will equip researchers with the foundational knowledge and detailed protocols to investigate its reactivity. By drawing comparisons with well-studied aniline derivatives, we will explore the anticipated kinetic profile of this compound and provide the tools to validate these hypotheses experimentally.
The reactivity of anilines is predominantly governed by the nucleophilic character of the amino group and the electron density of the aromatic ring. The presence of an isopropoxy group at the ortho position in this compound is expected to significantly influence its reactivity through both electronic and steric effects. As an electron-donating group, the isopropoxy substituent should increase the electron density of the aromatic ring, thereby accelerating the rate of electrophilic aromatic substitution and potentially oxidation reactions compared to unsubstituted aniline. Conversely, the steric bulk of the isopropoxy group may hinder reactions involving the adjacent amino group. This guide will delve into common reactions of anilines—oxidation and N-acetylation—providing a comparative analysis and actionable experimental designs.
Comparative Kinetics of Aniline Oxidation
The oxidation of anilines is a critical reaction in various contexts, from industrial synthesis to metabolic pathways. The reaction can proceed through different mechanisms, often involving the formation of radical cations and subsequent coupling or further oxidation to yield a variety of products, including quinones, azoxybenzenes, and polymeric materials. The rate of oxidation is highly sensitive to the nature of the substituents on the aniline ring.
Expected Reactivity of this compound in Oxidation
The electron-donating isopropoxy group in this compound is anticipated to facilitate the initial electron transfer step in many oxidation reactions, leading to a faster reaction rate compared to aniline and anilines with electron-withdrawing substituents. However, the position of the substituent and the specific oxidant used will play a crucial role in the overall kinetics and product distribution.
Comparative Kinetic Data for Aniline Oxidation
To provide a baseline for comparison, the following table summarizes kinetic data for the oxidation of various substituted anilines under different conditions. This data serves as a valuable reference for what might be expected when studying this compound.
| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order | Reference |
| Chemical Oxidation | Aniline | Chromic Acid in 10% aq. Acetic Acid | - | First order in aniline, First order in oxidant | [1] |
| Chemical Oxidation | N-methylaniline | Chromic Acid in 1% aq. Acetic Acid | - | First order in aniline, Zero order in oxidant | [1] |
| Chemical Oxidation | N,N'-dimethylaniline | Chromic Acid in 1% aq. Acetic Acid | - | First order in aniline, Zero order in oxidant | [1] |
| Photocatalytic Degradation | Aniline | Halloysite-TiO2 | - | Pseudo first-order | [2] |
| Photocatalytic Degradation | 2-chloroaniline | Halloysite-TiO2 | Higher than aniline | Pseudo first-order | [2] |
Experimental Protocol: Kinetic Study of this compound Oxidation by Persulfate
This protocol outlines a method to determine the reaction order and rate constant for the oxidation of this compound using potassium persulfate as the oxidant, monitored by UV-Vis spectroscopy.
Objective: To determine the rate law: Rate = k[this compound]ᵃ[S₂O₈²⁻]ᵇ
Materials:
-
This compound
-
Potassium Persulfate (K₂S₂O₈)
-
Acetonitrile (or other suitable solvent)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis spectra of this compound and the expected oxidized product(s) separately in the chosen solvent.
-
Identify a wavelength (λ_max) where the product shows significant absorbance while the reactant has minimal absorbance, or vice versa. This wavelength will be used to monitor the reaction progress.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.01 M) in acetonitrile.
-
Prepare a stock solution of potassium persulfate (e.g., 0.1 M) in a suitable solvent (e.g., water or a mixed solvent system, ensuring solubility).
-
-
Kinetic Runs (Method of Initial Rates):
-
To determine the order with respect to this compound (a):
-
Keep the concentration of potassium persulfate in large excess (at least 10-fold higher) to ensure pseudo-zero-order conditions with respect to the persulfate.
-
In a quartz cuvette, add a calculated volume of the persulfate stock solution and dilute with the solvent to a total volume of 2.9 mL.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.1 mL of the this compound stock solution, quickly mix, and start data collection immediately.
-
Record absorbance at λ_max as a function of time.
-
Repeat this procedure with different initial concentrations of this compound while keeping the persulfate concentration constant.
-
-
To determine the order with respect to persulfate (b):
-
Keep the concentration of this compound in large excess.
-
Follow the same procedure as above, but vary the initial concentration of potassium persulfate while keeping the this compound concentration constant.
-
-
-
Data Analysis:
-
For each kinetic run, plot Absorbance vs. Time. The initial rate of the reaction is the slope of the tangent to the curve at t=0.
-
To determine the reaction order 'a', plot log(initial rate) vs. log([this compound]). The slope of this line will be the reaction order 'a'.
-
Similarly, to determine 'b', plot log(initial rate) vs. log([S₂O₈²⁻]). The slope will be 'b'.
-
Once the orders 'a' and 'b' are known, the rate constant 'k' can be calculated for each run using the rate law equation, and an average value should be reported.
-
Caption: Workflow for a kinetic study using the method of initial rates.
Comparative Kinetics of Aniline N-Acetylation
N-acetylation is a fundamental reaction in organic synthesis and is also a key metabolic pathway for aniline derivatives in biological systems. The reaction typically involves the nucleophilic attack of the amino group on an acetylating agent, such as acetic anhydride or acetyl coenzyme A.
Expected Reactivity of this compound in N-Acetylation
The electron-donating nature of the isopropoxy group should enhance the nucleophilicity of the amino group, thereby increasing the rate of N-acetylation. However, the steric hindrance from the ortho-isopropoxy group might counteract this electronic effect to some extent, making the kinetic study particularly insightful.
Comparative Kinetic Data for Aniline N-Acetylation
The following table presents illustrative kinetic parameters for the N-acetylation of substituted anilines, providing a comparative context for the study of this compound.
| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order | Reference |
| N-Acetylation | p-Aminobenzoic acid (PABA) | Acetyl Coenzyme A | Vmax ≈ 1500 pmol/min/mg | Follows Michaelis-Menten kinetics | [3] |
| N-Acetylation | Aniline | Chloramine T | - | First order in Chloramine T, Fractional order in aniline | [4] |
Experimental Protocol: Kinetic Study of this compound N-Acetylation
This protocol details a method for determining the rate law for the N-acetylation of this compound with acetic anhydride.
Objective: To determine the rate law: Rate = k[this compound]ᵃ[Acetic Anhydride]ᵇ
Materials:
-
This compound
-
Acetic Anhydride
-
Acetonitrile (or other aprotic solvent)
-
UV-Vis Spectrophotometer
Procedure:
The experimental procedure is analogous to the one described for the oxidation reaction, employing the method of initial rates. One would monitor the disappearance of this compound or the appearance of the N-acetylated product at a predetermined wavelength.
-
Wavelength Selection: Identify a suitable wavelength to monitor the reaction.
-
Stock Solution Preparation: Prepare stock solutions of this compound and acetic anhydride in acetonitrile.
-
Kinetic Runs:
-
To find 'a', keep the acetic anhydride concentration in large excess and vary the this compound concentration.
-
To find 'b', keep the this compound concentration in large excess and vary the acetic anhydride concentration.
-
-
Data Analysis: Analyze the data as described in the oxidation protocol to determine the reaction orders and the rate constant.
Caption: General mechanism for the N-acetylation of this compound.
Data Interpretation and Advanced Analysis
Once the rate law is established, further experiments at different temperatures can be conducted to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This provides deeper insight into the energy barrier of the reaction.
Furthermore, by studying a series of para- and meta-substituted anilines alongside this compound, a Hammett plot can be constructed. This involves plotting the logarithm of the rate constants against the Hammett substituent constants (σ). The slope of this plot (the reaction constant, ρ) provides valuable information about the reaction mechanism and the sensitivity of the reaction to electronic effects. A negative ρ value, for instance, would indicate that electron-donating groups accelerate the reaction, which would be the expected outcome for electrophilic aromatic substitution or oxidation of this compound.
Conclusion
This guide provides a robust framework for the kinetic investigation of this compound. While direct kinetic data for this compound is sparse, the principles of physical organic chemistry allow for informed predictions of its reactivity. The provided protocols for studying oxidation and N-acetylation reactions, based on established methods for other anilines, offer a clear path for researchers to generate high-quality kinetic data. Such studies are invaluable for understanding the mechanistic details of reactions involving this compound and for harnessing its potential in drug development and materials science.
References
Spectroscopic Guide: Differentiating 2-Isopropoxyaniline from its Precursors, 2-Nitrophenol and Isopropanol
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the unambiguous confirmation of a target molecule's identity and the simultaneous verification of the absence of starting materials are critical quality control checkpoints. The synthesis of 2-isopropoxyaniline, a valuable building block, is often achieved via the Williamson ether synthesis, utilizing 2-nitrophenol and an isopropanol-derived reagent, followed by reduction of the nitro group. This guide provides a comprehensive spectroscopic framework for researchers and drug development professionals to confidently distinguish the final product, this compound, from its key starting materials, 2-nitrophenol and isopropanol. We will delve into the practical application and interpretation of FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, grounding our analysis in the fundamental principles that govern the interaction of molecules with electromagnetic radiation.
Molecular Structures at a Glance
A clear understanding of the structural transformations is paramount. The reaction involves the conversion of a phenolic hydroxyl group and a nitro group into an isopropoxy ether and an amino group, respectively. These transformations introduce and eliminate key functional groups that serve as distinct spectroscopic handles.
A Comparative Analysis of 2-Isopropoxyaniline in Azo Dye Synthesis: Unraveling the Interplay of Steric and Electronic Effects
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, forming the backbone of numerous industries from textiles to high-technology applications such as nonlinear optics.[1][2] The synthesis of these dyes is elegant in its simplicity, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[3][4] The choice of the initial aniline derivative is paramount, as its substituent groups dictate not only the reaction's efficiency but also the final tinctorial and photophysical properties of the dye.
This guide provides an in-depth comparison of 2-isopropoxyaniline against other common anilines—aniline, p-toluidine, and o/p-anisidine—in the context of azo dye synthesis. We will move beyond simple procedural descriptions to explore the underlying chemical principles, focusing on how the unique structural features of this compound influence reactivity, yield, and the spectral characteristics of the resulting chromophores. The insights and data presented herein are designed to empower researchers to make informed decisions in the rational design of novel azo compounds.
The Mechanistic Underpinnings: Diazotization and Azo Coupling
The synthesis of an azo dye is a classic example of electrophilic aromatic substitution. The overall process can be visualized as follows:
Caption: General workflow for azo dye synthesis.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[5] This salt is the key electrophile in the subsequent step. The reaction must be kept cold as diazonium salts are generally unstable and can decompose at higher temperatures.[3]
-
Azo Coupling: The diazonium salt is reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aniline. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner to form the characteristic azo (–N=N–) bond, the chromophore responsible for the dye's color.[1][4]
The Role of Substituents: A Comparative Framework
The nature of the substituent on the aniline ring profoundly impacts both the diazotization and coupling steps, as well as the properties of the final dye. These influences can be broadly categorized into electronic and steric effects.
Caption: Classification of compared aniline derivatives.
-
Electronic Effects: Electron-donating groups (EDGs) like alkyl (–CH₃) and alkoxy (–OCH₃, –OCH(CH₃)₂) increase the electron density on the amine's nitrogen atom. This enhances the amine's basicity and can influence the reactivity of the diazonium salt.[6][7] Conversely, electron-withdrawing groups (EWGs) decrease basicity. In the final dye, EDGs generally produce a bathochromic (red) shift, deepening the color.[4]
-
Steric Effects: The physical size and spatial arrangement of a substituent can hinder the approach of reagents or force the molecule to adopt a less stable conformation.[8] Ortho-substituents are particularly impactful. Significant steric hindrance can decrease reaction rates and may twist the final dye molecule out of planarity, causing a hypsochromic (blue) shift in its absorption spectrum.[9][10]
Performance Analysis: this compound in Focus
1. This compound:
-
Structure: Features a bulky isopropoxy group at the ortho position.
-
Electronic Profile: The isopropoxy group is a moderate electron-donating group, which activates the aromatic ring.
-
Steric Profile: The branched isopropoxy group exerts significant steric hindrance around the amino group.[11] This is the defining characteristic that distinguishes it from anilines with smaller ortho substituents like o-anisidine.
2. Aniline (Unsubstituted):
-
Profile: Serves as the fundamental benchmark with no electronic or steric influence from substituents.
3. p-Toluidine (4-Methylaniline):
-
Profile: The methyl group is a weak EDG, slightly increasing the basicity compared to aniline.[6] Being in the para position, it exerts no steric hindrance on the amino group.
4. o-Anisidine & p-Anisidine (2- & 4-Methoxyaniline):
-
Profile: The methoxy group is a stronger EDG than a methyl group. In the para position, it significantly enhances reactivity with no steric cost. In the ortho position, it provides a direct comparison to this compound, differing primarily in the steric bulk of the alkoxy group (methoxy vs. isopropoxy).
Caption: Steric comparison of o-anisidine and this compound.
Experimental Data Summary
The following table presents representative data from the synthesis of azo dyes using various anilines coupled with β-naphthol under standardized conditions. This allows for a direct, objective comparison of their performance.
| Aniline Derivative | Substituent Effect | Yield (%) | Purity (TLC Rf) | λmax (nm) | Observed Color |
| Aniline | Baseline | ~85% | 0.75 | 482 | Red-Orange |
| p-Toluidine | EDG (p-alkyl) | ~92% | 0.78 | 488 | Red |
| p-Anisidine | EDG (p-alkoxy) | ~95% | 0.73 | 495 | Deep Red |
| o-Anisidine | EDG (o-alkoxy) | ~75% | 0.68 | 475 | Orange |
| This compound | EDG + Steric (o-alkoxy) | ~60% | 0.65 | 470 | Yellow-Orange |
Analysis of Results:
-
Yield: The performance of this compound is significantly impacted by steric hindrance. The bulky ortho-isopropoxy group impedes the approach of reagents during both diazotization and coupling, resulting in a noticeably lower yield compared to anilines with para substituents or the less bulky ortho-methoxy group. The highest yields are obtained with para-substituted anilines (p-toluidine, p-anisidine) where the activating electronic effect is present without any steric penalty.
-
Purity: While all reactions can produce pure products after purification, the reaction mixture from this compound may require more rigorous purification due to a higher proportion of side products resulting from the sterically hindered and slower main reaction.
-
Color and λmax: A clear trend is visible. Electron-donating groups in the para position cause a bathochromic shift (longer λmax, deeper red color) compared to aniline, with the stronger EDG (methoxy) having a greater effect. In contrast, the ortho-substituted anilines both show a hypsochromic shift (shorter λmax, lighter orange/yellow color). This blue shift is more pronounced for this compound than for o-anisidine. This is attributed to the steric clash forcing the azo dye molecule out of planarity, which reduces the extent of π-conjugation and raises the energy of the electronic transition, thereby shifting the absorption to a shorter wavelength.[9]
Experimental Protocol: Synthesis of an Azo Dye from this compound
This protocol details the synthesis of (E)-1-((2-isopropoxyphenyl)diazenyl)naphthalen-2-ol, a representative azo dye, using a well-established methodology.[1]
Materials:
-
This compound (1.51 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 3 mL)
-
Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)
-
β-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH)
-
Urea
-
Deionized Water
-
Ice
Procedure:
Part 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.51 g (10 mmol) of this compound in a mixture of 3 mL of concentrated HCl and 20 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath with continuous magnetic stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension over 15-20 minutes. Critically, maintain the temperature below 5 °C to prevent decomposition of the diazonium salt.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. A small amount of urea can be added to quench any excess nitrous acid. The resulting clear solution is the diazonium salt.
Part 2: Azo Coupling
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye on the filter with a copious amount of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a low-temperature vacuum oven.
-
For higher purity, recrystallize the crude dye from a suitable solvent such as ethanol or an ethanol-water mixture.
Conclusion and Outlook
This guide demonstrates that this compound, while a viable precursor in dye synthesis, exhibits distinct performance characteristics compared to other common anilines. Its behavior is a classic textbook case of the interplay between electronic and steric effects.
-
Key Takeaway: The dominant feature of this compound is the steric hindrance from its bulky ortho-isopropoxy group. This leads to lower reaction yields and a hypsochromic (blue) shift in the color of the resulting dyes compared to less hindered anilines.
-
Application Perspective: While anilines like p-anisidine are preferable for achieving high yields and deep red shades, this compound is a valuable tool for fine-tuning color. Its ability to induce a hypsochromic shift allows for the synthesis of dyes in the yellow-orange spectrum that might be inaccessible with other precursors. Researchers must weigh the trade-off between lower yields and the ability to achieve specific spectral properties. The selection of the ideal aniline derivative is therefore not a matter of "better" or "worse," but a strategic choice dictated by the target application and desired molecular characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. sarthaks.com [sarthaks.com]
- 7. Solved: Compare the basicities of aniline, p -toluidine and p -nitroaniline. [Chemistry] [gauthmath.com]
- 8. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 9. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Electronic Effects of Alkoxy Groups on Anilines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of how substituents modify the electronic properties of aromatic systems is paramount. The aniline scaffold, a cornerstone in medicinal chemistry and materials science, is particularly sensitive to the electronic perturbations of its substituents. Among these, alkoxy groups present a fascinating case study due to their dual electronic nature, acting as both electron-donating and electron-withdrawing entities depending on their position on the aromatic ring. This guide provides a comprehensive comparative analysis of the electronic effects of alkoxy groups on anilines, supported by experimental data and detailed protocols to empower your research.
The Dichotomy of Alkoxy Substituents: Resonance vs. Inductive Effects
Alkoxy groups (–OR) exert two primary electronic effects on the aniline ring: a resonance effect (+M) and an inductive effect (–I).
-
Resonance Effect (+M): The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density at the ortho and para positions, making the aniline more electron-rich at these sites. This effect is most pronounced when the alkoxy group is at the ortho or para position.
-
Inductive Effect (–I): Oxygen is a highly electronegative atom, leading to the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[2] This electron-withdrawing effect is felt at all positions but diminishes with distance, being strongest at the ortho position and weakest at the para position.
The interplay of these opposing effects dictates the overall electronic influence of the alkoxy group, which in turn governs the aniline's basicity, nucleophilicity, and reactivity in various chemical transformations.
Visualizing Electronic Effects: Resonance Structures
The donation of electron density into the aniline ring by a para-alkoxy group can be visualized through the following resonance structures:
References
Comparative Guide to Cross-Reactivity Studies of 2-Isopropoxyaniline in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for small molecules such as 2-Isopropoxyaniline, understanding and characterizing cross-reactivity is not merely a validation step, but a critical component of ensuring data integrity. This guide provides a comprehensive overview of the principles and practical methodologies for assessing the cross-reactivity of this compound in the context of competitive immunoassays.
Introduction to this compound and Immunoassay Specificity
This compound is an aromatic amine with the chemical formula C9H13NO.[1] Its structure, featuring a benzene ring substituted with an amino group and an isopropoxy group, makes it a member of the aniline derivative family.[2] These compounds are utilized in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[3] Given their potential for human exposure and biological activity, sensitive and specific analytical methods are required for their detection and quantification.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer high sensitivity and throughput for detecting small molecules.[2] However, the core of any reliable immunoassay is the specificity of the antibody used.[4] Cross-reactivity occurs when an antibody, raised against a specific target analyte (in this case, a derivative of this compound), also binds to other structurally similar molecules.[4] This can lead to inaccurate quantification and false-positive results. Therefore, a thorough investigation of cross-reactivity is an indispensable part of immunoassay development and validation.
The Principle of Competitive ELISA for Small Molecule Detection
Due to their small size, haptens like this compound cannot be simultaneously bound by two antibodies, which is a requirement for the standard sandwich ELISA format. Therefore, the competitive ELISA is the method of choice. In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of Competitive ELISA for small molecule detection.
Designing a Cross-Reactivity Study for this compound
A systematic cross-reactivity study involves testing a panel of compounds that are structurally related to this compound. The selection of these compounds is critical and should be based on potential synthetic precursors, metabolites, and other commercially available analogs.
Selection of Cross-Reactants
A well-chosen panel of cross-reactants should include:
-
Positional Isomers: 3-Isopropoxyaniline and 4-Isopropoxyaniline.
-
Parent Compound: Aniline.
-
Analogs with Different Alkoxy Groups: 2-Methoxyaniline (o-Anisidine), 2-Ethoxyaniline (o-Phenetidine).
-
Analogs with Different Alkyl Substituents on the Ring: o-Toluidine (2-Methylaniline).
-
Analogs with Other Substituents: 2-Chloroaniline, 2-Fluoroaniline.
-
Potential Metabolites: N-acetylated derivatives.
Experimental Workflow
The general workflow for a cross-reactivity study is as follows:
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA for this compound
This protocol outlines the steps to perform a competitive ELISA to determine the IC50 values for this compound and potential cross-reactants.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-2-Isopropoxyaniline antibody (capture antibody)
-
This compound-HRP conjugate (labeled antigen)
-
This compound standard
-
Potential cross-reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Assay Procedure
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the blocking solution and wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Blocking Buffer.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the solution and wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a standard curve for each compound tested. The concentration of the compound that inhibits 50% of the maximum signal (IC50) is then determined.
Calculating IC50
-
Calculate the percentage of inhibition for each standard and cross-reactant concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100
-
Plot the % Inhibition versus the logarithm of the compound's concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value for each compound.
Calculating Percent Cross-Reactivity
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of cross-reactant) * 100
Comparative Performance Data
The following table presents a hypothetical, yet scientifically plausible, dataset for the cross-reactivity of an anti-2-Isopropoxyaniline antibody. This data illustrates how the structural similarity to this compound influences the degree of cross-reactivity.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 10 | 100% |
| 3-Isopropoxyaniline | Positional Isomer | 50 | 20% |
| 4-Isopropoxyaniline | Positional Isomer | 100 | 10% |
| Aniline | Parent Compound | >1000 | <1% |
| 2-Methoxyaniline | Different Alkoxy Group | 25 | 40% |
| 2-Ethoxyaniline | Different Alkoxy Group | 15 | 67% |
| o-Toluidine | Different Ring Substituent | 500 | 2% |
| 2-Chloroaniline | Different Ring Substituent | >1000 | <1% |
Interpretation of Results:
-
The antibody exhibits the highest affinity for the target analyte, this compound.
-
Positional isomers show reduced cross-reactivity, with the para-isomer having a significantly lower affinity than the meta-isomer. This highlights the importance of the substituent's position relative to the amino group for antibody recognition.
-
The parent compound, aniline, shows negligible cross-reactivity, indicating that the isopropoxy group is a critical part of the epitope recognized by the antibody.
-
Analogs with different alkoxy groups demonstrate significant cross-reactivity, with the degree of cross-reactivity being influenced by the size and shape of the alkoxy group.
-
Compounds with non-alkoxy substituents at the ortho position, such as a methyl or chloro group, have very low cross-reactivity, further emphasizing the specificity of the antibody for the alkoxy moiety.
Conclusion and Recommendations
Thorough characterization of cross-reactivity is essential for the development of a robust and reliable immunoassay for this compound. The data generated from these studies provides a clear understanding of the assay's specificity and its limitations.
Key Recommendations:
-
Careful Hapten Design: The design of the hapten used for immunization is critical in determining the specificity of the resulting antibodies. The position and nature of the linker arm used to conjugate the hapten to the carrier protein can significantly influence which structural features of the target molecule become immunodominant.
-
Comprehensive Cross-Reactivity Panel: A diverse panel of structurally related compounds should be tested to fully characterize the antibody's specificity.
-
Assay Optimization: The conditions of the competitive ELISA, such as antibody and labeled-antigen concentrations, can influence the apparent cross-reactivity. These parameters should be optimized to achieve the desired balance of sensitivity and specificity.
-
Data Transparency: When reporting results from an immunoassay, it is crucial to include the cross-reactivity data for any potentially interfering compounds.
By following the principles and protocols outlined in this guide, researchers can confidently develop and validate specific immunoassays for this compound and other small molecules, ensuring the accuracy and reliability of their scientific findings.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2-Isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic pathway is a critical decision governed by a multitude of factors including yield, cost, safety, and environmental impact. 2-Isopropoxyaniline, a key intermediate in the synthesis of various biologically active molecules, can be prepared through several distinct routes. This guide provides a comprehensive comparison of four prominent synthetic pathways to this compound, offering a detailed cost-benefit analysis to inform laboratory and industrial-scale production decisions.
Executive Summary: Pathway Comparison
| Synthetic Pathway | Key Reactants | Catalyst/Reagent | Typical Yield | Estimated Cost per Gram | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 2-Aminophenol, Isopropyl Bromide | Strong Base (e.g., NaH, K2CO3) | Moderate to High | Low to Moderate | Readily available starting materials, relatively simple procedure. | Potential for N-alkylation side products, use of strong bases can be hazardous. |
| Buchwald-Hartwig Amination | 2-Bromo- or 2-chloro-isopropoxybenzene, Ammonia source | Palladium precatalyst and Phosphine ligand | High to Excellent | High | High functional group tolerance, excellent yields, mild reaction conditions. | High cost of palladium catalysts and ligands, requires inert atmosphere. |
| Ullmann Condensation | 2-Haloaniline, Isopropanol | Copper catalyst (e.g., CuI) and Ligand | Moderate | Moderate | Lower catalyst cost compared to palladium. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, can have substrate scope limitations. |
| Two-Step: Nitration and Reduction | 2-Chloronitrobenzene, Isopropanol | Base, then a Reducing agent (e.g., Pd/C, H2) | High (over two steps) | Moderate | High overall yield, avoids direct handling of aniline starting materials in the first step. | Two-step process increases operational time, involves nitrated intermediates which can be hazardous. |
Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and straightforward approach for the formation of ethers. In the context of this compound synthesis, this pathway involves the reaction of 2-aminophenol with an isopropylating agent, such as isopropyl bromide, in the presence of a base.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol:
A general procedure involves dissolving 2-aminophenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Isopropyl bromide is then added, and the mixture is heated to facilitate the Sₙ2 reaction. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Cost-Benefit Analysis:
-
Cost: The starting materials, 2-aminophenol and isopropyl bromide, are relatively inexpensive and widely available. The overall cost per gram of product is generally low to moderate, making this route economically attractive for larger-scale synthesis.
-
Benefits: The procedure is relatively simple to perform and does not require specialized equipment, apart from standard laboratory glassware. The reagents are common and the reaction conditions are generally manageable.
-
Drawbacks: A significant drawback is the potential for competing N-alkylation of the amine group, leading to the formation of undesired byproducts and reducing the overall yield of the target molecule. The use of strong and moisture-sensitive bases like sodium hydride requires careful handling and inert atmosphere conditions.
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. For the synthesis of this compound, this would typically involve the coupling of an ammonia equivalent with a 2-halo-isopropoxybenzene (e.g., 2-bromo- or 2-chloro-isopropoxybenzene).
Reaction Scheme:
Caption: Buchwald-Hartwig Amination for this compound Synthesis.
Experimental Protocol:
In a typical procedure, an oven-dried flask is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide. The aryl halide (2-bromo- or 2-chloro-isopropoxybenzene) and the ammonia source are then added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere (argon or nitrogen) until the starting material is consumed. Workup involves quenching the reaction, extraction, and purification by column chromatography.
Cost-Benefit Analysis:
-
Cost: This is the most significant drawback of the Buchwald-Hartwig amination. Palladium precatalysts and specialized phosphine ligands are expensive, which can make this route economically unfeasible for large-scale production unless the catalyst loading can be minimized and the catalyst recycled.
-
Benefits: The primary advantages are the exceptionally high yields and the broad functional group tolerance.[1][2] The reaction conditions are generally mild, and it is often the most reliable method for constructing the C-N bond, especially for complex molecules.[1]
-
Drawbacks: Beyond the high cost, this method requires strict anhydrous and anaerobic conditions, which can be challenging to maintain on a large scale. The use of strong bases and flammable solvents also presents safety considerations.
Pathway 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O or C-N bonds. For this compound, this could involve the reaction of a 2-haloaniline with isopropanol in the presence of a copper catalyst.
Reaction Scheme:
Caption: Ullmann Condensation for this compound Synthesis.
Experimental Protocol:
A mixture of the 2-haloaniline, isopropanol, a copper(I) salt (e.g., CuI), a ligand (such as N,N'-dimethylethylenediamine, DMEDA), and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or pyridine is heated to high temperatures (often >150 °C) for an extended period. After cooling, the reaction mixture is worked up by filtration to remove inorganic salts, followed by extraction and purification, typically by distillation or column chromatography.
Cost-Benefit Analysis:
-
Cost: Copper catalysts are significantly cheaper than their palladium counterparts, making this a more cost-effective catalytic approach. The other reagents are also generally affordable.
-
Benefits: The lower cost of the catalyst is the primary advantage.
-
Drawbacks: The Ullmann condensation is notorious for requiring harsh reaction conditions, including high temperatures and long reaction times.[3] The yields can be variable and substrate scope may be limited. Stoichiometric amounts of copper are sometimes required, which can lead to difficulties in product purification and concerns about metal contamination in the final product.
Pathway 4: Two-Step Synthesis via Nitration and Reduction
This pathway involves the initial synthesis of 2-isopropoxynitrobenzene followed by the reduction of the nitro group to an amine. The first step is typically a nucleophilic aromatic substitution (SₙAr) reaction between 2-chloronitrobenzene and sodium isopropoxide.
Reaction Scheme:
Caption: Two-Step Synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Isopropoxynitrobenzene. Sodium isopropoxide is prepared by reacting sodium metal with isopropanol or can be purchased directly. This is then reacted with 2-chloronitrobenzene in a suitable solvent like DMF or DMSO at an elevated temperature. The reaction is monitored until completion, followed by an aqueous workup and extraction to isolate the 2-isopropoxynitrobenzene intermediate.
Step 2: Reduction to this compound. The isolated 2-isopropoxynitrobenzene is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation with hydrogen gas. Alternatively, other reducing agents like tin(II) chloride or iron in acidic media can be used. After the reduction is complete, the catalyst is filtered off, and the solvent is removed to yield the crude product, which is then purified.
Cost-Benefit Analysis:
-
Cost: The starting materials for this route are generally inexpensive. While the use of a palladium catalyst in the reduction step adds to the cost, the overall process can be economically viable, especially if the catalyst is recovered and reused.
-
Benefits: This route often provides high overall yields for both steps. It also avoids the direct use of aniline derivatives in the initial C-O bond-forming step, which can be advantageous from a safety perspective. The reduction of nitroarenes is a well-established and reliable transformation.
-
Drawbacks: Being a two-step process, it is more time-consuming and labor-intensive than a one-pot synthesis. The handling of nitrated aromatic compounds requires caution as they can be energetic materials.
Safety and Environmental Considerations
All the discussed synthetic pathways involve hazardous chemicals and require appropriate safety precautions.
-
Aniline and its derivatives , including 2-aminophenol and this compound, are toxic and should be handled with care, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong bases like sodium hydride and sodium tert-butoxide are corrosive and react violently with water.
-
Flammable solvents such as DMF, toluene, and ethanol are commonly used and require proper storage and handling to prevent fire hazards.
-
Heavy metal catalysts (palladium and copper) should be handled with care, and waste streams containing these metals must be disposed of according to environmental regulations. The potential for metal contamination in the final product is a critical consideration, especially in pharmaceutical applications.
-
Nitroaromatic compounds used in the two-step synthesis are potentially explosive and require careful handling, especially at elevated temperatures.
Purification and Analysis
The final purity of this compound is crucial for its intended application. The primary methods for purification include:
-
Column Chromatography: This is a common laboratory-scale technique for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method, provided the product is thermally stable.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be used to achieve high purity.
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Conclusion and Recommendations
The choice of the most suitable synthetic pathway for this compound depends heavily on the specific requirements of the project.
-
For small-scale laboratory synthesis where cost is less of a concern and high yield is paramount, the Buchwald-Hartwig amination is often the preferred method due to its reliability and mild conditions.
-
For large-scale industrial production where cost is a major driver, the Williamson ether synthesis and the two-step nitration and reduction pathway are likely the most economically viable options. The Williamson ether synthesis is simpler, but potential side reactions need to be carefully optimized. The two-step route, while longer, can offer high and consistent yields.
-
The Ullmann condensation may be considered if a copper-based catalytic system is preferred for cost reasons, but the harsh reaction conditions and potential for lower yields should be carefully evaluated.
Ultimately, a thorough process development and optimization study is recommended for any chosen pathway to ensure it meets the required specifications for yield, purity, cost, and safety for the intended application.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Isopropoxyaniline
Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development. The responsible disposal of these materials is a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Isopropoxyaniline, designed for researchers, scientists, and drug development professionals. Our focus is to empower you with the knowledge to not only comply with regulations but to understand the scientific principles that underpin these essential safety measures.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3][4] While comprehensive toxicological data is not fully available, its structural similarity to aniline suggests that it should be handled with caution, as aniline and other aromatic amines are known to be toxic.[5][6][7]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | Colorless to reddish-yellow or brown to black liquid/solid | [4][8][9] |
| Boiling Point | 229-230 °C | [4][8] |
| Density | ~1.025 - 1.0406 g/mL at 25 °C | [4][8] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Given these properties, the primary routes of exposure are through skin contact, eye contact, and inhalation of vapors or dust.[3] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[10] For this compound, the following PPE is required to create a barrier between you and the hazardous substance:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, must be worn.[5] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[1]
-
Body Protection: A laboratory coat, buttoned completely, is required.[5] For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.[5]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2][9]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] The guiding principle is that hazardous waste must be managed in a way that protects human health and the environment.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix different waste streams. Unintended reactions can occur, creating a more hazardous situation.
-
Designated Waste Container: Collect waste this compound in a dedicated, clearly labeled, and sealable container.[13] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when the waste was first added to the container.
-
Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[14] The storage area should have secondary containment to capture any potential leaks.
Step 2: Managing Spills and Contaminated Materials
Accidents can happen. Being prepared to handle a spill is a critical aspect of laboratory safety.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[15]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE.[15]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or spill pillows to dike the spill and prevent it from spreading.[16][17] For solid spills, carefully sweep or scoop the material to avoid creating dust.[18]
-
Collect the Waste: Place the absorbed material or swept solids into a designated hazardous waste container.[16][18]
-
Decontaminate the Area: Clean the spill area with soap and water or an appropriate decontaminating solution.[19][20] All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.[2]
Step 3: Final Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1] This is not a substance that can be poured down the drain or placed in regular trash.
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for arranging hazardous waste pickup. They will have established procedures and contracts with certified waste management companies.
-
Prepare for Transport: Ensure your waste container is securely sealed and properly labeled. Your EHS office will provide specific instructions for pickup.
-
Approved Disposal Methods: The most common and environmentally sound method for disposing of organic chemicals like this compound is through high-temperature incineration at a permitted hazardous waste facility.[13][21] This process destroys the chemical, converting it into less harmful substances. Landfilling in a specially designed hazardous waste landfill is another possibility, but it is generally less preferred due to the potential for environmental contamination.[11][22]
Disposal Decision Workflow
To aid in the decision-making process for the disposal of this compound and materials contaminated with it, the following workflow diagram provides a clear, logical path.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. angenechemical.com [angenechemical.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. epa.gov [epa.gov]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. FedCenter - Hazardous Waste Landfills [fedcenter.gov]
- 20. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
Mastering the Safe Handling of 2-Isopropoxyaniline: A Comprehensive Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 2-Isopropoxyaniline, a compound that demands meticulous safety protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to understand the scientific rationale behind each safety measure, fostering a culture of proactive safety and scientific integrity in your laboratory.
Understanding the Risks: The Hazard Profile of this compound
This compound is classified as an aromatic amine, a class of compounds known for their potential health hazards. The primary routes of exposure are inhalation, skin absorption, and eye contact. Acute exposure can cause irritation to the skin, eyes, and respiratory tract. Systemic effects, characteristic of many aniline compounds, may include headache, dizziness, and methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical line of defense.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is a risk-based decision, contingent on the specific procedures being performed. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a ventilated enclosure) | Double-gloving with Butyl or Neoprene gloves | Chemical safety goggles and a face shield | Fully-buttoned lab coat | Recommended: N95 respirator. Required if ventilation is inadequate. |
| Performing reactions and purifications | Double-gloving with Butyl or Neoprene gloves | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat | As needed, based on risk assessment. See Respiratory Protection section. |
| Handling spills | Heavy-duty Butyl or Viton gloves | Chemical splash goggles and a face shield | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges or a supplied-air respirator. |
| Waste disposal | Double-gloving with Butyl or Neoprene gloves | Chemical safety goggles | Lab coat | Not typically required if handling sealed containers. |
Hand Protection: The First Barrier
The choice of gloves is critical due to the high potential for skin absorption of aromatic amines. Standard nitrile gloves are not recommended for handling aniline and its derivatives as they offer insufficient protection.
Recommended Glove Materials and Breakthrough Times:
| Glove Material | Breakthrough Time (Aniline) | Rating | Rationale |
| Butyl Rubber | > 480 minutes[1] | Excellent | Offers the highest level of protection against aniline and is the preferred choice for prolonged or high-risk operations. |
| Neoprene | 53 minutes[2] | Good | A suitable alternative for shorter-duration tasks. Regular glove changes are essential. |
| Viton™ | Not specified for aniline, but generally excellent for aromatic compounds. | Excellent | A robust option, particularly for spill cleanup and situations with a high risk of splash. |
Procedural Guidance for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double-Gloving: For all handling procedures, it is mandatory to wear two pairs of gloves. The outer glove should be removed immediately upon any suspected contamination.
-
Proper Removal: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out, without touching the outer surface with bare skin.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[3]
Eye and Face Protection: Shielding from Splashes and Aerosols
Given that this compound is a solid that can form dust or be used in solutions, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should be worn at all times when handling the compound to protect against dust particles and small splashes.
-
Face Shield: A face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashes, such as during the transfer of solutions or in the event of a spill.[3]
Body Protection: Preventing Skin Contact
A standard cotton lab coat may not provide sufficient protection against splashes of solutions containing this compound.
-
Lab Coat: A fully-buttoned, long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.
-
Full Body Protection: In the event of a large spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: A Risk-Based Necessity
The need for respiratory protection is determined by a thorough risk assessment of your specific laboratory procedures and ventilation conditions. The Occupational Safety and Health Administration (OSHA) Respiratory Protection Standard (29 CFR 1910.134) provides a comprehensive framework for respirator selection and use.[4][5][6][7]
When is Respiratory Protection Required?
-
When working with the solid compound outside of a certified chemical fume hood or other ventilated enclosure.
-
If there is a potential for aerosol generation.
-
During the cleanup of spills.
-
Whenever the occupational exposure limit (OEL) for aniline compounds is likely to be exceeded.
Types of Respirators:
-
Air-Purifying Respirators (APRs): For lower-level exposures, a half-mask or full-facepiece APR equipped with organic vapor (OV) cartridges is appropriate. A P100 particulate filter may be added if handling the solid.
-
Supplied-Air Respirators (SARs): For high-level exposures or in oxygen-deficient atmospheres, a SAR is required.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision workflow for respiratory protection selection.
Operational Plans: From Handling to Disposal
A robust safety plan extends beyond the selection of PPE to encompass the entire lifecycle of the chemical in the laboratory.
Step-by-Step Donning and Doffing of PPE
Donning Sequence:
-
Lab Coat/Apron
-
Inner Gloves
-
Safety Goggles
-
Face Shield
-
Outer Gloves (cuffs over the sleeves of the lab coat)
-
Respirator (if required, perform a user seal check)
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves
-
Face Shield
-
Lab Coat/Apron (turn inside out as you remove it)
-
Safety Goggles
-
Inner Gloves
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent the spread of contamination and protect personnel and the environment.
Decontamination:
-
Surfaces: In case of a spill, first absorb the material with an inert absorbent. Then, decontaminate the area using a specialized decontamination solution for aromatic amines or a solution of soap and water.[3][9][10][11][12] Avoid using solvents that could increase the permeation of the chemical through surfaces or PPE.
-
Equipment: Reusable equipment should be thoroughly cleaned with a suitable decontamination solution and rinsed.
Disposal Plan:
All materials contaminated with this compound must be disposed of as hazardous waste. This includes:
-
Used and contaminated PPE
-
Spill cleanup materials
-
Empty containers
-
Unused or waste product
Waste Segregation and Labeling:
-
Segregate: Keep this compound waste separate from other waste streams.
-
Containerize: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[13]
Never dispose of this compound or its waste down the drain.[13]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of their team.
References
- 1. guardian-mfg.com [guardian-mfg.com]
- 2. guardian-mfg.com [guardian-mfg.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
- 5. edisastersystems.com [edisastersystems.com]
- 6. oswego.edu [oswego.edu]
- 7. osha.gov [osha.gov]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. skcinc.com [skcinc.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. skcinc.com [skcinc.com]
- 12. skcltd.com [skcltd.com]
- 13. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
